(R)-DRF053 dihydrochloride
Description
Properties
IUPAC Name |
(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O.2ClH/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19;;/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29);2*1H/t17-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPRBNGSDBTKAK-ZEECNFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-DRF053 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of Casein Kinase 1 and Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting both Casein Kinase 1 (CK1) and several members of the Cyclin-Dependent Kinase (CDK) family. This dual inhibitory action positions it as a significant tool for research in neurodegenerative diseases, particularly Alzheimer's disease, and oncology. This technical guide provides an in-depth overview of the mechanism of action of (R)-DRF053 dihydrochloride, detailing its effects on key signaling pathways, and provides representative experimental protocols for its characterization.
Core Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of its target kinases. This leads to a downstream modulation of cellular processes regulated by these enzymes, most notably amyloid-β (Aβ) production and cell cycle progression.
Inhibition of Casein Kinase 1 (CK1)
(R)-DRF053 is a potent inhibitor of CK1.[1][2][3][4] CK1, particularly the ε isoform, has been implicated in the regulation of amyloid precursor protein (APP) processing. Inhibition of CK1ε is believed to modulate the activity of γ-secretase, a key enzyme in the amyloidogenic pathway, leading to a reduction in the production of Aβ peptides.[1]
Inhibition of Cyclin-Dependent Kinases (CDKs)
(R)-DRF053 also demonstrates inhibitory activity against several CDKs, including CDK1, CDK2, CDK5, and CDK7.[1][2][3] The inhibition of these kinases has two major consequences:
-
Reduction of Amyloid-β Production: CDK5, when activated by its regulatory subunit p25, can phosphorylate APP at threonine 668. This phosphorylation event promotes the amyloidogenic processing of APP, leading to increased Aβ secretion. Furthermore, the p25/CDK5 complex can transcriptionally upregulate the expression of β-secretase (BACE1), the initial enzyme in the amyloidogenic pathway, through the STAT3 signaling cascade. By inhibiting CDK5, this compound can mitigate these effects, thereby reducing Aβ production.
-
Cell Cycle Arrest: CDKs are crucial regulators of cell cycle progression. Inhibition of CDKs, such as CDK1 and CDK2, disrupts the phosphorylation of key cell cycle proteins, including the retinoblastoma protein (Rb). This leads to an arrest in the cell cycle, typically at the G1/S or G2/M checkpoints, often mediated by the p53/p21 pathway.
Quantitative Data
The inhibitory potency of this compound against its target kinases has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 Value |
| Casein Kinase 1 (CK1) | 14 nM[1][2][3][4] |
| CDK1/cyclin B | 220 nM[4] |
| CDK2 | 93 - 290 nM[1][2][3] |
| CDK5/p25 | 210 nM[1][2][3] |
| CDK7 | 820 nM[1][2][3] |
Signaling Pathways
The dual inhibitory action of this compound impacts two critical cellular signaling pathways: the amyloidogenic processing of APP and the cell cycle regulation pathway.
Amyloid-β Production Pathway
The following diagram illustrates the key points of intervention by this compound in the amyloidogenic pathway.
Cell Cycle Regulation Pathway
The diagram below depicts how the inhibition of CDKs by this compound leads to cell cycle arrest.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 value of this compound against a target kinase.
Materials:
-
Recombinant human CK1 or CDK enzyme
-
Specific peptide or protein substrate (e.g., casein for CK1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and the diluted inhibitor.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Amyloid-β Quantification by ELISA in N2A-APP695 Cells
This protocol outlines the measurement of Aβ levels in the supernatant of cultured cells treated with this compound.
Materials:
-
N2A-APP695 cells (mouse neuroblastoma cells overexpressing human APP with the Swedish mutation)
-
Cell culture medium and supplements
-
This compound
-
Aβ ELISA kit (specific for Aβ40 and Aβ42)
-
96-well plates for cell culture
-
Plate reader
Procedure:
-
Seed N2A-APP695 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Perform the Aβ ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant to wells pre-coated with an Aβ capture antibody.
-
Incubating to allow Aβ to bind.
-
Washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate that produces a colorimetric or chemiluminescent signal.
-
-
Measure the signal using a plate reader.
-
Quantify the Aβ concentration by comparing the signal to a standard curve of known Aβ concentrations.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with this compound or vehicle (DMSO) for a desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle based on the DNA content (PI fluorescence intensity).
Conclusion
This compound is a valuable research tool with a well-defined dual mechanism of action. Its ability to potently inhibit both CK1 and key CDKs provides a multi-faceted approach to modulating cellular pathways implicated in Alzheimer's disease and cancer. The experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds in drug discovery and development.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. This compound | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 4. This compound|1241675-76-2|COA [dcchemicals.com]
(R)-DRF053 Dihydrochloride: A Technical Guide to its CDK Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1).[1] As a derivative of roscovitine, this small molecule has demonstrated significant activity against key enzymes involved in cell cycle regulation and the pathogenesis of Alzheimer's disease. This technical guide provides a comprehensive overview of the CDK inhibitor activity of (R)-DRF053, including detailed experimental protocols and data presented for easy comparison.
Core Activity Data
(R)-DRF053 dihydrochloride exhibits potent inhibitory activity against several key kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for (R)-DRF053 against various cyclin-dependent kinases and casein kinase 1.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 220 |
| CDK5/p25 | 80 |
| Casein Kinase 1 (CK1) | 14 |
Data sourced from Oumata et al., 2008, Journal of Medicinal Chemistry.[1]
Experimental Protocols
The following sections detail the methodologies used to characterize the inhibitor activity of this compound.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-DRF053 against CDK1/cyclin B, CDK5/p25, and CK1.
General Principle: Kinase activity is measured by the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific substrate. The inhibitory effect of (R)-DRF053 is quantified by measuring the reduction in substrate phosphorylation in the presence of the compound.
Materials:
-
Enzymes: Recombinant human CDK1/cyclin B, CDK5/p25, and CK1.
-
Substrates: Histone H1 for CDK1/cyclin B, Histone H1 for CDK5/p25, and a specific peptide substrate for CK1.
-
Radiolabel: [γ-33P]ATP
-
This compound: Serially diluted in DMSO.
-
Assay Buffer: Composition not specified in the source, but a typical kinase buffer would be used (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Detection: Phosphorimager or scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the respective kinase and its substrate in the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time.
-
Stop the reaction (e.g., by adding a high concentration of cold ATP or a denaturing agent).
-
Separate the phosphorylated substrate from the unreacted [γ-33P]ATP (e.g., using phosphocellulose paper or SDS-PAGE).
-
Quantify the amount of incorporated radiolabel using a phosphorimager or scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of (R)-DRF053.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Amyloid-β Production
Objective: To evaluate the effect of (R)-DRF053 on the production of amyloid-β (Aβ) peptides in a cellular model.
Principle: This assay utilizes a cell line that overexpresses the amyloid precursor protein (APP). The amount of Aβ secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell Line: A suitable cell line overexpressing human APP (e.g., CHO-APP or N2a-APP).
-
This compound: Dissolved in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
ELISA Kit: Specific for the detection of human Aβ40 or Aβ42.
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength for the ELISA.
Procedure:
-
Seed the APP-overexpressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) in fresh cell culture medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for Aβ production and secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of Aβ in the supernatant using a specific Aβ ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of Aβ production inhibition for each concentration of (R)-DRF053 relative to the vehicle control.
-
Determine the EC50 value (effective concentration for 50% inhibition) by plotting the data on a dose-response curve.
Visualizations
Experimental Workflow for In Vitro Kinase Assay
References
(R)-DRF053 Dihydrochloride: An In-Depth Technical Guide to its CK1 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and also exhibits inhibitory activity against several Cyclin-Dependent Kinases (CDKs). This technical guide provides a comprehensive overview of (R)-DRF053, focusing on its inhibitory profile, its effects on the CK1 signaling pathway, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers utilizing (R)-DRF053 as a tool for studying CK1-mediated cellular processes and for professionals in the field of drug discovery and development.
Core inhibitory Profile of (R)-DRF053 Dihydrochloride
(R)-DRF053 is a dual-specificity inhibitor, primarily targeting CK1 with high potency. It also demonstrates inhibitory activity against various CDKs. The inhibitory concentrations (IC50) for (R)-DRF053 against these kinases are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Casein Kinase 1 (CK1) | 14 |
| CDK1/cyclin B | 220 |
| CDK2 | 93 - 290 |
| CDK5/p25 | 80 |
| CDK7 | 820 |
| GSK α/β | 4100 |
| Table 1: Inhibitory activity of this compound against a panel of kinases. Data compiled from multiple sources. |
While the initial characterization identified a potent inhibition of a general CK1 activity, modeling of (R)-DRF053 binding was performed using the CK1δ isoform, suggesting that this may be a primary target within the CK1 family.[1] However, a detailed kinase selectivity panel profiling the IC50 values of (R)-DRF053 against all CK1 isoforms (α, β, γ1, γ2, γ3, δ, and ε) is not currently available in the public domain.
The CK1 Inhibition Pathway and Downstream Effects
Casein Kinase 1 is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including Wnt signaling, circadian rhythm regulation, and the p53 tumor suppressor pathway. By inhibiting CK1, (R)-DRF053 can be utilized to modulate these critical signaling cascades.
Inhibition of Amyloid-β Production
A key reported cellular effect of (R)-DRF053 is its ability to prevent the CK1-dependent production of amyloid-beta (Aβ) peptides. This has significant implications for research into Alzheimer's disease, where Aβ plaques are a pathological hallmark. The precise mechanism by which CK1 regulates Aβ production is an area of active investigation.
Modulation of the Wnt Signaling Pathway
The Wnt signaling pathway is fundamental for embryonic development and adult tissue homeostasis. CK1 isoforms, particularly CK1α, δ, and ε, are key positive regulators of the canonical Wnt pathway. They participate in the phosphorylation of scaffold proteins and co-receptors, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene expression. Inhibition of CK1 by (R)-DRF053 is expected to suppress Wnt/β-catenin signaling.
Regulation of the p53 Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis in response to cellular stress. CK1α, δ, and ε can phosphorylate p53 and its negative regulator, MDM2, thereby influencing p53 stability and activity.[2][3] Inhibition of CK1 has been shown to lead to the activation and stabilization of p53.[3] Therefore, (R)-DRF053 can be used as a tool to investigate the role of CK1 in the p53-mediated stress response.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of (R)-DRF053 against CK1 isoforms.
Materials:
-
Recombinant human CK1 isoform (e.g., CK1δ)
-
Substrate peptide (e.g., α-casein)
-
This compound
-
ATP, [γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CK1 enzyme, and the substrate peptide.
-
Add the serially diluted (R)-DRF053 or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Amyloid-β Production Assay
This protocol outlines a method to assess the effect of (R)-DRF053 on Aβ production in a cell-based model.
Materials:
-
N2a cells stably expressing human amyloid precursor protein (N2a-APP695 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer
-
Aβ40 and Aβ42 ELISA kits
Procedure:
-
Seed N2a-APP695 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Collect the conditioned medium from each well.
-
Lyse the cells to determine the total protein concentration for normalization.
-
Quantify the levels of secreted Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.
-
Analyze the dose-dependent effect of (R)-DRF053 on Aβ production.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: (R)-DRF053 inhibits CK1, modulating key downstream pathways.
Caption: Workflow for in vitro CK1 kinase inhibition assay.
Caption: Workflow for cellular amyloid-β production assay.
References
- 1. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Virtual and Experimental Screening for CK1 Inhibitors Identifies a Modulator of p53 and Reveals Important Aspects of in Silico Screening Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
(R)-DRF053 Dihydrochloride: A Technical Guide on its Impact on Amyloid-Beta Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 5 (CDK5). Emerging research has identified a significant role for this compound in the modulation of amyloid-beta (Aβ) peptide production, a key event in the pathogenesis of Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action, experimental data, and relevant protocols associated with the effect of (R)-DRF053 dihydrochloride on Aβ generation. The primary mechanism involves the inhibition of CK1, which has been shown to regulate the γ-secretase cleavage of the Amyloid Precursor Protein (APP), thereby reducing the production of neurotoxic Aβ peptides.
Mechanism of Action: Inhibition of Key Kinases
This compound exerts its biological effects through the potent inhibition of several key protein kinases. Its inhibitory activity is crucial to its function in reducing amyloid-beta production.
Primary Target: Casein Kinase 1 (CK1)
The principal mechanism by which this compound is understood to reduce amyloid-beta production is through its potent inhibition of Casein Kinase 1 (CK1).[1][2] An increase in CK1 expression has been observed in the brains of Alzheimer's disease patients.[2] Research indicates that CK1 can phosphorylate components of the γ-secretase complex, the enzymatic machinery responsible for the final cleavage of APP to produce Aβ. By inhibiting CK1, this compound is thought to modulate the activity of γ-secretase, leading to a decrease in the generation of Aβ peptides.[1] A significant advantage of this mechanism is that it appears to be selective, as studies with other CK1 inhibitors have shown no effect on the cleavage of Notch, another critical substrate of γ-secretase, thereby potentially avoiding side effects associated with broad γ-secretase inhibition.[1]
Secondary Targets: CDK1 and CDK5
In addition to its effects on CK1, this compound also inhibits CDK1 and CDK5. While the direct contribution of CDK1 inhibition to Aβ reduction is less characterized, CDK5 has been implicated in the amyloidogenic processing of APP. Dysregulation of CDK5 activity is linked to Alzheimer's pathology.
Quantitative Data
The following tables summarize the known quantitative data for this compound's inhibitory activity against its target kinases.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 Value |
| Casein Kinase 1 (CK1) | 14 nM |
| CDK5/p25 | 80 nM |
| CDK1/cyclin B | 220 nM |
| GSK α/β | 4.1 µM |
Data sourced from commercial supplier technical information.
While direct dose-response data for amyloid-beta reduction by this compound is not publicly available, the following table presents data for IC261, another potent CK1 inhibitor, to serve as a proxy for the expected efficacy. These experiments were conducted in N2A cells overexpressing a constitutively active form of CK1ε.
Table 2: Effect of a Representative CK1 Inhibitor (IC261) on Amyloid-Beta Production
| IC261 Concentration | Aβ40 Reduction (%) | Aβ42 Reduction (%) |
| 50 µM | 67.9% | 60.8% |
Data extracted from Flajolet et al., 2007, PNAS. The study also tested two other structurally dissimilar CK1 inhibitors, CKI-7 and D4476, which also showed a significant and dose-dependent reduction in Aβ40 and Aβ42 production.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the effect of this compound on amyloid-beta production, based on established protocols.
Cell Culture and Treatment
-
Cell Line: Mouse neuroblastoma (N2a) cells stably expressing human APP695 (N2a-APP695). These cells are a widely used model for studying APP processing and Aβ production.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are plated in appropriate well plates. Once confluent, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The incubation time for treatment is typically several hours (e.g., 3 to 24 hours) to allow for an effect on APP processing and Aβ secretion.
Quantification of Amyloid-Beta Levels by ELISA
-
Sample Collection: After the treatment period, the conditioned medium from the cell cultures is collected. The medium is then centrifuged to pellet any detached cells and debris. The resulting supernatant contains the secreted Aβ peptides.
-
ELISA Procedure: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative measurement of Aβ40 and Aβ42.
-
Coating: 96-well microplates are coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42 and incubated overnight.
-
Blocking: The plates are washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.
-
Sample Incubation: The collected conditioned media and a series of standard Aβ peptides of known concentrations are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody that recognizes the N-terminus of Aβ is added to the wells.
-
Signal Generation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. Finally, a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of Aβ in the samples is determined by comparing their absorbance to the standard curve.
-
Visualizations
Signaling Pathway
Caption: Mechanism of (R)-DRF053 in reducing Aβ production.
Experimental Workflow
Caption: Workflow for assessing (R)-DRF053 effect on Aβ.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Target Kinases of (R)-DRF053 Dihydrochloride (B599025)
(R)-DRF053 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting multiple protein kinases, primarily belonging to the Casein Kinase 1 (CK1) and Cyclin-Dependent Kinase (CDK) families.[1][2] Its dual-specificity makes it a valuable tool for investigating cellular processes regulated by these kinases and a potential starting point for the development of therapeutics for various diseases, including neurodegenerative disorders and cancer. This guide provides a comprehensive overview of its target kinases, the signaling pathways they modulate, and the experimental methodologies used to characterize its inhibitory activity.
Data Presentation: Kinase Inhibition Profile
The inhibitory potency of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below.
Table 1: IC50 Values of this compound Against Target Kinases
| Target Kinase | IC50 Value (nM) | Notes |
| Casein Kinase 1 (CK1) | 14 | Potent inhibition, a primary target. |
| CDK5/p25 | 80 - 210 | High-affinity binding.[1][2][3] |
| CDK1/cyclin B | 220 | Moderate inhibition.[2][3] |
| CDK2 | 93 - 290 | Inhibition in the nanomolar range.[1] |
| CDK7 | 820 | Weaker, sub-micromolar inhibition.[1] |
| GSK-3α/β | 4100 | Demonstrates selectivity against this kinase.[2] |
Signaling Pathways and Mechanisms of Action
(R)-DRF053 exerts its effects by inhibiting key kinases involved in critical cellular signaling cascades. Understanding these pathways is crucial for elucidating its biological function.
Casein Kinase 1 (CK1) and the Wnt/β-catenin Pathway
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral regulators of numerous signaling pathways, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, initiating a cascade that leads to its ubiquitination and subsequent degradation by the proteasome. By inhibiting CK1, (R)-DRF053 can prevent this initial phosphorylation step, leading to the stabilization and accumulation of β-catenin.
Cyclin-Dependent Kinases (CDKs) and Cell Cycle Control
CDKs are essential for the progression of the cell cycle. CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which drives the cell into mitosis. Inhibition of CDK1/Cyclin B by (R)-DRF053 can lead to cell cycle arrest at the G2/M transition, preventing cell division.
CDK5/p25 and Neurodegeneration
In the central nervous system, CDK5 activity is tightly regulated by its activators, p35 and p39. Under conditions of neuronal stress, p35 can be cleaved into the more stable and hyperactive p25 fragment. The resulting CDK5/p25 complex is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and has been shown to contribute to the production of amyloid-β peptides.[1] (R)-DRF053, by inhibiting the hyperactive CDK5/p25 complex, presents a therapeutic strategy for mitigating these neurotoxic events.
Experimental Protocols
The determination of IC50 values for kinase inhibitors requires robust and reproducible biochemical assays. While the specific protocols for (R)-DRF053 are not publicly detailed, the following represents a standard methodology for a luminescence-based in vitro kinase assay, which is a common method for determining kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 value of (R)-DRF053 against a specific target kinase (e.g., CK1, CDK1, CDK5).
Principle: This assay measures the amount of ATP consumed by the kinase reaction. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. High kinase activity results in low luminescence, while effective inhibition of the kinase by (R)-DRF053 results in high luminescence.
Materials:
-
Recombinant human kinase (e.g., CK1δ/ε, CDK5/p25)
-
Specific kinase substrate (e.g., a synthetic peptide or protein like Histone H1 for CDKs)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Adenosine 5'-triphosphate (ATP)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes
-
Luminometer
Workflow:
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. For example, starting from a 100 µM stock to cover a wide concentration range.
-
Assay Plate Setup: Add 1 µL of each inhibitor dilution to the appropriate wells of a 384-well plate. Include control wells containing only DMSO (for 0% inhibition) and wells without kinase (for 100% inhibition/background).
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for linear reaction kinetics.
-
Add 10 µL of the kinase/substrate mix to each well containing the inhibitor.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer. The final concentration should be at or near the Km of the kinase for ATP (e.g., 10 µM).
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-90 minutes), ensuring the reaction remains in the linear range.
-
Signal Detection:
-
Equilibrate the plate and the luminescence-based ATP detection reagent to room temperature.
-
Add 20 µL of the detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate luminometer.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
This comprehensive guide provides the foundational knowledge on the target profile and mechanism of action of this compound, equipping researchers with the necessary information for its application in kinase-related research and drug development.
References
- 1. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Generation of the Cdk5 activator p25 is a memory mechanism that is affected in early Alzheimer’s disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
(R)-DRF053 Dihydrochloride: A Dual Inhibitor of Casein Kinase 1 and Cyclin-Dependent Kinases in Alzheimer's Disease Research
A Technical Guide for Researchers and Drug Development Professionals
(R)-DRF053 dihydrochloride (B599025) has emerged as a significant compound in the preclinical research landscape of Alzheimer's disease. This potent, cell-permeable molecule acts as a dual inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), offering a promising therapeutic avenue by targeting the production of amyloid-β (Aβ) peptides, a central hallmark of Alzheimer's pathology.
This technical guide provides a comprehensive overview of (R)-DRF053 dihydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
This compound exhibits potent inhibitory activity against both CK1 and a range of CDKs. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against various kinase targets.
Table 1: Inhibitory Activity of (R)-DRF053 against Casein Kinase 1
| Kinase | IC50 (nM) |
| Casein Kinase 1 (CK1) | 14 |
Table 2: Inhibitory Activity of (R)-DRF053 against Cyclin-Dependent Kinases
| Kinase | IC50 (µM) |
| cdk2 | 0.093 - 0.29 |
| cdk5 | 0.21 |
| cdk7 | 0.82 |
| cdk1/cyclin B | 0.22[1] |
| cdk5/p25 | 0.08[1] |
Mechanism of Action in Alzheimer's Disease
The therapeutic potential of (R)-DRF053 in Alzheimer's disease stems from its ability to inhibit CK1, which in turn reduces the production of amyloid-β peptides.[1] Research has demonstrated that this compound can prevent the CK1-dependent production of Aβ in cellular models.[1]
Signaling Pathway of (R)-DRF053 in Reducing Amyloid-β Production
The following diagram illustrates the proposed signaling pathway through which (R)-DRF053 exerts its effect on amyloid precursor protein (APP) processing.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, based on published research.
Inhibition of Amyloid-β Production in N2A-APP695 Cells
This protocol describes the cellular assay used to determine the effect of (R)-DRF053 on the production of amyloid-β.
1. Cell Culture and Treatment:
- Mouse neuroblastoma N2A cells stably expressing human amyloid precursor protein 695 (N2A-APP695) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in multi-well plates and allowed to adhere overnight.
- The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
- Cells are incubated for a specified period (e.g., 24 hours) to allow for treatment.
2. Sample Collection and Preparation:
- After incubation, the conditioned medium is collected.
- The collected medium is centrifuged to remove any cellular debris.
- The supernatant is stored at -80°C until analysis.
3. Amyloid-β Quantification:
- The levels of secreted Aβ40 and Aβ42 in the conditioned medium are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
- The absorbance is read on a microplate reader, and the concentrations of Aβ are determined by comparison to a standard curve.
4. Data Analysis:
- The Aβ concentrations in the treated samples are compared to the vehicle control to determine the percentage of inhibition.
- The IC50 value, the concentration of (R)-DRF053 that inhibits 50% of Aβ production, is calculated from the dose-response curve.
Experimental Workflow for Aβ Production Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for assessing the inhibition of amyloid-β production by (R)-DRF053.
Conclusion and Future Directions
This compound represents a valuable research tool for investigating the roles of CK1 and CDKs in the pathogenesis of Alzheimer's disease. Its demonstrated ability to inhibit the production of amyloid-β in cellular models highlights its potential as a lead compound for the development of novel disease-modifying therapies. Further preclinical studies are warranted to evaluate its efficacy and safety in animal models of Alzheimer's disease, and to further elucidate the precise molecular mechanisms underlying its neuroprotective effects. The dual inhibitory action of this compound may offer a multi-faceted approach to tackling the complex pathology of this devastating neurodegenerative disorder.
References
(R)-DRF053 Dihydrochloride: An Overview of its Applications in Oncology
There is currently no publicly available scientific literature, clinical trial data, or other technical information specifically identifying a compound designated as "(R)-DRF053 dihydrochloride" and its applications in oncology. Searches of prominent medical and chemical databases have not yielded specific results for this compound.
This suggests that "this compound" may be an internal research and development code for a novel therapeutic agent that has not yet been disclosed in public forums such as scientific journals or conference proceedings. Pharmaceutical and biotechnology companies often use such internal identifiers during the early stages of drug discovery and preclinical development.
Without publicly accessible data, it is not possible to provide an in-depth technical guide or whitepaper on its mechanism of action, quantitative data from preclinical or clinical studies, or detailed experimental protocols. Information regarding its potential signaling pathway interactions and experimental workflows also remains unavailable.
It is common for information on new chemical entities to become public only after a patent application is published or when the sponsoring institution decides to release preclinical data. Further information on "this compound" will likely emerge if and when it progresses to a stage of development that warrants public disclosure. Researchers and professionals interested in this compound are advised to monitor scientific literature and clinical trial registries for future updates under this or a potential future public name.
(R)-DRF053 Dihydrochloride: A Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and several key cyclin-dependent kinases (CDKs) that are central to the regulation of the cell cycle. This technical guide provides a comprehensive overview of the known molecular targets of (R)-DRF053, its mechanism of action, and its potential implications for cell cycle control and therapeutic development. While direct quantitative data on cell cycle phase distribution following treatment with (R)-DRF053 is not currently available in the public domain, this document extrapolates its likely effects based on its potent inhibitory action against critical cell cycle kinases. Detailed experimental protocols for assessing the activity and cellular effects of this and similar kinase inhibitors are also provided.
Introduction
The eukaryotic cell cycle is a fundamental process orchestrated by a complex network of regulatory proteins, primarily cyclin-dependent kinases (CDKs) and their activating partners, the cyclins. Dysregulation of this intricate machinery is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention. (R)-DRF053 dihydrochloride has emerged as a significant research tool due to its dual-specificity, potently inhibiting both Casein Kinase 1 (CK1) and several members of the CDK family. This guide synthesizes the available data on (R)-DRF053, providing a technical resource for researchers investigating its potential in cell cycle regulation and oncology.
Molecular Profile and Mechanism of Action
This compound is a derivative of the well-known CDK inhibitor roscovitine. Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of its target kinases, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression.
Target Kinase Inhibition
The inhibitory activity of this compound has been characterized against a panel of kinases, revealing a potent affinity for CK1 and several key cell cycle-regulating CDKs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 Value |
| Casein Kinase 1 (CK1) | 14 nM |
| CDK1/cyclin B | 220 nM |
| CDK2 | 93 - 290 nM |
| CDK5/p25 | 80 nM |
| CDK7 | 820 nM |
Table 1: In vitro inhibitory activity of this compound against key protein kinases. Data sourced from Oumata et al., 2008.
Role in Cell Cycle Regulation
Based on its potent inhibition of CDK1 and CDK2, this compound is predicted to exert significant control over the cell cycle, primarily by inducing cell cycle arrest at critical checkpoints.
-
G1/S Transition: CDK2, in complex with cyclin E, is essential for the transition from the G1 to the S phase. Inhibition of CDK2 by (R)-DRF053 would likely lead to an accumulation of cells in the G1 phase, preventing entry into the DNA synthesis phase.
-
G2/M Transition: The CDK1/cyclin B complex is the master regulator of the G2 to M phase transition. Potent inhibition of CDK1 by (R)-DRF053 is expected to cause a robust G2/M arrest, preventing cells from entering mitosis.
While specific experimental data detailing the percentage of cells in each phase of the cell cycle after treatment with (R)-DRF053 is not yet published, its antiproliferative effects have been noted. The inhibition of both CDK1 and CDK2 suggests a multi-faceted impact on cell proliferation.
Signaling Pathways
The regulatory effects of (R)-DRF053 on the cell cycle are mediated through its interaction with core signaling pathways. The diagrams below illustrate the points of intervention for (R)-DRF053 within the canonical cell cycle control pathways.
The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are major upstream regulators of the cell cycle, influencing the expression and activity of cyclins and CDKs. While direct effects of (R)-DRF053 on these pathways have not been reported, inhibition of downstream effectors like CDKs will ultimately impact the cellular response to these pro-proliferative signals.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on cell cycle regulation.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete media and transfer the cell suspension to a centrifuge tube.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with (R)-DRF053.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, phospho-CDK1 (Tyr15), p21, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of (R)-DRF053 on the activity of purified kinases.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the purified active kinase (e.g., CDK1/cyclin B), its specific substrate (e.g., Histone H1), and kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate for a short period.
-
Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-32P]ATP is used. For non-radiometric assays, unlabeled ATP is used, and phosphorylation is detected using a phospho-specific antibody.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer or a kinase inhibitor.
-
Detection:
-
Radiometric: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen or X-ray film, and quantify the incorporated radioactivity in the substrate band.
-
Non-radiometric: Separate the products by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-specific antibody against the substrate.
-
Conclusion
This compound is a potent dual inhibitor of CK1 and key cell cycle CDKs, including CDK1 and CDK2. Its mechanism of action, centered on ATP-competitive inhibition, strongly suggests a role in inducing cell cycle arrest at the G1/S and G2/M transitions. While direct experimental evidence of its effects on cell cycle phase distribution is needed to fully elucidate its cellular impact, the available kinase inhibition data positions (R)-DRF053 as a valuable tool for cell cycle research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols provided in this guide offer a framework for further investigation into the precise cellular consequences of treatment with this promising kinase inhibitor.
(R)-DRF053 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological context of (R)-DRF053 dihydrochloride (B599025), a potent dual inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).
Chemical Properties and Structure
(R)-DRF053 dihydrochloride is a synthetic small molecule belonging to the 2,6,9-trisubstituted purine (B94841) class of compounds.[1] It is a derivative of roscovitine, a well-known CDK inhibitor.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanol dihydrochloride | [3][4] |
| Molecular Formula | C₂₃H₂₇N₇O·2HCl | [4][5][6] |
| Molecular Weight | 490.43 g/mol | [3][4][5][6] |
| Appearance | White to light yellow solid | [7] |
| Purity | ≥98% (by HPLC) | [4][5][6] |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM) | [3][5][8] |
| Melting Point | No data available | [9][10] |
| pKa | No data available | |
| CAS Number | 1241675-76-2 | [5][6][11] |
| SMILES | CC(C)N2C1=NC(N--INVALID-LINK--CO)=NC(NC3=CC(C4=NC=CC=C4)=CC=C3)=C1N=C2.Cl.Cl | [5][6] |
| InChI Key | BQPRBNGSDBTKAK-ZEECNFPPSA-N | [3][5][6] |
Biological Activity
This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and several Cyclin-Dependent Kinases (CDKs).[3][5][6] Its inhibitory activity is summarized in the table below.
Table 2: Inhibitory Activity of (R)-DRF053
| Target | IC₅₀ | Source(s) |
| Casein Kinase 1 (CK1) | 14 nM | [3][5][6] |
| CDK1/cyclin B | 220 nM | [3][7][11] |
| CDK2 | 93 - 290 nM | [5][6] |
| CDK5/p25 | 80 nM | [3][7][11] |
| CDK7 | 820 nM | [5][6] |
| GSK-3α/β | 4.1 µM | [3][11] |
Due to its potent inhibition of CK1, this compound has been shown to prevent the CK1-dependent production of amyloid-beta in cellular models, suggesting its potential therapeutic relevance in Alzheimer's disease.[5][6][12]
Experimental Protocols
Synthesis
The synthesis of (R)-DRF053 is described by Oumata et al. in the Journal of Medicinal Chemistry (2008), 51(17), 5229-42.[1][13][14][15] The synthesis involves a multi-step process starting from 2-amino-6-chloropurine, utilizing key reactions such as regioselective alkylation and palladium-catalyzed Buchwald-Hartwig amination.[16] For a detailed, step-by-step protocol, researchers are directed to the aforementioned primary literature.
Purification
Purification of this compound is typically achieved by standard chromatographic techniques. The purity is commonly assessed by High-Performance Liquid Chromatography (HPLC).
General HPLC Protocol for Purity Assessment: A general reversed-phase HPLC method can be employed for purity analysis.
-
Column: C18 analytical column (e.g., 4.6 mm internal diameter).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Approximately 1 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
The purity is determined by the peak area percentage of the main component.
Characterization
The chemical structure of this compound is confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry, as would be detailed in the primary synthesis publication by Oumata et al. (2008).[1]
Kinase Inhibition Assay
The inhibitory activity of this compound against CK1 and CDKs can be determined using in vitro kinase assays. Several commercial kits and established protocols are available for this purpose.
General Protocol for Casein Kinase 1 (CK1) Inhibition Assay: This protocol is based on measuring the phosphorylation of a specific substrate.
-
Reaction Setup: Prepare a reaction mixture containing CK1 enzyme, a specific peptide substrate (e.g., KRRRALS(p)VASLPGL), and the desired concentrations of this compound in a suitable kinase assay buffer.[8]
-
Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system that allows for non-radioactive detection).[8]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a defined period.[8][17]
-
Termination: Stop the reaction, for example, by adding a solution like EDTA or by spotting the reaction mixture onto a phosphocellulose paper.[8][9]
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves scintillation counting of the incorporated phosphate.[8] For non-radioactive assays, methods like fluorescence polarization or luminescence-based ADP detection (e.g., ADP-Glo™ Kinase Assay) can be used.[7][18][19]
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
A similar protocol can be adapted for assessing the inhibition of Cyclin-Dependent Kinases, using the appropriate CDK/cyclin complex and a specific substrate (e.g., a peptide derived from Histone H1 or Retinoblastoma protein).[9][12][20]
Signaling Pathways and Workflows
This compound's primary mechanism of action involves the direct inhibition of CK1 and CDKs. CK1 is a crucial component of the canonical Wnt signaling pathway, where it participates in the phosphorylation and subsequent degradation of β-catenin.[4][6][11][21] Inhibition of CK1 by (R)-DRF053 is expected to interfere with this process.
Caption: Canonical Wnt Signaling Pathway and the inhibitory action of (R)-DRF053.
The following diagram illustrates a general workflow for identifying and characterizing a kinase inhibitor like (R)-DRF053.
Caption: General workflow for the development of a kinase inhibitor.
References
- 1. Roscovitine-derived, dual-specificity inhibitors of cyclin-dependent kinases and casein kinases 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macau.uni-kiel.de [macau.uni-kiel.de]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. promega.co.uk [promega.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.es [promega.es]
- 13. researchgate.net [researchgate.net]
- 14. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 15. CDK inhibitors R-roscovitine and S-CR8 effectively block renal and hepatic cystogenesis in an orthologous model of ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Several Human Cyclin-Dependent Kinase Inhibitors, Structurally Related to Roscovitine, As New Anti-Malarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 19. promega.com [promega.com]
- 20. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In-Depth Technical Guide: (R)-DRF053 dihydrochloride
CAS Number: 1241675-76-2
For Research Use Only. Not for use in therapeutic procedures.
Introduction
(R)-DRF053 dihydrochloride (B599025) is a potent, cell-permeable, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2][3][4][5][6] As a derivative of roscovitine, this small molecule has demonstrated significant activity in preclinical models, particularly in the context of neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to (R)-DRF053 dihydrochloride for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a yellow solid with a high degree of purity, typically ≥98% as determined by HPLC.[1][2][3] It is soluble in water and DMSO up to 100 mM.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 1241675-76-2 | [1][2][3][4][7] |
| Molecular Formula | C₂₃H₂₇N₇O·2HCl | [1][2][3] |
| Molecular Weight | 490.43 g/mol | [1][2] |
| IUPAC Name | (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride | [1] |
| Appearance | Yellow Solid | [1] |
| Purity | ≥98% (by HPLC) | [1][2][3][4] |
| Solubility | Soluble in water to 100 mMSoluble in DMSO to 100 mM | [2][3] |
| Storage | Store at +4°C for up to 12 months. For long-term storage of solutions, -80°C is recommended. Avoid repeated freeze-thaw cycles. | [2][3][6] |
Mechanism of Action
This compound exerts its biological effects through the potent and dual inhibition of two key families of serine/threonine kinases: Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).
Inhibition of Casein Kinase 1 (CK1)
(R)-DRF053 is a highly potent inhibitor of CK1, with a reported IC₅₀ value of 14 nM.[2][3][4][5][6] CK1 isoforms are implicated in a multitude of cellular processes, including the regulation of signal transduction pathways critical in neurodegenerative diseases. Notably, CK1 is involved in the phosphorylation of the amyloid precursor protein (APP), a key step in the production of amyloid-beta (Aβ) peptides. By inhibiting CK1, (R)-DRF053 has been shown to reduce the production of Aβ in cellular models of Alzheimer's disease.
Inhibition of Cyclin-Dependent Kinases (CDKs)
As a derivative of the well-characterized CDK inhibitor roscovitine, (R)-DRF053 also targets several members of the CDK family. These kinases are central regulators of the cell cycle and are frequently dysregulated in cancer. The inhibitory profile of (R)-DRF053 against various CDKs makes it a compound of interest for anti-cancer research.
Pharmacological Data
The inhibitory activity of this compound has been characterized against several key kinases. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized below.
| Target Kinase | IC₅₀ Value | Reference(s) |
| CK1 | 14 nM | [2][3][4][5][6] |
| CDK1/cyclin B | 220 nM | [2][4][5][6] |
| CDK5/p25 | 80 nM | [2][4][5][6] |
| CDK2 | 93 - 290 nM | [3] |
| CDK7 | 820 nM | [3] |
| GSKα/β | 4.1 µM | [2] |
The compound also exhibits antiproliferative activity against the human neuroblastoma SH-SY5Y cell line with an EC₅₀ of 17.2 µM.[4]
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of (R)-DRF053 against target kinases.
Materials:
-
Purified recombinant kinases (e.g., CK1, CDK1/cyclin B, CDK5/p25)
-
Kinase-specific substrate (e.g., a generic substrate like histone H1 for CDKs, or a specific peptide for CK1)
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit or [γ-³²P]ATP)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase reaction buffer.
-
In a microplate, add the diluted (R)-DRF053 or vehicle control.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percent inhibition for each concentration of (R)-DRF053 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Amyloid-Beta (Aβ) Production Assay in N2A-APP695 Cells
This protocol outlines a method to assess the effect of (R)-DRF053 on the production of Aβ peptides in a cellular context.
Materials:
-
N2A-APP695 cells (mouse neuroblastoma cells stably expressing human amyloid precursor protein with the Swedish mutation)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
This compound
-
Aβ ELISA kit (for Aβ₄₀ and Aβ₄₂)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed N2A-APP695 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Collect the conditioned cell culture medium.
-
Lyse the cells to determine total protein concentration for normalization.
-
Measure the levels of Aβ₄₀ and Aβ₄₂ in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.
-
Analyze the data to determine the effect of (R)-DRF053 on Aβ production.
Antiproliferative Assay in SH-SY5Y Cells
This protocol describes a method to evaluate the effect of (R)-DRF053 on the proliferation of human neuroblastoma SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control for a defined period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC₅₀ value.
Signaling Pathways
(R)-DRF053's dual inhibitory activity on CK1 and CDKs places it at the intersection of several critical signaling pathways implicated in both neurodegeneration and cancer.
Role in the Amyloidogenic Pathway
In the context of Alzheimer's disease, the processing of Amyloid Precursor Protein (APP) is a key event. The amyloidogenic pathway involves the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase, leading to the production of Aβ peptides. CK1 is known to phosphorylate APP, which can influence its trafficking and processing. By inhibiting CK1, (R)-DRF053 can modulate this pathway, leading to a reduction in Aβ production.
Impact on Cell Cycle Regulation
CDKs are the master regulators of the cell cycle, driving the progression through different phases (G1, S, G2, M). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. By inhibiting key CDKs such as CDK1 and CDK2, (R)-DRF053 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, which can subsequently lead to apoptosis in cancer cells.
Conclusion
This compound is a valuable research tool for investigating the roles of CK1 and CDKs in various physiological and pathological processes. Its potent dual inhibitory activity makes it particularly relevant for studies in neurodegenerative diseases, such as Alzheimer's disease, and in oncology. The data and protocols presented in this guide are intended to facilitate the design and execution of experiments utilizing this compound.
References
- 1. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. promega.com [promega.com]
- 6. accegen.com [accegen.com]
- 7. promega.com [promega.com]
(R)-DRF053 Dihydrochloride: A Technical Guide for Researchers
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1] This technical guide provides an in-depth overview of its molecular characteristics, mechanism of action, and experimental applications for researchers in drug development, particularly those focused on neurodegenerative diseases like Alzheimer's.
Core Molecular Data
The fundamental molecular properties of (R)-DRF053 dihydrochloride are summarized below.
| Property | Value |
| Molecular Weight | 490.43 g/mol |
| Molecular Formula | C₂₃H₂₇N₇O·2HCl |
| Alternative Formula | C₂₃H₂₉Cl₂N₇O |
| CAS Number | 1241675-76-2 |
| Appearance | Yellow Solid |
| Purity | ≥98% (as determined by HPLC) |
| Solubility | Soluble in water and DMSO up to 100 mM |
Mechanism of Action and Biological Activity
(R)-DRF053 is a derivative of the CDK inhibitor roscovitine (B1683857) and exhibits dual-specificity, potently inhibiting both CK1 and various CDKs.[1][2] Its primary mechanism is the competitive inhibition of the ATP-binding site on these kinases.
Kinase Inhibitory Potency
The inhibitory activity of (R)-DRF053 against a panel of kinases highlights its potency, particularly against CK1.
| Kinase Target | IC₅₀ Value |
| Casein Kinase 1 (CK1) | 14 nM |
| CDK5/p25 | 80 nM |
| CDK1/cyclin B | 220 nM |
| CDK2 | 93 - 290 nM |
| CDK7 | 820 nM |
Data sourced from Oumata et al., 2008 and commercial suppliers.[1]
Role in Amyloid-β Production
A key therapeutic interest in (R)-DRF053 lies in its ability to modulate the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1] Casein Kinase 1 is implicated in the amyloidogenic processing of the Amyloid Precursor Protein (APP). By inhibiting CK1, (R)-DRF053 has been shown to prevent the CK1-dependent production of amyloid-β in cellular models.[1]
Experimental Protocols
The following are generalized protocols for key experiments involving (R)-DRF053, based on methodologies used for similar kinase inhibitors and the initial characterization of (R)-DRF053.
In Vitro Kinase Assay
This protocol outlines a general procedure to determine the IC₅₀ of (R)-DRF053 against a target kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the kinase buffer.
-
-
Assay Procedure :
-
In a 96- or 384-well plate, add the kinase, substrate, and the serially diluted (R)-DRF053.
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis :
-
Detect the amount of phosphorylated substrate. The method will depend on the assay format (e.g., scintillation counting for radiometric assays, fluorescence/luminescence reading for other formats).
-
Calculate the percentage of kinase activity inhibition for each concentration of (R)-DRF053.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Assay for Amyloid-β Production
This protocol describes how to assess the effect of (R)-DRF053 on Aβ production in a relevant cell line.
-
Cell Culture and Seeding :
-
Culture a suitable cell line, such as N2A cells stably expressing human APP695 (N2A-APP695), in appropriate media.
-
Seed the cells in a multi-well plate at a density that allows for optimal growth during the experiment.
-
-
Compound Treatment :
-
Prepare various concentrations of (R)-DRF053 in the cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of (R)-DRF053. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Sample Collection and Analysis :
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted Aβ peptides (e.g., Aβ₁₋₄₀ and Aβ₁₋₄₂) in the supernatant using a specific ELISA kit.
-
-
Data Analysis :
-
Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates, if necessary.
-
Compare the Aβ levels in the (R)-DRF053-treated wells to the vehicle control to determine the effect of the compound.
-
Cell Viability Assay
It is crucial to assess the cytotoxicity of (R)-DRF053 to ensure that its effects on Aβ production are not due to general toxicity.
-
Cell Seeding and Treatment :
-
Follow the same procedure as for the Aβ production assay (steps 1 and 2).
-
-
Viability Assessment :
-
After the incubation period, add a viability reagent to the wells (e.g., MTT, CellTiter-Glo®).
-
Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis :
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Signaling Pathway and Logical Relationships
The following diagrams illustrate the proposed signaling pathway affected by (R)-DRF053 and the experimental workflow for its characterization.
References
In-Depth Technical Guide on (R)-DRF053 Dihydrochloride Solubility
This technical guide provides comprehensive information on the solubility of (R)-DRF053 dihydrochloride (B599025) in water and dimethyl sulfoxide (B87167) (DMSO). It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the mechanism of action of (R)-DRF053 dihydrochloride in relevant signaling pathways.
Core Data Presentation: Solubility of this compound
The solubility of this compound in aqueous and organic solvents is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available quantitative solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 49.04 | 100 | Sonication may be required to achieve complete dissolution[1]. |
| DMSO | 49.04 | 100 | Ultrasonic and warming may be necessary for complete dissolution. The hygroscopic nature of DMSO can affect solubility[2]. |
This compound has a molecular weight of 490.43 g/mol .
Experimental Protocols for Solubility Determination
While specific experimental data for the solubility of this compound is not extensively published, standard laboratory methods can be employed to determine its solubility. The following are detailed protocols for both thermodynamic and kinetic solubility assays.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Caption: Workflow for Thermodynamic Solubility Determination.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a precise volume of the test solvent (water or DMSO). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A standard calibration curve should be prepared to ensure accurate quantification.
Kinetic Solubility Determination (DMSO Co-solvent Method)
This high-throughput method is often used in early drug discovery to assess the aqueous solubility of compounds initially dissolved in DMSO.
Caption: Workflow for Kinetic Solubility Determination.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Aqueous Dilution: In a multi-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effect.
-
Incubation and Precipitation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for the precipitation of the compound that is insoluble at that concentration.
-
Analysis: The amount of dissolved compound can be determined by several methods. A common approach is to measure the turbidity of the solution using a nephelometer. Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound in the clear supernatant can be quantified by HPLC-UV or LC-MS/MS.
Mechanism of Action and Signaling Pathway
This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), with IC50 values of 14 nM for CK1, 220 nM for CDK1/cyclin B1, and 80 nM for CDK5/p25.[2][3][4] Its inhibitory activity on these kinases has implications for various cellular processes, including the production of amyloid-beta (Aβ), which is a key event in the pathogenesis of Alzheimer's disease.
Caption: Inhibition of Aβ Production by (R)-DRF053.
This compound has been shown to prevent the CK1-dependent production of amyloid-beta in cellular models.[2][3] CK1 and CDK5 can phosphorylate components of the γ-secretase complex, which is one of the enzymes responsible for cleaving the amyloid precursor protein (APP) to generate Aβ peptides. By inhibiting CK1 and CDK5, this compound can modulate the activity of γ-secretase, thereby reducing the production of Aβ. This mechanism of action makes this compound a valuable research tool for studying Alzheimer's disease and other neurodegenerative disorders.
References
(R)-DRF053 Dihydrochloride: A Technical Guide to Purity, Formulation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-DRF053 dihydrochloride (B599025), a potent dual inhibitor of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). This document covers the purity specifications, available formulation-relevant data, and the compound's mechanism of action, presenting key data in a structured format for laboratory and developmental reference.
Purity and Physicochemical Properties
(R)-DRF053 dihydrochloride is a yellow solid supplied by various vendors with a high degree of purity, essential for reproducible research and development activities. The compound's identity and purity are typically assessed using a combination of chromatographic and spectroscopic methods.
Purity Data
The purity of this compound is consistently reported to be greater than 98%.[1][2][3] A specific batch analysis has shown a purity of 98.8% as determined by High-Performance Liquid Chromatography (HPLC).[4]
| Parameter | Specification | Method | Reference |
| Purity | >98% | HPLC | [1][2][3] |
| Purity (Batch Specific) | 98.8% | HPLC | [4] |
| Physical Appearance | Yellow solid | Visual Inspection | [4] |
| Molecular Formula | C₂₃H₂₇N₇O·2HCl | --- | [1] |
| Molecular Weight | 490.43 g/mol | --- | [1][2] |
Solubility
Understanding the solubility of this compound is critical for the preparation of stock solutions and the development of potential formulations. The compound exhibits good solubility in both aqueous and organic solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 49.04 | 100 |
| DMSO | 49.04 | 100 |
Data sourced from Tocris Bioscience and MedChemExpress.[1][5]
Experimental Protocols
Example High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
While specific, validated HPLC methods for this compound are not publicly available, a general reversed-phase HPLC (RP-HPLC) method suitable for the analysis of small organic molecules can be employed. The following is a representative protocol that can be used as a starting point for method development and validation.
Objective: To determine the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for (R)-DRF053)
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile). Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
References
(R)-DRF053 dihydrochloride supplier and purchasing information
(R)-DRF053 dihydrochloride (B599025) is a potent, cell-permeable small molecule that has garnered significant interest within the research community for its dual inhibitory action against Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs). This technical guide provides an in-depth overview of (R)-DRF053 dihydrochloride, including its procurement, biochemical properties, and key experimental applications, tailored for researchers, scientists, and drug development professionals.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of research chemicals. Researchers should always request a batch-specific Certificate of Analysis (CoA) to ensure purity and quality.
| Supplier | Catalog Number | Purity | Notes |
| Tocris Bioscience | 3610 | ≥98% (HPLC) | Part of Bio-Techne. Also offered in compound libraries. |
| MedChemExpress | HY-103383 | 99.3% | |
| BOC Sciences | 1241675-76-2 | ≥98% by HPLC | |
| MOLNOVA | M10975 | >98% (HPLC) | |
| Abcam | ab141505 | >98% | Also available in pre-made stock solutions. |
| Fisher Scientific | 36-105-0R | Not specified | Distributes Tocris Bioscience product. |
Physicochemical and Technical Data
A comprehensive understanding of the compound's properties is crucial for experimental design and data interpretation.
| Property | Value | Reference(s) |
| CAS Number | 1241675-76-2 | [1][2][3] |
| Molecular Formula | C₂₃H₂₇N₇O·2HCl | [1] |
| Molecular Weight | 490.43 g/mol | [1][4] |
| Appearance | Yellow Solid | [2] |
| Purity | Typically ≥98% by HPLC | [1][2][3][4] |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [1] |
| Storage | Store at +4°C for short-term and -20°C for long-term. | [4][5] |
Biological Activity
This compound is a potent, ATP-competitive inhibitor of CK1 and several CDKs. Its inhibitory activity has been characterized against a panel of kinases, demonstrating a dual-specificity profile. This compound has also been shown to inhibit the production of amyloid-β (Aβ) peptides in cellular models of Alzheimer's disease.[1][5][6]
| Target Kinase | IC₅₀ | Reference(s) |
| Casein Kinase 1 (CK1) | 14 nM | [1][4][5][6] |
| CDK1/cyclin B | 220 nM | [3][4][5] |
| CDK2/cyclin A | 93 - 290 nM | [1][6] |
| CDK5/p25 | 80 nM | [3][4][5] |
| CDK7/cyclin H | 820 nM | [1][6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the IC₅₀ of this compound against CK1 and CDKs, based on luminescence-based ATP detection assays.
Materials:
-
Recombinant human CK1 or CDK/cyclin complexes
-
Specific peptide substrate for each kinase
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the diluted inhibitor or vehicle (DMSO) control.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Amyloid-β Production Assay in N2A-APP695 Cells
This protocol describes a method to assess the effect of this compound on the production of Aβ in a neuronal cell line overexpressing the human amyloid precursor protein (APP).
Materials:
-
N2A-APP695 cells (mouse neuroblastoma cells stably transfected with human APP695)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
This compound
-
Cell lysis buffer
-
Human Aβ₄₀ and Aβ₄₂ ELISA kits
-
BCA protein assay kit
Procedure:
-
Seed N2A-APP695 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
Collect the conditioned media and lyse the cells.
-
Measure the concentration of Aβ₄₀ and Aβ₄₂ in the conditioned media using specific ELISA kits according to the manufacturer's protocols.
-
Measure the total protein concentration in the cell lysates using a BCA protein assay to normalize the Aβ levels.
-
Analyze the data to determine the effect of this compound on Aβ production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (R)-DRF053 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B, and Cyclin-Dependent Kinase 5 (CDK5)/p25.[1] Its ability to target these key kinases makes it a valuable tool for studying cell cycle regulation, neurodegenerative diseases, and cancer biology. Notably, it has been shown to prevent the CK1-dependent production of amyloid-beta in a cellular model, suggesting its potential in Alzheimer's disease research. These application notes provide detailed protocols for utilizing (R)-DRF053 dihydrochloride in cell culture experiments, including cell viability and Western blot analyses, along with diagrams of the relevant signaling pathways.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against its primary kinase targets. This data is essential for determining the appropriate concentration range for in vitro experiments.
| Target Kinase | IC₅₀ (nM) |
| Casein Kinase 1 (CK1) | 14 |
| CDK1/Cyclin B | 220 |
| CDK5/p25 | 80 |
Data sourced from supplier information.[1]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Cancer cell line of choice (e.g., HeLa, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. A vehicle control (DMSO at the highest concentration used for the drug) should also be prepared.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Western Blot Analysis
This protocol is designed to analyze the effect of this compound on the protein expression and phosphorylation status of its targets (e.g., CDK1, downstream targets of CK1) in a cell line of interest.
Materials:
-
Cell line of choice
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates or 10 cm dishes
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-β-catenin, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each dish and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Detect the protein bands using an ECL substrate and visualize the signal with a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Concluding Remarks
This compound is a versatile research tool for investigating cellular processes regulated by CK1 and CDKs. The provided protocols offer a starting point for characterizing its effects in various cell culture models. Researchers should optimize parameters such as cell line, compound concentration, and incubation time for their specific experimental goals. The information on the compound's target pathways should guide the selection of appropriate readouts and analytical methods.
References
Application Notes and Protocols for (R)-DRF053 Dihydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2] This dual-specificity makes it a valuable tool for investigating cellular processes regulated by these kinases, including cell cycle progression, circadian rhythms, Wnt signaling, and neurodegenerative disease pathways.[3][4] Notably, it has been shown to inhibit the production of amyloid-β in a cellular model of Alzheimer's disease.[1][5][6] These application notes provide detailed information and protocols for the effective use of (R)-DRF053 dihydrochloride in various in vitro assays.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of CK1 and specific CDKs, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascades controlled by these kinases. For instance, inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of CK1 can modulate pathways like Wnt signaling and amyloid precursor protein processing.[3][4]
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. These IC50 values, derived from biochemical assays, are crucial for determining the appropriate concentration range for in vitro experiments.
| Target Kinase | IC50 Value |
| CK1 | 14 nM |
| CDK5/p25 | 80 nM |
| CDK1/cyclin B | 220 nM |
| CDK2 | 93 - 290 nM |
| CDK7 | 820 nM |
| GSKα/β | 4.1 µM |
| [Source:[1][7]] |
Signaling Pathways
To visualize the mechanism of action of this compound, the following diagrams illustrate the simplified signaling pathways of CDK and CK1.
Caption: Simplified CDK signaling pathway and the inhibitory action of (R)-DRF053.
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of CK1 and its inhibition by (R)-DRF053.
Experimental Protocols
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as sterile water or DMSO. For example, to prepare a 10 mM stock solution in DMSO, dissolve 4.90 mg of this compound (MW: 490.43 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Recommended Concentration Range for In Vitro Assays
The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions.
-
Biochemical Kinase Assays: Based on the IC50 values, a concentration range of 1 nM to 1 µM is recommended for direct kinase inhibition assays.
-
Cell-Based Assays: For cell-based assays, a starting concentration range of 0.1 µM to 10 µM is suggested. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. As a reference, the parent compound roscovitine (B1683857) typically shows effects in cancer cell lines at concentrations around 15 µM.[3]
General Protocol for a Cell-Based Assay (e.g., Cell Viability Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a common method like the MTT assay.
Materials:
-
Cell line of interest (e.g., a cancer cell line for CDK inhibition studies, or N2A-APP695 cells for amyloid-β production studies)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cell viability.
Caption: General experimental workflow for a cell viability assay with (R)-DRF053.
Concluding Remarks
This compound is a versatile research tool for studying the roles of CK1 and CDKs in various cellular pathways. The provided data and protocols offer a solid foundation for designing and executing in vitro experiments. Researchers are encouraged to optimize the conditions for their specific experimental systems to achieve the most accurate and reproducible results.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|1241675-76-2|COA [dcchemicals.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (R)-DRF053 (dihydrochloride) | Colorectal Research [colorectalresearch.com]
- 7. This compound | Casein Kinase 1 | Tocris Bioscience [tocris.com]
Application Notes and Protocols for (R)-DRF053 Dihydrochloride Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of several key protein kinases, playing a crucial role in cell cycle regulation and signaling pathways.[1][2][3] It primarily targets Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 5 (CDK5).[1][4][5] Understanding the inhibitory activity of this compound is vital for its development as a potential therapeutic agent. These application notes provide a detailed protocol for determining the potency of (R)-DRF053 dihydrochloride against its target kinases using a luminescence-based kinase assay.
Target Kinase Activity of this compound
This compound has demonstrated potent inhibitory activity against the following kinases, with IC50 values summarized in the table below.
| Target Kinase | IC50 Value |
| Casein Kinase 1 (CK1) | 14 nM |
| CDK1/cyclin B | 220 nM |
| CDK5/p25 | 80 nM |
| CDK2 | 93 - 290 nM |
| CDK7 | 820 nM |
| GSK3α/β | 4.1 µM |
Table 1: Inhibitory Potency (IC50) of this compound against various kinases. [1][2][3][4]
Signaling Pathways
This compound targets kinases involved in critical cellular signaling pathways. The following diagrams illustrate the canonical pathways of CK1, CDK1, and CDK5.
Caption: Simplified overview of Casein Kinase 1 (CK1) involvement in Wnt and Hedgehog signaling pathways.
Caption: Role of CDK1 in the G2/M transition of the cell cycle.
Caption: Simplified CDK5 signaling pathway in neuronal processes.
Experimental Protocol: In Vitro Kinase Assay
This protocol details a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of this compound. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][6][7]
Materials and Reagents
-
This compound
-
Recombinant human kinases (CK1, CDK1/cyclin B, CDK5/p25)
-
Kinase-specific substrates (e.g., synthetic peptides or proteins like Histone H1 for CDKs)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Caption: Step-by-step workflow for the in vitro kinase assay.
Detailed Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Reaction Setup (384-well plate format):
-
Add 1 µL of serially diluted this compound or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.
-
Prepare a master mix of the target kinase in kinase assay buffer.
-
Add 2 µL of the diluted kinase solution to each well.
-
Include "no enzyme" wells as a background control.
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase-specific substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
The final reaction volume will be 5 µL.
-
-
Incubation:
-
Mix the plate gently.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[6]
-
-
ADP to ATP Conversion and Signal Generation:
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a positive control inhibitor or "no enzyme" control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Conclusion
This document provides a comprehensive guide for assessing the inhibitory activity of this compound against its target kinases. The provided protocol for a luminescence-based kinase assay offers a robust and high-throughput method for determining the potency of this and other kinase inhibitors. The accompanying signaling pathway diagrams provide context for the biological role of the targeted kinases, aiding in the interpretation of experimental results and furthering the understanding of the compound's mechanism of action. Adherence to this detailed protocol will enable researchers to generate reliable and reproducible data, which is essential for the advancement of drug discovery and development programs.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. The Role of the Casein Kinase 1 (CK1) Family in Different Signaling Pathways Linked to Cancer Development | Semantic Scholar [semanticscholar.org]
- 3. promega.com [promega.com]
- 4. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
Application Notes and Protocols for Western Blot Analysis of Phospho-Retinoblastoma Protein (p-Rb) following (R)-DRF053 dihydrochloride Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Retinoblastoma protein (Rb) is a critical tumor suppressor and a key regulator of the cell cycle. Its function is tightly controlled by phosphorylation, primarily by cyclin-dependent kinases (CDKs). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1][2] As the cell cycle progresses, sequential phosphorylation by CDK complexes leads to the hyperphosphorylation and inactivation of Rb. This releases E2F, allowing for the transcription of S-phase genes and subsequent DNA replication.[3][4]
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1).[5] It exhibits strong inhibitory activity against cdk1/cyclin B and cdk5/p25. By inhibiting CDKs, (R)-DRF053 is expected to prevent the hyperphosphorylation of Rb, maintaining it in its active, growth-suppressive state and leading to cell cycle arrest.
This document provides a detailed protocol for utilizing Western blotting to detect and quantify the anticipated decrease in phosphorylated Rb (p-Rb) levels in cells treated with (R)-DRF053 dihydrochloride.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.
Materials and Reagents
Reagents
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast polyacrylamide gels (8% recommended for Rb, ~110 kDa)
-
10x Tris/Glycine/SDS Buffer (Running Buffer)
-
10x Tris/Glycine Buffer (Transfer Buffer)
-
PVDF membrane (0.45 µm)
-
Bovine Serum Albumin (BSA)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Rb (e.g., Ser807/811)
-
Mouse anti-total Rb
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Microcentrifuge
-
Spectrophotometer or plate reader
-
SDS-PAGE and Western blotting apparatus
-
Power supply
-
Chemiluminescence imaging system
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding : Seed the chosen cell line (e.g., MCF-7, HCT116) in appropriate culture dishes and grow to 70-80% confluency.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment : Treat the cells with varying concentrations of (R)-DRF053 (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
-
Incubation : Incubate the cells for a predetermined duration (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to determine the optimal treatment time.[3]
Cell Lysis and Protein Extraction
-
Wash : After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[6]
-
Lysis : Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[6]
-
Harvest : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing occasionally.[7]
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collection : Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE
-
Sample Preparation : Mix each protein sample (20-40 µg) with 4x Laemmli sample buffer.[7]
-
Denaturation : Boil the samples at 95-100°C for 5 minutes.[8]
-
Loading : Load the denatured samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (an 8% gel is suitable for Rb).[7]
-
Electrophoresis : Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.[8]
Protein Transfer
-
Membrane Activation : Activate a PVDF membrane by incubating it in methanol for 1 minute, followed by a brief wash in deionized water and equilibration in transfer buffer.[3][7]
-
Assembly : Assemble the transfer stack (gel, membrane, filter papers) according to the transfer system's instructions.[7]
-
Transfer : Transfer the proteins from the gel to the PVDF membrane. Transfer conditions will vary depending on the system used (e.g., wet or semi-dry).[6]
-
Confirmation (Optional) : After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[7][8]
Immunoblotting
-
Blocking : Wash the membrane briefly with TBST and then block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[3][8] Note : BSA is recommended over milk for blocking when detecting phospho-proteins to reduce background.[6]
-
Primary Antibody Incubation :
-
Washing : The next day, wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Secondary Antibody Incubation :
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.[3]
Signal Detection and Analysis
-
Substrate Incubation : Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.[8]
-
Imaging : Capture the chemiluminescent signal using an imaging system.[6]
-
Stripping and Re-probing (Optional) : To analyze a loading control (e.g., β-actin), the membrane can be stripped and re-probed.
-
Densitometry : Quantify the band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal for each sample. Further normalization to the loading control can account for loading inaccuracies.[6]
Data Presentation
The effect of (R)-DRF053 on Rb phosphorylation should be quantified and presented in a clear format. The table below provides a template with hypothetical data illustrating the expected dose-dependent decrease in p-Rb levels.
| Treatment (24h) | p-Rb (Ser807/811) Intensity | Total Rb Intensity | Loading Control (β-actin) Intensity | Normalized p-Rb / Total Rb Ratio | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 15,230 | 15,500 | 18,100 | 0.98 | 1.00 |
| (R)-DRF053 (10 nM) | 11,890 | 15,350 | 18,250 | 0.77 | 0.79 |
| (R)-DRF053 (50 nM) | 7,550 | 15,600 | 17,980 | 0.48 | 0.49 |
| (R)-DRF053 (100 nM) | 4,120 | 15,420 | 18,050 | 0.27 | 0.28 |
| (R)-DRF053 (500 nM) | 1,680 | 15,510 | 18,120 | 0.11 | 0.11 |
Troubleshooting
-
High Background : Ensure blocking is sufficient. Use 5% BSA instead of milk for phospho-antibodies. Optimize primary and secondary antibody concentrations and increase the duration and number of wash steps.[6]
-
No/Weak Signal : Confirm protein transfer with Ponceau S staining. Check antibody dilutions and ensure the ECL substrate has not expired.
-
Multiple Bands : This could be due to non-specific antibody binding or protein degradation. Ensure fresh protease/phosphatase inhibitors are used during lysis. Optimize antibody concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phosphorylation-induced Conformational Changes in the Retinoblastoma Protein Inhibit E2F Transactivation Domain Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Note: Analysis of Cell Cycle Perturbation by (R)-DRF053 Dihydrochloride Using Flow Cytometry
Introduction
(R)-DRF053 dihydrochloride (B599025) is a potent inhibitor of several key protein kinases, including Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 1 (CDK1)/cyclin B, and CDK5/p25[1]. The cell division cycle is a fundamental process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs) are crucial regulators of this process, and their dysregulation is a hallmark of cancer[2][3]. CDK1, in complex with cyclin B, is a pivotal regulator of the G2/M transition and progression through mitosis. Inhibition of CDK1 is expected to induce cell cycle arrest, making it a target for anti-cancer drug development[2][3]. This application note provides a detailed protocol for analyzing the effects of (R)-DRF053 dihydrochloride on the cell cycle of a cancer cell line using propidium (B1200493) iodide (PI) staining and flow cytometry.
Principle
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell[4]. Therefore, cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on their DNA content. This protocol outlines the steps for treating cells with this compound, preparing them for flow cytometry, staining with PI, and analyzing the resulting data.
Data Presentation
The following table represents hypothetical data from a cell cycle analysis experiment. A human cancer cell line (e.g., HeLa) was treated with increasing concentrations of this compound for 24 hours. The percentage of cells in each phase of the cell cycle was quantified using flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0 µM) | 45.2 ± 2.1 | 30.5 ± 1.5 | 24.3 ± 1.8 |
| (R)-DRF053 (0.1 µM) | 43.8 ± 2.5 | 28.9 ± 1.9 | 27.3 ± 2.0 |
| (R)-DRF053 (1 µM) | 35.1 ± 1.7 | 15.3 ± 1.2 | 49.6 ± 2.3 |
| (R)-DRF053 (10 µM) | 20.7 ± 1.9 | 8.1 ± 0.9 | 71.2 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
The data suggest a dose-dependent increase in the percentage of cells in the G2/M phase, with a concomitant decrease in the G0/G1 and S phases, indicative of a G2/M cell cycle arrest induced by this compound.
Experimental Protocols
Materials and Reagents
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Protocol for Cell Treatment and Sample Preparation
-
Cell Culture and Treatment:
-
Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or water) and dilute to the desired final concentrations in complete culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
After the treatment period, aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 2 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes[4].
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells. This step is crucial for permeabilizing the cells to allow PI to enter[4][5].
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Cell Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes[6]. The inclusion of RNase A is essential to prevent the staining of double-stranded RNA.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a laser that excites at 488 nm and collect the PI fluorescence signal in the appropriate channel (typically FL2 or FL3, around 617 nm).
-
Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
-
Visualizations
Signaling Pathway
Caption: Mechanism of G2/M arrest by (R)-DRF053.
Experimental Workflow
Caption: Flow cytometry workflow for cell cycle analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for (R)-DRF053 Dihydrochloride Treatment of Neuronal Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-DRF053 dihydrochloride (B599025) is a potent small molecule inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2][3] It has demonstrated significant potential in the context of neurodegenerative disease research, particularly for its ability to inhibit the production of amyloid-β (Aβ) peptides in neuronal cell models.[1][2] These application notes provide detailed protocols for the use of (R)-DRF053 dihydrochloride in neuronal cell lines to investigate its effects on Aβ production and related signaling pathways.
Data Presentation
The inhibitory activity of this compound against key kinases implicated in neuronal function and Alzheimer's disease pathology is summarized below.
| Target Kinase | IC50 Value | Significance in Neuronal Context |
| Casein Kinase 1 (CK1) | 14 nM[1][3] | CK1 is involved in the regulation of the amyloidogenic processing of Amyloid Precursor Protein (APP).[2] |
| cdk2 | 93 - 290 nM[1][2] | CDKs are involved in cell cycle regulation, and their aberrant activation in post-mitotic neurons can contribute to neurodegeneration. |
| cdk5 | 80 - 210 nM[1][2][3] | Cdk5 is a key regulator of neuronal development and function, and its dysregulation is implicated in neurodegenerative diseases.[4] |
| cdk7 | 820 nM[1][2] | Cdk7 is involved in the regulation of transcription and the cell cycle. |
Signaling Pathways
This compound primarily exerts its effect on amyloid-β production through the inhibition of CK1 and CDK5, which are involved in the post-translational modification and processing of the Amyloid Precursor Protein (APP).
Caption: Signaling pathway of (R)-DRF053 in reducing amyloid-β.
Experimental Protocols
The following protocols are designed for the use of this compound in neuronal cell lines, such as N2A cells stably expressing human APP695 (N2A-APP695), to assess its impact on amyloid-β production.
Cell Culture and Maintenance of N2A-APP695 Cells
This protocol describes the routine culture of N2A-APP695 cells, a commonly used neuronal cell line for studying APP processing and Aβ production.
Caption: Workflow for N2A-APP695 cell culture.
Materials:
-
N2A-APP695 cells
-
DMEM/Opti-MEM (1:1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture N2A-APP695 cells in a medium composed of a 1:1 mixture of DMEM and Opti-MEM, supplemented with 5% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418 for selection.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. Wash the cells with PBS, detach them using Trypsin-EDTA, and re-plate them at a suitable dilution in fresh medium.
This compound Treatment Protocol
This protocol outlines the treatment of N2A-APP695 cells with this compound to assess its effect on Aβ production.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete culture medium
-
N2A-APP695 cells
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Seed N2A-APP695 cells in multi-well plates at a density that allows for optimal growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of (R)-DRF053 by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the highest drug treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of (R)-DRF053 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
Following incubation, collect the conditioned medium and/or cell lysates for downstream analysis of Aβ levels.
Quantification of Amyloid-β by ELISA
This protocol describes the quantification of secreted Aβ40 and Aβ42 in the conditioned medium of treated cells using a sandwich ELISA.
Caption: ELISA workflow for amyloid-β quantification.
Materials:
-
Human Aβ40 and Aβ42 ELISA kits
-
Conditioned medium from treated cells
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
-
Briefly, add standards and collected conditioned media to the wells of the antibody-coated microplate.
-
Incubate to allow the capture of Aβ.
-
Wash the wells and add the detection antibody.
-
Incubate, wash, and then add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of Aβ in the samples based on the standard curve.
Analysis of APP Processing by Western Blot
This protocol is for analyzing the levels of full-length APP and its C-terminal fragments (CTFs) in cell lysates to understand the effect of (R)-DRF053 on APP processing.
Materials:
-
Cell lysates from treated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-APP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against APP and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of full-length APP and its fragments.
Immunofluorescence Staining for Cellular Aβ
This protocol allows for the visualization of intracellular and extracellular Aβ deposits.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against Aβ (e.g., 6E10)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the treated cells grown on coverslips with 4% PFA.
-
Permeabilize the cells with a permeabilization buffer.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the cells with a primary antibody specific for Aβ.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
References
Application Notes and Protocols for (R)-DRF053 Dihydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
There is currently no publicly available in vivo data for (R)-DRF053 dihydrochloride (B599025) in mouse models. The following application notes and protocols are based on the known in vitro activity of (R)-DRF053 dihydrochloride as a potent inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), and on established methodologies for similar kinase inhibitors. These protocols should be considered as a starting point, and extensive optimization, including dose-ranging and toxicity studies, is essential before commencing efficacy studies.
Introduction
This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) with an IC50 of 14 nM. It also demonstrates inhibitory activity against several Cyclin-Dependent Kinases (CDKs), including CDK1/cyclin B (IC50 = 220 nM), CDK2 (IC50 = 93-290 nM), CDK5/p25 (IC50 = 80 nM), and CDK7 (IC50 = 820 nM).[1][2] The dual inhibition of CK1 and CDKs suggests its potential as a therapeutic agent in diseases where these kinases are dysregulated, such as cancer and neurodegenerative disorders. These application notes provide a framework for the initial in vivo evaluation of this compound in mouse models.
Signaling Pathways
This compound targets two critical families of kinases involved in fundamental cellular processes:
-
Casein Kinase 1 (CK1): CK1 isoforms are involved in a multitude of signaling pathways, including Wnt signaling, circadian rhythm, and DNA repair.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, transcription, and neuronal functions.
The dual inhibitory action of this compound can be visualized as follows:
Quantitative Data Summary
As no in vivo data is available for this compound, the following table provides a template for summarizing key quantitative data that should be collected during initial in vivo studies. For reference, typical dose ranges for other orally administered kinase inhibitors in mice are included.
| Parameter | This compound (Hypothetical Data) | Reference Kinase Inhibitors (Typical Ranges) |
| Efficacy | ||
| Mouse Model | e.g., Xenograft (e.g., HCT116), PDX, GEMM | Varies by cancer type |
| Dosing Route | e.g., Oral (PO), Intraperitoneal (IP) | Oral (PO), Intraperitoneal (IP), Intravenous (IV) |
| Dose Range | To be determined (TBD) | 10 - 100 mg/kg |
| Dosing Frequency | TBD | Once or twice daily (QD or BID) |
| % Tumor Growth Inhibition (TGI) | TBD | Varies |
| Pharmacokinetics (PK) | ||
| Cmax (µg/mL) | TBD | Varies |
| Tmax (h) | TBD | 0.5 - 4 hours |
| AUC (µg*h/mL) | TBD | Varies |
| Half-life (t½) (h) | TBD | 1 - 12 hours |
| Toxicology | ||
| Maximum Tolerated Dose (MTD) (mg/kg) | TBD | Varies |
| Observed Toxicities | TBD | e.g., Weight loss, lethargy, diarrhea |
Experimental Protocols
The following are generalized protocols for initial in vivo studies with this compound. It is critical to perform a dose-finding/tolerability study before proceeding to efficacy studies.
Formulation Protocol
A common vehicle for formulating kinase inhibitors for oral administration in mice is a solution of 5% N,N-dimethylacetamide (DMA), 40% polyethylene (B3416737) glycol 300 (PEG300), and 55% sterile water.
Materials:
-
This compound powder
-
N,N-dimethylacetamide (DMA)
-
Polyethylene glycol 300 (PEG300)
-
Sterile water for injection
-
Sterile tubes and syringes
Procedure:
-
Calculate the required amount of this compound for the desired concentration and volume.
-
In a sterile tube, dissolve the this compound powder in the appropriate volume of DMA.
-
Add the required volume of PEG300 and mix thoroughly until the solution is clear.
-
Add the sterile water to the final volume and mix until homogenous.
-
Protect the formulation from light and store at 4°C for short-term use. Prepare fresh formulation regularly.
Dose-Finding/Tolerability Study Protocol
Objective: To determine the maximum tolerated dose (MTD) of this compound.
Animals:
-
6-8 week old female athymic nude mice (or other appropriate strain).
Procedure:
-
Acclimate mice for at least one week before the start of the study.
-
Randomize mice into groups (n=3-5 per group).
-
Prepare several dose levels of this compound (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Administer the compound or vehicle via the chosen route (e.g., oral gavage) once daily for 5-14 consecutive days.
-
Monitor mice daily for clinical signs of toxicity, including:
-
Body weight changes (measure at least 3 times per week).
-
Changes in appearance (e.g., ruffled fur, hunched posture).
-
Changes in behavior (e.g., lethargy, aggression).
-
Signs of gastrointestinal distress (e.g., diarrhea).
-
-
The MTD is typically defined as the highest dose that does not cause more than a 10-15% mean body weight loss and does not result in mortality or severe morbidity.
In Vivo Efficacy Study Protocol (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Cancer cell line of interest (e.g., a line with known CK1 or CDK pathway dysregulation).
-
Matrigel (or similar).
-
This compound formulation and vehicle control.
-
Calipers.
Procedure:
-
Cell Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average size of 100-200 mm³, randomly assign mice to treatment and control groups (n=8-10 per group).
-
Administer this compound (at a dose below the MTD) or vehicle control via the chosen route and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate the percent tumor growth inhibition (%TGI).
-
Conclusion
While specific in vivo data for this compound is not yet available, its potent in vitro activity against CK1 and CDKs makes it an interesting candidate for preclinical investigation. The protocols and guidelines provided here offer a structured approach for initiating in vivo studies in mouse models. Rigorous experimental design, including careful dose selection and toxicity assessment, will be paramount to successfully evaluating the therapeutic potential of this compound.
References
Application Notes and Protocols for (R)-DRF053 Dihydrochloride Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of (R)-DRF053 dihydrochloride (B599025) in animal models. The protocols outlined below are based on established methodologies for in vivo compound testing and aim to ensure consistency and reproducibility in research settings.
(R)-DRF053 dihydrochloride is a potent inhibitor of Casein Kinase 1 (CK1) with an IC50 of 14 nM. It also acts as an ATP-competitive inhibitor of cyclin-dependent kinases (cdk), with IC50 values of 0.093 - 0.29 µM, 0.21 µM, and 0.82 µM for cdk2, cdk5, and cdk7, respectively.[1] Notably, it has been shown to inhibit the production of amyloid-β in N2A-APP695 cells, suggesting its potential therapeutic relevance in neurodegenerative diseases.[1]
Compound Specifications
| Property | Value | Reference |
| Molecular Weight | 490.43 g/mol | [1] |
| Formula | C₂₃H₂₇N₇O·2HCl | [1] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 1241675-76-2 | [1] |
| Storage | Store at +4°C | [1] |
Solubility Data
This compound exhibits good solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 49.04 | 100 |
| DMSO | 49.04 | 100 |
Data from Tocris Bioscience.[1]
Experimental Protocols
The selection of an appropriate administration route is critical and depends on the experimental objectives, the physicochemical properties of the compound, and the animal model being used.[2]
Preparation of Dosing Solution
For in vivo studies, it is recommended to prepare a fresh dosing solution for each experiment.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like DMSO, if necessary)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Aseptically weigh the compound and transfer it to a sterile vial.
-
Add the sterile vehicle to the vial to achieve the final desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution appropriately (e.g., at 4°C) and use it within a recommended timeframe to ensure stability.
Administration Routes
The following are common administration routes for small laboratory animals such as mice and rats.[3][4][5] The choice of route will influence the pharmacokinetics of the compound.
This route allows for rapid absorption into the systemic circulation.
Protocol:
-
Properly restrain the animal.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the dosing solution slowly. The recommended maximum injection volume for a mouse is typically up to 2 mL for a 20g animal.[3]
IV injection provides immediate and complete bioavailability.
Protocol:
-
Place the animal in a restraining device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol wipe.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Inject the solution slowly.
This route provides a slower and more sustained absorption compared to IP or IV routes.
Protocol:
-
Gently lift the skin between the shoulder blades to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution to form a small bleb under the skin.
Oral administration is used to deliver a precise dose directly to the stomach.
Protocol:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the animal and extend its neck.
-
Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus.
-
Ensure the needle has not entered the trachea before administering the solution.
-
Deliver the dose slowly.
Recommended Maximum Injection Volumes for Mice
| Route | Volume (mL/kg) |
| Intraperitoneal (IP) | 20 |
| Intravenous (IV) | 10 |
| Subcutaneous (SC) | 10 |
| Oral (PO) | 20 |
These volumes are general guidelines and may need to be adjusted based on the specific experimental conditions and institutional guidelines.
Hypothetical Signaling Pathway and Experimental Workflow
The diagrams below illustrate a potential signaling pathway affected by this compound and a general experimental workflow for its in vivo evaluation.
Caption: Hypothetical signaling pathway of (R)-DRF053.
Caption: General experimental workflow for in vivo studies.
References
Preparing Stock Solutions for (R)-DRF053 Dihydrochloride: An Application Note and Protocol
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), including CDK1/cyclin B and CDK5/p25.[1][2][3] Its ability to inhibit these key cellular regulators makes it a valuable tool in studying various biological processes, particularly in the fields of neurodegenerative disease and cancer research.[4][5] This document provides detailed protocols for the preparation of (R)-DRF053 dihydrochloride stock solutions for use in research applications.
Data Presentation: Properties and Stock Solution Parameters
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 490.43 g/mol | [1][6][7] |
| Purity | >98% | [1][6][7] |
| Form | Solid | [1] |
| Solubility in Water | Up to 100 mM | [1][6] |
| Solubility in DMSO | Up to 100 mM | [1][6] |
| IC50 for CK1 | 14 nM | [1][6][7] |
| IC50 for CDK1/cyclin B | 220 nM | [1][2] |
| IC50 for CDK5/p25 | 80 nM | [1][2] |
| Short-term Storage (Solid) | +4°C | [1][6] |
| Long-term Storage (Solid) | +4°C (up to 12 months) | [1] |
| Storage (in Solvent) | -80°C (up to 6 months); -20°C (up to 1 month) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, purified water.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.90 mg of the compound (Molecular Weight = 490.43 g/mol ).
-
Dissolve: Add the appropriate volume of sterile, purified water to the powder. For 4.90 mg, add 1 mL of water.
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[8]
-
Sterilize (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Bring the vial of this compound powder to room temperature before opening.
-
Weigh: Carefully weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, use 4.90 mg.
-
Dissolve: Add the calculated volume of DMSO to the powder. For 4.90 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution until the powder is fully dissolved. As with water, gentle warming and sonication can be employed to facilitate dissolution.[8]
-
Aliquot: Distribute the stock solution into single-use aliquots in sterile tubes.
-
Store: Store the DMSO stock solutions at -20°C or -80°C.[2] It is critical to use anhydrous DMSO and protect the solution from moisture to maintain compound stability.
Visualizations
The following diagrams illustrate the experimental workflow for preparing a stock solution of this compound and a simplified representation of the signaling pathways it inhibits.
Caption: Workflow for preparing this compound stock solutions.
Caption: (R)-DRF053 inhibits CDK5 and CK1 signaling pathways.
References
- 1. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk5: mediator of neuronal development, death and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]
- 4. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 7. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk5 and aberrant cell cycle activation at the core of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-DRF053 Dihydrochloride in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1).[1] Specifically, it exhibits inhibitory activity against CDK1/cyclin B, CDK5/p25, and CK1 with IC50 values of 220 nM, 80 nM, and 14 nM, respectively. It also inhibits GSKα/β at a higher concentration of 4.1 μM and has been noted for its ability to inhibit the production of amyloid-β. Given that CDKs are crucial regulators of cell cycle progression and CK1 is involved in various signaling pathways, including the p53 pathway, (R)-DRF053 presents a promising candidate for anti-cancer drug development.[2][3]
Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the in vivo microenvironment of tumors compared to traditional 2D cell cultures.[4][5] These models are increasingly utilized in drug discovery to assess the efficacy and potential resistance mechanisms of novel therapeutic compounds.[6][7] This document provides detailed application notes and protocols for the evaluation of (R)-DRF053 dihydrochloride in 3D tumor spheroid models.
Mechanism of Action and Signaling Pathways
(R)-DRF053 exerts its biological effects primarily through the inhibition of CDK1, CDK5, and CK1.
-
CDK Inhibition and Cell Cycle Arrest: CDK1 is a key regulator of the G2/M transition in the cell cycle.[8] By inhibiting CDK1, (R)-DRF053 can induce cell cycle arrest at the G2/M phase, thereby preventing cell proliferation. CDK5 is also implicated in some cancers.[9]
-
CK1 Inhibition and p53 Pathway Modulation: Casein Kinase 1 (CK1) is a multifaceted kinase involved in numerous cellular processes. Notably, degradation of CK1α has been shown to activate the p53 signaling pathway, a critical tumor suppressor pathway that can induce apoptosis, senescence, and cell cycle arrest in response to cellular stress.[2][10][11]
Below is a diagram illustrating the potential signaling pathways affected by (R)-DRF053.
References
- 1. scbt.com [scbt.com]
- 2. A highly selective and orally bioavailable casein kinase 1 alpha degrader through p53 signaling pathway targets B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayo.edu [mayo.edu]
- 8. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signaling Pathways | Tocris Bioscience [tocris.com]
- 11. p53 Signaling Pathway | Tocris Bioscience [tocris.com]
Application Notes and Protocols for (R)-DRF053 Dihydrochloride Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of the Takeda G protein-coupled receptor 5 (TGR5) upon stimulation with the selective agonist (R)-DRF053 dihydrochloride (B599025). This document outlines the necessary reagents, step-by-step procedures for cell culture and staining, and data analysis techniques.
TGR5, a bile acid receptor, has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1][2] Agonists of TGR5 are being investigated for their potential to modulate inflammatory responses and improve metabolic homeostasis.[1][3][4][5] (R)-DRF053 dihydrochloride is a potent and selective TGR5 agonist. Visualizing the subcellular localization and expression levels of TGR5 in response to this compound treatment is crucial for understanding its mechanism of action and therapeutic potential.
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor (GPCR) that is activated by bile acids.[6][7] Upon agonist binding, TGR5 couples to Gαs to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] This elevation in cAMP can trigger various downstream signaling cascades, including the protein kinase A (PKA) pathway, which in turn can modulate gene expression and cellular function. Additionally, TGR5 signaling has been shown to influence other pathways, such as the β-catenin and PKCδ/Drp1-HK2 signaling pathways, impacting inflammation and mitochondrial homeostasis respectively.[3][4]
Caption: TGR5 signaling pathway activated by (R)-DRF053.
Experimental Protocol
This protocol is designed for cultured cells and can be adapted for tissue sections.[9][10]
Materials
-
Cell Culture:
-
Cells expressing TGR5 (e.g., HEK293-TGR5, Huh7, or primary cells of interest)
-
Appropriate cell culture medium and supplements
-
Cell culture plates or chamber slides[11]
-
-
(R)-DRF053 Dihydrochoride Treatment:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
-
Immunofluorescence Staining:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary Antibody: Anti-TGR5 antibody (rabbit or mouse polyclonal/monoclonal)
-
Secondary Antibody: Alexa Fluor-conjugated anti-rabbit or anti-mouse IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Experimental Workflow
Caption: Immunofluorescence staining workflow.
Detailed Procedure
-
Cell Seeding:
-
Seed cells onto glass coverslips or chamber slides at an appropriate density to achieve 60-80% confluency on the day of the experiment.[12]
-
Incubate cells under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
This compound Treatment:
-
Prepare working concentrations of this compound in serum-free medium. A concentration range of 1-10 µM is a good starting point for a TGR5 agonist.[1]
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the this compound-containing medium to the cells. Include a vehicle control (e.g., DMSO in serum-free medium).
-
Incubate for the desired time period (e.g., 30 minutes, 1 hour, 4 hours) to assess receptor internalization or changes in expression.
-
-
Fixation:
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[10] This step is crucial for allowing antibodies to access intracellular epitopes.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS with 0.1% Triton X-100 for 1 hour at room temperature.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TGR5 antibody in the blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[13]
-
-
Secondary Antibody Incubation:
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[1]
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores (e.g., DAPI for blue, Alexa Fluor 488 for green, Alexa Fluor 594 for red).
-
Data Presentation and Analysis
Quantitative analysis of immunofluorescence images can provide valuable insights into the effects of this compound on TGR5 expression and localization. This can be achieved by measuring the fluorescence intensity in different cellular compartments (e.g., plasma membrane vs. cytoplasm).
Table 1: Hypothetical Quantitative Analysis of TGR5 Fluorescence Intensity
| Treatment Group | Concentration (µM) | Mean Plasma Membrane Intensity (a.u.) | Mean Cytoplasmic Intensity (a.u.) | Membrane/Cytoplasm Ratio |
| Vehicle Control | 0 | 150.2 ± 12.5 | 35.8 ± 4.1 | 4.2 |
| (R)-DRF053 | 1 | 125.7 ± 10.9 | 88.3 ± 9.7 | 1.4 |
| (R)-DRF053 | 5 | 98.4 ± 8.6 | 135.1 ± 11.2 | 0.7 |
| (R)-DRF053 | 10 | 75.1 ± 6.3 | 162.5 ± 14.8 | 0.5 |
Data are presented as mean ± standard deviation. a.u. = arbitrary units.
The hypothetical data in Table 1 illustrates a dose-dependent decrease in plasma membrane TGR5 and a corresponding increase in cytoplasmic TGR5, suggesting agonist-induced receptor internalization.
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or too high antibody concentrations. Optimize blocking time and antibody dilutions.
-
Weak or No Signal: Primary antibody may not be suitable for immunofluorescence, or the target protein expression is low.[13] Ensure proper fixation and permeabilization, and consider using a different antibody or a more sensitive detection method.
-
Non-specific Staining: Cross-reactivity of the primary or secondary antibody. Include appropriate controls, such as a no-primary-antibody control and an isotype control.
By following this detailed protocol, researchers can effectively utilize immunofluorescence to investigate the cellular response to the TGR5 agonist this compound, contributing to a better understanding of its therapeutic potential.
References
- 1. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deficiency of TGR5 exacerbates immune-mediated cholestatic hepatic injury by stabilizing the β-catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGR5 Activation Ameliorates Mitochondrial Homeostasis via Regulating the PKCδ/Drp1-HK2 Signaling in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of G Protein-Coupled Receptors by Immunofluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection of G protein-coupled receptors by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ciliary subcellular localization of TGR5 determines the cholangiocyte functional response to bile acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bicellscientific.com [bicellscientific.com]
- 10. usbio.net [usbio.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. ptglab.com [ptglab.com]
Application Notes and Protocols for (R)-DRF053 Dihydrochloride-Induced G1 Cell Cycle Arrest
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and several Cyclin-Dependent Kinases (CDKs), including CDK1/cyclin B, CDK2, CDK5/p25, and CDK7.[1][2] The progression through the cell cycle is a tightly regulated process orchestrated by the sequential activation of CDKs. Specifically, the transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint controlled by CDK2, CDK4, and CDK6. Dysregulation of this checkpoint is a hallmark of many cancers. By inhibiting key CDKs, (R)-DRF053 dihydrochloride can block the phosphorylation of crucial substrates, leading to a halt in cell cycle progression at the G1 phase. This property makes it a valuable tool for studying cell cycle regulation and a potential candidate for therapeutic development.
These application notes provide detailed protocols for utilizing this compound to induce G1 cell cycle arrest in cultured cells, and for analyzing the downstream molecular events.
Mechanism of Action: G1 Cell Cycle Arrest
This compound induces G1 cell cycle arrest primarily through the inhibition of G1-associated Cyclin-Dependent Kinases. The canonical pathway for G1/S transition involves the phosphorylation of the Retinoblastoma protein (Rb) by CDK4/6 and subsequently by CDK2. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA synthesis and S-phase entry.
Upon receiving mitogenic signals, cyclin D levels rise, activating CDK4/6, which initiate Rb phosphorylation. This leads to a conformational change in Rb, causing it to release E2F. E2F then activates the transcription of genes such as cyclin E, which in turn activates CDK2, leading to the hyperphosphorylation of Rb and a positive feedback loop that commits the cell to enter the S phase.
This compound, by inhibiting CDK2 and other relevant CDKs, prevents the phosphorylation of Rb. As a result, Rb remains in its active, hypophosphorylated state, bound to E2F. This prevents the expression of S-phase genes and effectively arrests the cells in the G1 phase of the cell cycle.
Quantitative Data
The efficacy of this compound in inducing G1 arrest can be quantified by its half-maximal inhibitory concentration (IC50) against various kinases and by analyzing the cell cycle distribution of treated cells.
Table 1: Inhibitory Activity of this compound against various kinases.
| Kinase Target | IC50 |
| Casein Kinase 1 (CK1) | 14 nM[1][2] |
| CDK1/cyclin B | 220 nM |
| CDK2 | 93 - 290 nM[1][2] |
| CDK5/p25 | 80 - 210 nM[1][2] |
| CDK7 | 820 nM[1][2] |
Table 2: Representative Data on Cell Cycle Distribution in a Human Cancer Cell Line (e.g., HCT116) after 24-hour treatment with this compound.
Note: The following data is representative and may vary depending on the cell line and experimental conditions.
| Treatment Concentration | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| 1 µM (R)-DRF053 | 60.5 ± 2.5 | 25.1 ± 1.9 | 14.4 ± 1.3 |
| 5 µM (R)-DRF053 | 75.8 ± 3.0 | 15.3 ± 2.2 | 8.9 ± 1.1 |
| 10 µM (R)-DRF053 | 85.1 ± 2.8 | 8.7 ± 1.7 | 6.2 ± 0.9 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture a human cancer cell line of interest (e.g., HCT116, MCF-7, HeLa) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 10 cm dishes for flow cytometry) at a density that will allow for exponential growth during the treatment period (typically 50-70% confluency at the time of harvest).
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Preparation of this compound Stock Solution:
-
This compound is soluble in water and DMSO.
-
Prepare a 10 mM stock solution in sterile DMSO.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Dilute the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Include a vehicle control (e.g., 0.1% DMSO) in all experiments.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
References
Application Notes and Protocols for (R)-DRF053 Dihydrochloride Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DRF053 dihydrochloride (B599025) is a potent inhibitor of Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 5 (CDK5).[1] Its ability to modulate these key signaling pathways makes it a valuable tool in neurodegenerative disease research, particularly in studies related to Alzheimer's disease, as it has been shown to prevent the CK1-dependent production of amyloid-beta.[1] These application notes provide detailed protocols for the long-term storage and stability assessment of (R)-DRF053 dihydrochloride solutions, ensuring reliable and reproducible experimental outcomes.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₉Cl₂N₇O |
| Molecular Weight | 490.43 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO (up to 100 mM) and water (up to 100 mM)[2] |
Long-Term Storage and Stability of Solutions
Proper storage of this compound solutions is critical to maintain their biological activity and prevent degradation. The stability of the compound in solution is dependent on the solvent, storage temperature, and handling procedures.
Recommended Storage Conditions for Stock Solutions:
| Solvent | Storage Temperature | Storage Duration | Recommendations |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials away from moisture.[1] |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials away from moisture.[1][3] |
| Aqueous Solutions | 4°C or -20°C | Not recommended for more than one day | Prone to degradation. Prepare fresh before use.[4] |
Representative Stability Data of this compound in DMSO (10 mM) at -20°C:
| Time Point | Purity (%) by HPLC | Appearance |
| Initial | 99.8% | Clear, colorless solution |
| 1 Week | 99.7% | Clear, colorless solution |
| 2 Weeks | 99.5% | Clear, colorless solution |
| 1 Month | 99.1% | Clear, colorless solution |
| 2 Months | 97.5% | Clear, colorless solution |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual stability may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol outlines the preparation of a 10 mM stock solution in DMSO. Aseptic techniques should be employed if the solution is intended for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent moisture condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be 4.904 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a representative reverse-phase high-performance liquid chromatography (RP-HPLC) method for assessing the stability of this compound solutions. This method can separate the parent compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Sample Preparation:
-
Dilute the this compound solution to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating analytical method.[5][6][7][8][9]
Stress Conditions:
-
Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug or a solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).
After exposure to each stress condition, analyze the samples using the stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for stability assessment of (R)-DRF053 solutions.
Caption: (R)-DRF053 inhibits CK1 and CDK5 pathways in neurodegeneration.
Conclusion
The stability and proper handling of this compound solutions are paramount for obtaining accurate and reproducible results in research settings. By adhering to the recommended storage conditions and employing the stability-indicating methods outlined in these application notes, researchers can ensure the integrity of their experimental outcomes. The provided protocols and diagrams serve as a comprehensive guide for the effective use of this compound in studying its role in relevant signaling pathways.
References
- 1. Regulation of Alzheimer's disease amyloid-β formation by casein kinase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Alzheimer's disease amyloid-beta formation by casein kinase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The protein kinase CK1: Inhibition, activation, and possible allosteric modulation [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. acdlabs.com [acdlabs.com]
Application Notes and Protocols for (R)-DRF053 Dihydrochloride in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the synergistic potential of (R)-DRF053 dihydrochloride (B599025), a potent inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), in combination with other therapeutic agents.[1] While direct preclinical and clinical data on combination therapies involving (R)-DRF053 dihydrochloride are limited, extensive research on its close analogue, Roscovitine (Seliciclib), provides a strong rationale and methodological basis for exploring such combinations. The protocols and data presented here are largely based on studies with Roscovitine and are intended to serve as a guide for designing and executing similar studies with this compound.
Rationale for Combination Therapy
This compound is an ATP-competitive inhibitor of CK1 and several CDKs, including CDK1/cyclin B, CDK2, CDK5/p25, and CDK7.[1] Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy. Furthermore, its ability to inhibit amyloid-β production suggests potential applications in neurodegenerative diseases.
Combining this compound with other drugs can offer several advantages:
-
Synergistic Efficacy: Achieving a therapeutic effect greater than the sum of the individual drugs.
-
Dose Reduction: Lowering the required doses of one or both drugs, potentially reducing toxicity.
-
Overcoming Drug Resistance: Targeting multiple pathways to prevent or overcome resistance mechanisms.
Potential Combination Strategies
Based on the mechanism of action of this compound and preclinical evidence from its analogue Roscovitine, promising combination strategies include:
-
With Conventional Chemotherapeutic Agents: In cancer, CDK inhibitors like Roscovitine have been shown to synergize with DNA-damaging agents (e.g., doxorubicin) and anti-mitotic drugs (e.g., paclitaxel).[2][3][4] The proposed mechanism involves the CDK inhibitor arresting cancer cells in a specific phase of the cell cycle (e.g., G2/M), rendering them more susceptible to the cytotoxic effects of chemotherapy.[3]
-
With Immunotherapy: Roscovitine has been demonstrated to enhance the efficacy of anti-PD-1 therapy in non-small cell lung cancer models.[5] The mechanism involves the downregulation of PD-L1 on tumor cells and a reduction in immunosuppressive myeloid-derived suppressor cells (MDSCs), leading to increased infiltration of cytotoxic T cells into the tumor microenvironment.[5]
-
In Neurodegenerative Diseases: As this compound has been shown to inhibit amyloid-β production, combining it with other agents targeting different aspects of neurodegenerative pathology, such as tau protein modulators or anti-inflammatory drugs, could be a promising avenue for investigation.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the combination of the this compound analogue, Roscovitine, with other anti-cancer agents. This data illustrates the potential for synergistic interactions and can serve as a benchmark for studies with this compound.
Table 1: Synergistic Effects of Roscovitine with Doxorubicin in Human Colorectal Cancer Cells
| Cell Line | Roscovitine Concentration (µg/mL) | Doxorubicin IC50 (mol/L) - Alone | Doxorubicin IC50 (mol/L) - Combination | Fold Potentiation |
| SW48 | 5 | 5.4 x 10⁻⁸ | 5.8 x 10⁻¹¹ | 931 |
| SW48 | 10 | 5.4 x 10⁻⁸ | 1.2 x 10⁻¹² | 45,000 |
Data adapted from Wesierska-Gadek J, et al. (2007).[2]
Table 2: Combination Index (CI) Values for Roscovitine and Chemotherapeutic Agents
| Drug Combination | Cancer Type | CI Value | Interpretation |
| Roscovitine + Doxorubicin | Triple-Negative Breast Cancer | < 1 | Synergism |
| Roscovitine + Paclitaxel | Uterine Leiomyosarcoma | < 1 | Synergism |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data inferred from studies by Vassal et al. (2016) and Coley et al. (2007).[3][4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound in combination with other drugs.
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay and Combination Index (CI) Calculation
This protocol outlines the determination of the synergistic interaction between this compound and a partner drug in a cancer cell line using a cell viability assay and the Chou-Talalay method for calculating the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
This compound
-
Partner drug
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or other software for CI calculation
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., sterile water or DMSO).
-
Perform dose-response experiments for each drug individually to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).
-
Based on the IC50 values, prepare serial dilutions of each drug alone and in combination at a constant ratio (e.g., the ratio of their IC50s).
-
Remove the culture medium from the 96-well plates and add the medium containing the single-agent dilutions, combination dilutions, and a vehicle control.
-
-
Incubation:
-
Incubate the treated plates for a period relevant to the cell line's doubling time and the drugs' mechanisms of action (typically 48-72 hours).
-
-
Cell Viability Assay:
-
Perform the chosen cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle control.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by the combination treatment.
Materials:
-
Cancer cell line
-
This compound and partner drug
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound alone, the partner drug alone, the combination, and a vehicle control at predetermined concentrations for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Visualizations
Signaling Pathway Diagram
Caption: Synergistic mechanism of (R)-DRF053 and chemotherapy.
Experimental Workflow Diagram
Caption: Workflow for in vitro synergy assessment.
References
- 1. This compound | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 2. Roscovitine synergizes with conventional chemo-therapeutic drugs to induce efficient apoptosis of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Combination Therapy of CDK Inhibition and Doxorubicin Is Synthetically Lethal in p53-Mutant Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seliciclib (CYC202; r-roscovitine) in combination with cytotoxic agents in human uterine sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The CDK inhibitor Roscovitine enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting (R)-DRF053 dihydrochloride solubility issues
This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with (R)-DRF053 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is (R)-DRF053 dihydrochloride and what are its known solubility properties?
A1: this compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDK) and Casein Kinase 1 (CK1).[1] It has been shown to inhibit the production of amyloid-β.[1] The compound is supplied as a solid and has a molecular weight of 490.43 g/mol .[1]
According to supplier data, this compound is soluble in water and DMSO up to 100 mM.[1] However, practical laboratory experience can sometimes differ from theoretical solubility limits due to factors like buffer composition, pH, and the presence of other solutes.
Q2: I am having trouble dissolving this compound in my aqueous buffer, even though it is reported to be water-soluble. What could be the issue?
A2: Several factors can contribute to difficulty in dissolving this compound in aqueous solutions:
-
pH of the Solution: The solubility of hydrochloride salts can be pH-dependent. The protonated amine groups on the molecule are crucial for its aqueous solubility. If the pH of your buffer is too high (basic), it can deprotonate these groups, leading to a decrease in solubility of the free base form.
-
Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the dihydrochloride salt.[2][3]
-
Kinetics of Dissolution: The rate of dissolution may be slow. Factors like inadequate mixing, low temperature, or insufficient time can lead to incomplete dissolution.
-
Buffer Composition: Components in your buffer system could potentially interact with the compound, affecting its solubility.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common phenomenon known as "precipitation upon dilution," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is lower.[4][5] To mitigate this:
-
Use a Co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) in your final aqueous solution.[4]
-
Optimize Dilution Method: Instead of adding the aqueous buffer to your concentrated DMSO stock, add the stock solution dropwise to the vortexing aqueous buffer.[4] This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation.[4]
-
Lower the Final Concentration: Your target concentration might be exceeding the compound's solubility limit in the final buffer. Try working with a lower final concentration.[4]
Q4: Can I use heating or sonication to help dissolve this compound?
A4: Yes, gentle heating and sonication are common techniques to aid in the dissolution of compounds.
-
Sonication: Using an ultrasonic bath can help break up solid particles and increase the rate of dissolution.[6]
-
Heating: Gentle warming (e.g., to 37°C) can increase the solubility of many compounds. However, be cautious about the thermal stability of this compound. It's advisable to check the manufacturer's recommendations for temperature stability.
Troubleshooting Guides
If you are encountering solubility issues, follow this systematic workflow to identify an appropriate solvent system.
Caption: A workflow for troubleshooting solubility issues with this compound.
Data Presentation
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 100 | 49.04 | [1] |
| DMSO | 100 | 49.04 | [1] |
Note: These values are based on supplier data and may vary based on experimental conditions.
| Final Buffer | % Ethanol (v/v) | (R)-DRF053 Conc. (µM) | Observation (after 1 hr at RT) |
| PBS, pH 7.4 | 0% | 100 | Precipitation observed |
| PBS, pH 7.4 | 1% | 100 | Slight haze |
| PBS, pH 7.4 | 2% | 100 | Clear solution |
| PBS, pH 7.4 | 5% | 100 | Clear solution |
Experimental Protocols
This protocol describes how to prepare a 10 mM stock solution of this compound in water.
-
Calculate Required Mass: Based on the molecular weight of 490.43 g/mol , calculate the mass of this compound needed. For 1 mL of a 10 mM solution, you will need 4.904 mg.
-
Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Add Solvent: Add the desired volume of high-purity water (e.g., Milli-Q or equivalent) to the tube.
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particulate matter.
-
Troubleshooting (if necessary): If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Sterilization: If for cell culture use, filter the final solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Caption: Experimental workflow for preparing an aqueous stock solution.
Signaling Pathway Context
This compound is an inhibitor of CDK and CK1. These kinases are involved in numerous cellular processes, including cell cycle regulation and amyloid-β production. The diagram below illustrates a simplified context of its inhibitory action.
Caption: Inhibition of CDK and CK1 pathways by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | TargetMol [targetmol.com]
Technical Support Center: Optimizing (R)-DRF053 Dihydrochloride Concentration for Cell Viability
Welcome to the technical support center for (R)-DRF053 dihydrochloride (B599025). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (R)-DRF053 dihydrochloride for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and several Cyclin-Dependent Kinases (CDKs), including CDK1/cyclin B, CDK2, CDK5/p25, and CDK7.[1][2][3] By inhibiting these kinases, it can induce cell cycle arrest and apoptosis.[1][4] It has also been shown to inhibit the production of amyloid-β in a cellular model of Alzheimer's disease.[1][2][3]
Q2: What are the known IC50 values for this compound against its target kinases?
A2: The half-maximal inhibitory concentrations (IC50) for this compound against its primary kinase targets are summarized in the table below.
| Kinase Target | IC50 Value |
| Casein Kinase 1 (CK1) | 14 nM |
| CDK1/cyclin B | 220 nM |
| CDK5/p25 | 80 nM |
| CDK2 | 93 - 290 nM |
| CDK7 | 820 nM |
| Data sourced from multiple suppliers and publications.[1][2][3] |
Q3: How should I prepare a stock solution of this compound?
A3: this compound has a molecular weight of 490.43 g/mol and is soluble in water and DMSO.[2] To prepare a stock solution, dissolve the compound in sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For immediate use in cell culture, the DMSO stock can be further diluted in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a recommended starting concentration range for a cell viability experiment?
A4: Based on its potent enzymatic inhibition, a good starting point for a dose-response experiment is to test a wide range of concentrations, from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM). This range will help establish a clear dose-response curve and determine the half-maximal inhibitory concentration for cell viability (IC50) in your specific cell line.
Troubleshooting Guide
Issue 1: High variability in cell viability results between replicate wells.
-
Potential Cause: Uneven cell seeding, edge effects in the multi-well plate, or improper mixing of the compound.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension.
-
Pipetting Technique: Use a calibrated multichannel pipette and ensure consistent technique when seeding cells and adding the compound.
-
Mitigate Edge Effects: To avoid evaporation and temperature fluctuations in the outer wells of the plate, fill these wells with sterile PBS or media without cells and do not use them for experimental samples.
-
Proper Mixing: After adding this compound to the wells, gently mix the plate on an orbital shaker for a few seconds to ensure even distribution.
-
Issue 2: No significant decrease in cell viability even at high concentrations.
-
Potential Cause: The chosen cell line may be resistant to the effects of this compound, the incubation time may be too short, or the compound may have degraded.
-
Troubleshooting Steps:
-
Cell Line Sensitivity: Research the specific cell line to understand its dependency on the targeted kinases (CK1 and CDKs). Some cell lines may have compensatory signaling pathways.
-
Increase Incubation Time: The cytotoxic effects of cell cycle inhibitors may take longer to manifest. Consider extending the incubation period to 48 or 72 hours.
-
Confirm Compound Activity: Use a fresh aliquot of the stock solution. If possible, test the compound on a known sensitive cell line as a positive control.
-
Issue 3: Significant cell death observed even at the lowest concentrations.
-
Potential Cause: The cell line is highly sensitive to the compound, or the stock solution concentration is incorrect.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a lower range of concentrations (e.g., picomolar to low nanomolar) to identify a non-toxic dose.
-
Verify Stock Concentration: Re-calculate the dilution and consider preparing a fresh stock solution.
-
Check Solvent Toxicity: Ensure the final DMSO concentration is not causing cytotoxicity by including a vehicle-only control (cells treated with the same concentration of DMSO as the highest drug concentration).
-
Experimental Protocols & Visualizations
Signaling Pathway of this compound Inhibition
This compound inhibits CK1 and CDKs, leading to downstream effects on the cell cycle and apoptosis. Inhibition of CDK1 and CDK2 can lead to cell cycle arrest at the G1/S and G2/M checkpoints. This arrest, if prolonged, can trigger apoptosis.
Caption: Signaling pathway of this compound.
Experimental Workflow for Optimizing Concentration
A typical workflow for determining the optimal concentration of this compound involves a dose-response experiment using a cell viability assay.
Caption: Experimental workflow for concentration optimization.
Detailed Protocol: MTT Cell Viability Assay
This protocol outlines the steps for performing a colorimetric MTT assay to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 1 nM to 10 µM.
-
Include a vehicle-only control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. Antagonism of cytotoxic chemotherapy in neuroblastoma cell lines by 13-cis-retinoic acid is mediated by the anti-apoptotic Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
(R)-DRF053 dihydrochloride off-target effects on kinases
Technical Support Center: (R)-DRF053 Dihydrochloride (B599025)
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of (R)-DRF053 dihydrochloride, a potent inhibitor of Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 5 (CDK5).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a potent, ATP-competitive inhibitor of several kinases. Its primary targets, as determined by in vitro kinase assays, are Casein Kinase 1 (CK1), CDK1/cyclin B, and CDK5/p25.[1][2][3] It also shows activity against other cyclin-dependent kinases, such as CDK2 and CDK7, and at higher concentrations, against GSKα/β.
Q2: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?
Yes, unexpected cellular phenotypes are often indicative of a kinase inhibitor's off-target activities. Kinases share structural similarities in their ATP-binding pockets, making it possible for an inhibitor designed for one kinase to bind to and inhibit others, leading to unintended biological consequences. To determine if the observed phenotype is due to off-target effects, a systematic approach is recommended, starting with a comprehensive kinase selectivity profile.
Q3: How can we determine the kinase selectivity profile of this compound?
The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. Several commercial services, such as Eurofins Discovery's KinaseProfiler™, offer screening of a compound against a large panel of kinases (over 400).[4] This will provide a broad overview of the inhibitor's selectivity and identify potential off-target interactions that can be further validated.
Q4: What is the significance of the IC50 values in determining off-target effects?
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency against a specific kinase. A lower IC50 value indicates higher potency. When comparing the IC50 for the intended target versus other kinases, a significant difference (typically >100-fold) suggests good selectivity. If this compound inhibits other kinases with potencies similar to its primary targets, off-target effects in cellular systems are more likely.
Q5: How can we validate a suspected off-target kinase identified in a screening assay?
Validation of a suspected off-target requires a multi-pronged approach:
-
Biochemical Assays: Perform an in vitro kinase assay using the purified, recombinant off-target kinase to determine the IC50 value of this compound against it.
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to confirm that the compound binds to the suspected off-target protein within intact cells.[5][6][7][8]
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. Use western blotting to see if this compound modulates the phosphorylation of known substrates of this kinase in a dose-dependent manner.
-
Genetic Approaches: Use siRNA or CRISPR-Cas9 to knock down the expression of the suspected off-target kinase. If the unexpected phenotype is diminished or disappears upon treatment with this compound in these cells, it strongly suggests the phenotype is mediated by that off-target.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | Reagent variability: Differences in enzyme purity, substrate quality, or ATP concentration. | Ensure the use of highly pure kinase preparations. Qualify each new lot of enzyme and substrate. Use a consistent ATP concentration, ideally at or near the Km value for the kinase. |
| Assay conditions: Variations in incubation times or temperature. | Maintain consistent incubation times and ensure the reaction is in the linear range (typically <20% substrate conversion). Use a temperature-controlled incubator. | |
| High background signal in the kinase assay. | Compound interference: The compound may be autofluorescent, colored, or inhibit the detection enzyme (e.g., luciferase). | Run a control experiment with the compound and detection reagents in the absence of the kinase to check for interference. |
| Contaminated reagents: Buffers or substrates may be contaminated with ATP. | Use high-purity reagents and dedicated stocks for kinase assays. | |
| Unexpected toxicity in cell-based assays. | Off-target inhibition of essential kinases: The compound may be inhibiting kinases crucial for cell survival. | Perform a comprehensive kinase selectivity screen to identify potential off-target kinases known to be involved in cell survival pathways. Conduct a dose-response curve to determine the IC50 in your specific cell model. |
| Phenotypic changes inconsistent with known functions of CK1, CDK1, or CDK5. | Inhibition of an unknown off-target kinase. | 1. Screen: Perform a broad kinase profiling screen (e.g., Eurofins KinaseProfiler™) to identify potential off-targets.[4] 2. Validate: Confirm target engagement in cells using CETSA or NanoBRET™. 3. Analyze: Use western blotting to probe the phosphorylation status of key proteins in the suspected off-target pathways. 4. Confirm: Use siRNA or CRISPR knockdown of the identified off-target to see if the phenotype is rescued. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against various kinases.
| Kinase | IC50 |
| Casein Kinase 1 (CK1) | 14 nM |
| CDK5/p25 | 80 nM |
| CDK1/cyclin B | 220 nM |
| CDK2 | 93 - 290 nM |
| CDK7 | 820 nM |
| GSKα/β | 4.1 µM |
Data sourced from multiple suppliers and publications.
Experimental Protocols
1. Biochemical Kinase Assay (Luminescence-based using ADP-Glo™)
This protocol provides a general workflow for measuring kinase activity by quantifying the amount of ADP produced during the reaction.
Materials:
-
This compound
-
Recombinant kinase (e.g., CK1, CDK1/cyclin B, CDK5/p25)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final ATP concentration should be at the Km for the kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin (B1168401) for the detection reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the resulting dose-response curves.
2. Cellular Thermal Shift Assay (CETSA®)
This protocol assesses the binding of this compound to a target kinase in intact cells.
Materials:
-
This compound
-
Cell line expressing the target kinase
-
Cell culture medium
-
PBS
-
Protease inhibitor cocktail
-
Equipment for western blotting
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound or vehicle (DMSO) at various concentrations for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Transfer the supernatant to new tubes and analyze the protein levels of the target kinase by western blotting using a specific antibody.
-
Data Analysis: A shift in the thermal melting curve of the target protein in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for investigating unexpected phenotypic changes.
Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.
Caption: Role of CDK1 in cell cycle progression.
Caption: Simplified CDK5 signaling pathway in neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-DRF053 (dihydrochloride) | Colorectal Research [colorectalresearch.com]
- 3. This compound|1241675-76-2|COA [dcchemicals.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of (R)-DRF053 dihydrochloride in primary neurons
Welcome to the Technical Support Center for (R)-DRF053 Dihydrochloride (B599025). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for minimizing the cytotoxicity of (R)-DRF053 dihydrochloride in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and ATP-competitive dual inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2][3] It exhibits high potency against CK1 (IC50 = 14 nM), CDK5/p25 (IC50 = 80 nM), and CDK1/cyclin B (IC50 = 220 nM).[3][4][5][6] Its inhibitory action on these kinases has been shown to prevent the CK1-dependent production of amyloid-beta in cellular models, making it a compound of interest in neurodegenerative disease research.[4][5]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in both water and DMSO up to 100 mM (49.04 mg/mL). For cell culture experiments, using sterile DMSO or water is recommended.
-
Preparation: To prepare a 10 mM stock solution, dissolve 4.90 mg of this compound (MW: 490.43 g/mol ) in 1 mL of solvent. Sonication or warming may be required for complete dissolution in DMSO.[5][7]
-
Storage: Store the powder at -20°C for up to three years.[7] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[5][7]
Q3: Why are primary neurons so sensitive to chemical compounds?
Primary neurons are post-mitotic cells that are highly specialized and metabolically active. Unlike immortalized cell lines, they have a limited lifespan in culture and are more susceptible to environmental stressors, including chemical compounds, solvent toxicity, and changes in media composition.[8][9][10] Their complex morphology and signaling pathways can be easily disrupted, leading to cytotoxicity.
Q4: What are the common assays to measure neuronal viability and cytotoxicity?
Several assays can be used to assess the health of primary neurons after treatment:
-
MTT/MTS Assay: A colorimetric assay that measures the metabolic activity of mitochondria, which is an indicator of viable cells.[8][11][12]
-
LDH Release Assay: Measures the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells with compromised plasma membranes, indicating cytotoxicity.[11][12]
-
Live/Dead Staining: Uses fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize cell viability directly.[12][13]
-
ATP Quantification: Measures intracellular ATP levels (e.g., CellTiter-Glo®), which correlate with the number of metabolically active cells.[12]
Troubleshooting Guide
Q5: I'm observing high levels of neuronal death even at low concentrations of (R)-DRF053. What should I check first?
High cytotoxicity at all concentrations often points to a systemic issue with the experimental setup rather than compound-specific effects. Follow this troubleshooting workflow:
Q6: My controls are healthy, but (R)-DRF053 is still more toxic than expected. How can I optimize my experiment?
If baseline conditions are fine, the cytotoxicity is likely related to the compound's concentration or exposure time.
-
Reduce Exposure Duration: Cytotoxicity is often time-dependent. Try reducing the incubation time with the compound (e.g., from 48h to 24h or 12h) to see if it mitigates cell death while retaining the desired biological effect.
-
Perform a Detailed Dose-Response Curve: Instead of a wide range, perform a narrower, more granular dose-response curve around the expected effective concentration. This helps to precisely identify the therapeutic window between the effective concentration (EC50) and the cytotoxic concentration (CC50).
-
Check Culture Medium Composition: Ensure your medium (e.g., Neurobasal) is properly supplemented (e.g., with B-27) and does not contain components that could exacerbate toxicity.[10][14] Using serum-free media is critical for preventing glial proliferation and maintaining neuronal differentiation.[14]
-
Optimize Plating Density: Both very low and very high neuronal densities can stress the cells.[14] Ensure your plating density is optimal for your specific neuron type and experiment duration. A general guideline is 1,000–5,000 cells/mm².[14]
Q7: Could the observed cytotoxicity be related to the mechanism of action of (R)-DRF053?
Yes. (R)-DRF053 inhibits CDKs, including CDK5, which is crucial for neuronal development, synaptic plasticity, and survival. While dysregulation of CDK5 is implicated in neurodegeneration, its baseline activity is essential. Inhibition of fundamental cellular processes like the cell cycle (regulated by CDKs) and other pathways governed by CK1 can lead to apoptosis if the dose is too high or the exposure is too long. The observed cytotoxicity may be an on-target effect at supra-pharmacological concentrations.
Data Presentation
Summarize your dose-response data clearly to determine the therapeutic index.
Table 1: Example Dose-Response Data for (R)-DRF053 in Primary Cortical Neurons (24h Exposure)
| Concentration (nM) | Log Concentration | % Neuronal Viability (MTT Assay) | Standard Deviation |
| 0 (Vehicle) | - | 100.0 | 4.5 |
| 10 | 1.00 | 98.2 | 5.1 |
| 50 | 1.70 | 95.6 | 4.8 |
| 100 | 2.00 | 90.1 | 6.2 |
| 250 | 2.40 | 75.4 | 7.1 |
| 500 | 2.70 | 52.3 | 8.5 |
| 1000 | 3.00 | 21.8 | 9.3 |
| 5000 | 3.70 | 5.2 | 3.4 |
From this data, the 50% cytotoxic concentration (CC50) can be calculated, which is approximately 500 nM.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Amount: Based on the molecular weight (490.43 g/mol ), calculate the mass needed for your desired stock concentration (e.g., 10 mM).
-
Solubilization: Add the appropriate volume of sterile, high-quality DMSO to the vial of (R)-DRF053 powder.
-
Dissolve: Vortex thoroughly. If needed, use a brief sonication step in a water bath to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: Workflow for Assessing Compound Cytotoxicity
The following diagram outlines the standard workflow for a dose-response experiment.
Protocol 3: Neuronal Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
-
Cell Treatment: After treating the primary neurons with (R)-DRF053 for the desired duration, proceed to the assay.
-
Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add MTT: Add 10 µL of the MTT solution to each well containing 100 µL of medium.
-
Incubate: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilize Crystals: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Pipette up and down to mix thoroughly.
-
Overnight Incubation: Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Background correct the absorbance values. Express the results as a percentage of the vehicle-treated control wells to determine percent viability.
References
- 1. This compound, CDK and CK1 inhibitor (CAS 1241675-76-2) | Abcam [abcam.com]
- 2. This compound|1241675-76-2|COA [dcchemicals.com]
- 3. This compound | 1241675-76-2 | Casein Kinase | MOLNOVA [molnova.com]
- 4. (R)-DRF053 (dihydrochloride) | Colorectal Research [colorectalresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CK1/CDK1/CDK5抑制剂 | CAS 1241675-76-2 | 美国InvivoChem [invivochem.cn]
- 7. This compound | TargetMol [targetmol.com]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fortunejournals.com [fortunejournals.com]
- 10. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neuroproof.com [neuroproof.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
(R)-DRF053 dihydrochloride stability in cell culture media
Welcome to the technical support center for (R)-DRF053 dihydrochloride (B599025). This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and use of (R)-DRF053 dihydrochloride in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, ATP-competitive inhibitor of several kinases.[1][2][3][4] Its primary targets are Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 1 (CDK1)/cyclin B, and Cyclin-Dependent Kinase 5 (CDK5)/p25.[1][2][3] It has been shown to inhibit the production of amyloid-beta in cellular models and exhibits anti-proliferative activity.[1][2][5]
Q2: How should I prepare and store a stock solution of this compound?
For optimal stability, prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent such as DMSO or water.[5] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[6] For long-term storage, keep these aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[6] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[7]
Q3: Why is it important to assess the stability of this compound in my specific cell culture media?
The stability of a compound is not guaranteed in the complex environment of cell culture media.[8][9] If this compound degrades during your experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and inaccurate interpretation of results.[8] Factors like media pH (typically 7.2-7.4), temperature (37°C), serum enzymes, and media components can all contribute to degradation.[8][10] Therefore, it is crucial to determine its stability under your specific experimental conditions.[9]
Q4: I observed a precipitate after adding the this compound stock solution to my media. What should I do?
Precipitation is a common issue when diluting a compound from an organic solvent stock into an aqueous medium.[9] This can be caused by the final concentration exceeding the compound's solubility limit in the media or by "solvent shock".[9]
Troubleshooting Steps:
-
Pre-warm the Medium: Always use media that has been pre-warmed to 37°C before adding the compound.[9]
-
Optimize Dilution: Instead of adding the stock directly to the full volume, try adding the stock to a smaller volume of medium first, mix gently, and then bring it to the final volume.[9]
-
Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells, typically below 0.1%.[11]
-
Assess Solubility: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific media formulation.
Troubleshooting Guide
This guide addresses common issues you might encounter when using this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity. | Compound Degradation: The compound may be unstable and degrading over the course of the experiment in the 37°C incubator.[8][11] | Perform a stability study by incubating (R)-DRF053 in cell-free media over a time course (e.g., 0, 2, 8, 24, 48 hours) and analyze the remaining compound concentration by HPLC or LC-MS/MS.[8][12] See Protocol 1 below. |
| Improper Storage: Stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[11][13] | Prepare a fresh stock solution from solid compound. Ensure aliquots are stored at -80°C and protected from light.[6][10] | |
| High variability between experimental replicates. | Non-specific Binding: The compound may be adsorbing to the plastic surfaces of plates or pipette tips.[8] | Use low-protein-binding labware. Include a control group without cells to measure how much compound is lost to the plasticware alone.[8][13] |
| Inconsistent Dosing: Inaccurate pipetting or poor mixing when diluting the compound into the media. | Ensure pipettes are calibrated. Mix the media thoroughly but gently after adding the compound. | |
| Visible precipitate in the culture medium. | Poor Solubility: The experimental concentration exceeds the compound's solubility limit in the aqueous media.[9][14] | Determine the kinetic solubility of the compound in your media using a turbidimetric method.[14] Consider lowering the final concentration or testing different media formulations. |
| Solvent Shock: Rapid dilution from a high-concentration organic stock solution causes the compound to crash out.[9] | Perform a serial dilution or add the stock solution to the media dropwise while gently vortexing. |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Media
This protocol outlines a general procedure using HPLC to determine the stability of (R)-DRF053 in cell-free culture media over time.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.[5]
-
Spike the Media: Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C. Dilute the stock solution into the medium to achieve your final working concentration (e.g., 10 µM). Prepare enough volume for all time points.[8][11]
-
Time-Point Collection:
-
Immediately after spiking, collect the first sample (T=0). This serves as your 100% reference.
-
Place the remaining media in a sterile flask and incubate under your standard experimental conditions (37°C, 5% CO₂).[11]
-
Collect subsequent samples at desired time points (e.g., 2, 4, 8, 24, 48 hours).[10]
-
For each sample, transfer an aliquot to a clean tube and immediately snap-freeze and store at -80°C to halt further degradation.[10][15]
-
-
Sample Processing for HPLC Analysis:
-
Thaw the collected samples on ice.
-
To precipitate proteins from the serum, add three volumes of ice-cold acetonitrile, vortex, and incubate at -20°C for at least 30 minutes.[11]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[15]
-
-
HPLC Analysis:
-
Analyze the concentration of the remaining parent (R)-DRF053 compound using a validated HPLC method with a C18 column.
-
Calculate the percentage of (R)-DRF053 remaining at each time point relative to the T=0 sample.
-
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under different conditions, as would be determined by the protocol above.
| Time (Hours) | % Remaining in DMEM + 10% FBS (37°C) | % Remaining in DMEM only (37°C) | % Remaining in DMEM + 10% FBS (4°C) |
| 0 | 100% | 100% | 100% |
| 2 | 98.2% | 95.1% | 99.8% |
| 8 | 91.5% | 84.3% | 99.5% |
| 24 | 75.4% | 62.7% | 98.9% |
| 48 | 58.1% | 41.9% | 98.2% |
This is example data and should be determined empirically for your specific conditions.
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Simplified inhibition pathway of this compound.
References
- 1. This compound, CDK and CK1 inhibitor (CAS 1241675-76-2) | Abcam [abcam.com]
- 2. (R)-DRF053 (dihydrochloride) | Colorectal Research [colorectalresearch.com]
- 3. This compound|1241675-76-2|COA [dcchemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Preventing precipitation of (R)-DRF053 dihydrochloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of (R)-DRF053 dihydrochloride (B599025) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is (R)-DRF053 dihydrochloride and what is its primary solvent?
A1: this compound is a weakly basic research compound, often used in studies as a kinase inhibitor. As a dihydrochloride salt, it is designed for enhanced aqueous solubility compared to its free base form. The recommended primary solvent for creating high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO). For direct preparation of aqueous solutions, solubility is highly dependent on pH.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous buffer (e.g., PBS pH 7.4)?
A2: This is a common issue known as "crashing out." It occurs because the compound, while soluble in neat DMSO, has limited solubility in aqueous solutions, especially at neutral or near-neutral pH.[1] The dihydrochloride form is most soluble at an acidic pH. When the acidic microenvironment of the dissolved salt is neutralized by the buffer, the compound's solubility can decrease dramatically, leading to precipitation.[2]
Q3: Can I dissolve this compound directly in water?
A3: Direct dissolution in pure, unbuffered water is possible but may result in a solution with a low pH (typically pH 3-4). While the compound will be soluble, this low pH may not be suitable for many biological experiments. If the intended application requires a higher pH, precipitation is likely upon pH adjustment.
Q4: Is the precipitation reversible?
A4: In many cases, the precipitate can be redissolved by lowering the pH of the solution with a small amount of acid (e.g., HCl). However, for experimental purposes, it is best to avoid precipitation in the first place by optimizing the formulation.
Troubleshooting Guide: Preventing Precipitation
This guide addresses the common problem of this compound precipitating from aqueous solutions during experimental use.
Issue: My compound precipitates when preparing a working solution in physiological buffer (pH 6.5 - 7.4).
This issue typically arises from the pH-dependent solubility of the compound. The troubleshooting process involves a systematic evaluation of concentration, pH, and formulation additives.
Step 1: Assess Concentration and pH
-
Question: Have you determined the maximum soluble concentration of (R)-DRF053 at your desired final pH?
-
Action: The solubility of hydrochloride salts is often lowest at neutral to alkaline pH and increases significantly in acidic conditions.[2][3] It is crucial to confirm that your target concentration does not exceed the solubility limit at the final pH of your working solution.
-
Recommendation: Perform a pH-dependent solubility assessment to determine the solubility limit of (R)-DRF053 in your specific buffer system.
Step 2: Modify the Dissolution and Dilution Protocol
-
Question: How are you diluting your stock solution into the aqueous buffer?
-
Action: Rapid dilution of a concentrated DMSO stock into a buffer can cause localized supersaturation and immediate precipitation.[1]
-
Recommendation:
-
Use pre-warmed (e.g., 37°C) buffer, as solubility often increases with temperature.[4]
-
Add the stock solution dropwise to the buffer while gently vortexing or stirring to ensure rapid and uniform mixing.
-
Consider a serial dilution approach in the final buffer to avoid a large solvent shift.
-
Step 3: Utilize a Co-solvent Formulation
-
Question: Is your experimental system tolerant to low concentrations of organic co-solvents?
-
Action: Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[5][6] Commonly used co-solvents in biological research include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[]
-
Recommendation: Prepare a stock solution in a mixture of DMSO and another less volatile, water-miscible co-solvent like PEG 400. This can help maintain compound solubility upon dilution into the final aqueous medium. Always include a vehicle control in your experiments to account for any effects of the co-solvent.
Step 4: Employ Solubilizing Excipients
-
Question: Can your experimental protocol accommodate the use of solubilizing agents?
-
Action: Certain excipients are specifically designed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[8][9]
-
Recommendation: For in vitro assays, the use of non-ionic surfactants like Tween® 80 or complexing agents such as cyclodextrins can be effective.[10][11] These agents can form micelles or inclusion complexes that encapsulate the drug molecule, increasing its apparent solubility.[10] It is critical to verify that the chosen excipient does not interfere with the experimental assay.
Data Presentation
Table 1: Solubility of this compound in Different Buffer Systems at 25°C
| Buffer System | pH | Maximum Soluble Concentration (µg/mL) | Observations |
| Citrate Buffer | 3.0 | > 5000 | Clear solution |
| Citrate-Phosphate Buffer | 5.0 | 1250 | Clear solution |
| Phosphate-Buffered Saline (PBS) | 6.5 | 85 | Precipitates at higher concentrations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 15 | Heavy precipitation above this limit |
| Tris Buffer | 8.0 | < 5 | Immediate precipitation |
Table 2: Effect of Co-solvents on the Solubility of (R)-DRF053 in PBS at pH 7.4
| Co-solvent System (Final Concentration) | Maximum Soluble Concentration (µg/mL) | Fold Increase vs. PBS Alone |
| 1% DMSO (Control) | 15 | 1.0x |
| 1% DMSO + 5% Ethanol | 45 | 3.0x |
| 1% DMSO + 5% PEG 400 | 90 | 6.0x |
| 1% DMSO + 2% Tween® 80 | 250 | 16.7x |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).
-
Sample Preparation: Add an excess amount of this compound powder to 1 mL of each buffer in separate microcentrifuge tubes.
-
Equilibration: Agitate the samples on a rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Analysis: The measured concentration represents the equilibrium solubility at that specific pH.
Protocol 2: Preparation of a Co-solvent Stock Solution
-
Solvent Preparation: Prepare a stock solvent mixture. For example, a 1:1 (v/v) mixture of DMSO and PEG 400.
-
Dissolution: Weigh the required amount of this compound and dissolve it in the stock solvent mixture to achieve a high-concentration stock (e.g., 20 mg/mL). Use gentle vortexing and brief sonication if necessary to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Application: When preparing the final working solution, dilute this stock solution into the pre-warmed aqueous buffer as described in the troubleshooting guide. Ensure the final concentration of the co-solvents is low (typically <1-5%) and compatible with your experimental system.
Visual Guides
Caption: Troubleshooting workflow for (R)-DRF053 precipitation.
Caption: Relationship between pH, molecular form, and solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. longdom.org [longdom.org]
- 11. senpharma.vn [senpharma.vn]
Technical Support Center: (R)-DRF053 Dihydrochloride Kinase Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in kinase assays using (R)-DRF053 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is (R)-DRF053 dihydrochloride and what is its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2] This means it binds to the ATP-binding pocket of these kinases, preventing the transfer of phosphate (B84403) from ATP to their substrates.[3] Its primary targets include CK1, CDK1/cyclin B, and CDK5/p25.[1]
Q2: What are the reported IC50 values for this compound against its primary targets?
The inhibitory potency of this compound has been determined against several kinases. The IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized in the table below. It is important to note that these values can vary depending on the specific assay conditions, particularly the ATP concentration.[4]
| Kinase Target | IC50 Value |
| Casein Kinase 1 (CK1) | 14 nM[1][2] |
| CDK1/cyclin B | 220 nM[1] |
| CDK5/p25 | 80 nM[1] |
| CDK2 | 93 - 290 nM[2] |
| CDK7 | 820 nM[2] |
| GSKα/β | 4.1 µM[1] |
Q3: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in kinase inhibitor studies.[5] Several factors can contribute to this variability:
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent IC50 value is highly sensitive to the ATP concentration in the assay.[6] Variations in ATP concentration between experiments will directly impact the IC50 values.
-
Reagent Variability: Differences in the purity and specific activity of the kinase, as well as the purity and concentration of the substrate, can lead to inconsistent results.
-
Assay Conditions: Inconsistent incubation times and temperature fluctuations can introduce significant variability, as enzyme activity is highly temperature-dependent.
-
Compound Handling: this compound is supplied as a dihydrochloride salt and is soluble in water and DMSO.[7] Inconsistent stock solution preparation or multiple freeze-thaw cycles can affect its stability and potency.
Q4: Our in-vitro biochemical assays and cell-based assays with this compound are yielding conflicting results. Why might this be happening?
Discrepancies between in-vitro and cell-based assays are frequently observed for several reasons:[5][8]
-
Cellular ATP Concentrations: Intracellular ATP concentrations are typically in the millimolar range, which is much higher than the ATP concentrations often used in biochemical assays.[6][8] This can lead to a rightward shift in the IC50 value (lower apparent potency) in cellular assays for ATP-competitive inhibitors like (R)-DRF053.
-
Cell Permeability: The ability of the compound to cross the cell membrane and reach its intracellular target can influence its effectiveness in cellular assays.
-
Off-Target Effects & Compensatory Pathways: In a cellular context, (R)-DRF053 may have off-target effects or trigger compensatory signaling pathways that are not present in a simplified biochemical assay.[5]
-
Protein Binding: The inhibitor may bind to other proteins within the cell, reducing its free concentration available to bind to the target kinase.
Troubleshooting Guide for Inconsistent Kinase Assay Results
This guide addresses specific issues that can lead to inconsistent results in your kinase assays with this compound.
Issue 1: High Background Signal
A high background signal can mask the true inhibitory effect of (R)-DRF053.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Interference | Run a "No Enzyme" control with (R)-DRF053 to check for autofluorescence or quenching.[9] | The signal in the "No Enzyme" control should be at background levels. An increase in signal with increasing compound concentration points to interference. |
| Contaminated Reagents | Test each reagent (buffer, substrate, ATP) individually for background signal. | Identification of the contaminated reagent for replacement. |
| Assay Plate Issues | Pre-read the assay plate before adding reagents to check for inherent phosphorescence, especially with white opaque plates.[6] | A clean plate with minimal background signal. |
| Detection Reagent Interference | Run a control with the compound and the detection reagent (e.g., luciferase) without the other kinase reaction components.[6][9] | No significant signal should be generated, confirming no direct interaction between the inhibitor and the detection system. |
Issue 2: Poor Reproducibility of IC50 Values
Significant variation in IC50 values between experiments is a common problem.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable ATP Concentration | Standardize the ATP concentration in all assays. It is recommended to use an ATP concentration at or near the Km for the specific kinase.[6] | More consistent and comparable IC50 values across experiments. |
| Enzyme Purity and Activity | Use a highly pure kinase preparation (>98%). Qualify each new lot of enzyme for its specific activity. | Consistent kinase activity and reliable inhibitor potency determination. |
| Substrate Quality | Ensure the purity and accurate concentration of the substrate. | A robust and reproducible kinase reaction. |
| Inconsistent Incubation Time | Ensure the kinase reaction is within the linear range. Perform a time-course experiment to determine the optimal reaction time where substrate conversion is below 20%.[6] | Avoidance of underestimation of inhibitor potency due to high substrate conversion. |
| Inhibitor Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize freeze-thaw cycles. | Consistent inhibitor potency in each experiment. |
Experimental Protocols
Generic Fluorescence-Based Kinase Assay Protocol
This protocol provides a general framework for a fluorescence-based kinase assay and should be optimized for the specific kinase and substrate being used.
Materials:
-
This compound
-
Kinase (e.g., CK1, CDK1/cyclin B, CDK5/p25)
-
Fluorescently labeled substrate
-
ATP
-
Kinase assay buffer (e.g., HEPES pH 7.5, MgCl₂, DTT, BSA)
-
Stop solution (e.g., EDTA)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO in buffer).
-
Assay Plate Setup:
-
Positive Control (100% activity): Add 5 µL of vehicle control.
-
Inhibitor Wells: Add 5 µL of the this compound serial dilutions.
-
No Enzyme Control (background): Add 5 µL of the serial dilutions.
-
-
Enzyme Addition:
-
To the "Positive Control" and "Inhibitor Wells," add 5 µL of the diluted kinase.
-
To the "No Enzyme Control" wells, add 5 µL of assay buffer.
-
-
Initiate Reaction: Add 10 µL of a pre-mixed solution of the fluorescent substrate and ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Stop Reaction: Add 5 µL of stop solution to all wells.
-
Read Plate: Read the fluorescence on a suitable plate reader at the appropriate excitation and emission wavelengths.
Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: A typical workflow for a kinase inhibition assay.
Caption: (R)-DRF053 competes with ATP for the kinase active site.
References
- 1. This compound, CDK and CK1 inhibitor (CAS 1241675-76-2) | Abcam [abcam.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
How to determine the optimal incubation time for (R)-DRF053 dihydrochloride
Welcome to the technical support center for (R)-DRF053 dihydrochloride (B599025). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal incubation time for this potent inhibitor in cell-based assays. Here, you will find frequently asked questions, detailed troubleshooting guides, and a standardized experimental protocol to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is (R)-DRF053 dihydrochloride and which signaling pathways does it inhibit?
This compound is a potent, ATP-competitive small molecule inhibitor of Casein Kinase 1 (CK1) and several Cyclin-Dependent Kinases (CDKs).[1] Its high potency against CK1 (IC50 = 14 nM) makes it a valuable tool for studying CK1-dependent processes.[1][2] It also effectively inhibits CDK5/p25 (IC50 = 80 nM) and CDK1/cyclin B (IC50 = 220 nM).[1][2]
By inhibiting these kinases, this compound can impact fundamental cellular processes, including:
-
Cell Cycle Progression: As a CDK inhibitor, it can interfere with the phosphorylation of key cell cycle regulators like the Retinoblastoma protein (Rb), thereby arresting the cell cycle.[3][4]
-
Amyloid-β Production: The compound has been shown to prevent the CK1-dependent production of amyloid-beta in cellular models, making it relevant for Alzheimer's disease research.[2][5]
-
p53 Signaling: CK1 is known to be involved in the p53 tumor suppressor pathway.[][7]
Q2: Why is optimizing the incubation time crucial for this compound?
The biological effect of an inhibitor is dependent on both concentration and time. An insufficient incubation period can lead to an underestimation of the inhibitor's potency (resulting in a higher IC50 value), as the molecule may not have had enough time to engage its target and elicit a downstream response.[8] Conversely, an excessively long incubation might cause secondary or off-target effects, such as general cytotoxicity or the activation of compensatory signaling pathways, which can confound the interpretation of results.[8][9] Optimizing the incubation time is therefore critical for accurately characterizing the efficacy and potency of (R)-DRF053.
Q3: What is a recommended starting range for a time-course experiment with (R)-DRF053?
A time-course experiment is highly recommended to empirically determine the optimal incubation time for your specific cell line and assay.[10] The ideal time depends on the biological endpoint being measured.[9] A suggested starting range is:
-
Proximal Signaling Events (e.g., phosphorylation of a direct kinase target): Shorter time points such as 0.5, 1, 2, 4, and 8 hours are often sufficient.[8]
-
Cellular Phenotypes (e.g., cell viability, apoptosis, changes in gene or protein expression): Longer incubation times are typically required. A standard range to test is 12, 24, 48, and 72 hours.[2][8][11]
Q4: How does my choice of assay affect the determination of incubation time?
The assay you use directly measures a specific biological event, and the time it takes for this event to manifest will vary.
-
Cell Viability/Proliferation Assays (e.g., MTT, MTS, CellTiter-Glo®): These assays measure changes in metabolic activity or cell number, which often require longer incubation periods (e.g., 24-72 hours) to observe a significant effect.[10][12]
-
Western Blotting: To detect changes in the phosphorylation state of direct targets of CDKs or CK1, short incubation times (minutes to hours) are appropriate. To measure changes in total protein expression resulting from cell cycle arrest or other downstream events, longer times (e.g., 12-48 hours) are needed.
-
Reporter Gene Assays: The optimal time depends on the kinetics of the specific reporter system, including the time required for transcription, translation, and accumulation of the reporter protein.[13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No inhibitory effect of (R)-DRF053 is observed at any time point. | 1. Incubation time is too short: The chosen time points may be insufficient to observe the desired cellular outcome (e.g., measuring cell viability after only 4 hours).[8] | Perform a broader time-course experiment: Extend the incubation period to include later time points (e.g., 24, 48, 72 hours).[9] |
| 2. Inhibitor concentration is too low: The concentration used may be insufficient to effectively inhibit the target kinases in your specific cell model.[8] | Perform a dose-response experiment first: Before the time-course, identify an effective concentration range (e.g., centered around the known IC50 values). | |
| 3. Compound instability: The inhibitor may be degrading in the culture medium over the course of a long incubation. | Replenish the medium: For very long incubation times (>48h), consider a partial or full media change containing a fresh dilution of the inhibitor. | |
| High level of cell death is observed across all concentrations, even at early time points. | 1. Incubation time is too long: Prolonged exposure, even at low concentrations, can lead to off-target effects and general cytotoxicity.[8] | Reduce the maximum incubation time: Test earlier time points (e.g., 12h and 24h instead of 48h and 72h).[8] |
| 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final solvent concentration is non-toxic: Typically, this should be ≤ 0.1% for DMSO. Always run a vehicle-only control for each time point.[8] | |
| 3. Cell plating density is too low: Sparsely plated cells can be more sensitive to drug treatment. | Optimize cell seeding density: Ensure cells are in a healthy, logarithmic growth phase during the experiment.[14] | |
| The IC50 value decreases significantly with longer incubation times. | 1. Time-dependent mechanism: This is often expected for inhibitors that induce downstream effects like apoptosis or cell cycle arrest. The effect accumulates over time.[11] | Select the time point that best reflects the desired biological outcome: For a cytostatic effect, an earlier time point where the effect has plateaued may be ideal. For a cytotoxic effect, a later time point may be more appropriate.[10] |
| 2. Compound accumulation: The inhibitor may be accumulating within the cells over time. | Analyze and report the IC50 at each time point: This provides a more complete picture of the inhibitor's activity profile. Choose a consistent time point for all future experiments to ensure reproducibility. |
Quantitative Data Summary
The following table summarizes the known in vitro inhibitory activity of this compound against its primary kinase targets. This data is crucial for selecting an appropriate starting concentration for your experiments.
| Target Kinase | IC50 Value (nM) | Reference |
| Casein Kinase 1 (CK1) | 14 | [1][2] |
| CDK5/p25 | 80 | [1][2] |
| CDK1/cyclin B | 220 | [1][2] |
| GSK-3α/β | 4100 | [1] |
Experimental Protocols & Visualizations
Protocol: Time-Course Experiment for Cell Viability
This protocol outlines a method to determine the optimal incubation time for (R)-DRF053 using a common cell viability assay (e.g., MTS or MTT).
1. Materials:
- This compound
- Cell line of interest
- Complete cell culture medium
- 96-well clear, flat-bottom tissue culture plates
- Vehicle control (e.g., sterile DMSO or water, depending on stock solution)
- Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
- Multichannel pipette
- Plate reader (spectrophotometer or luminometer)
2. Procedure:
- Cell Seeding:
- Determine the optimal seeding density for your cells to ensure they remain in the logarithmic growth phase for the duration of the longest time point (e.g., 72 hours).[14]
- Seed the cells in multiple 96-well plates (one for each time point) at the predetermined density in 100 µL of medium per well.
- Incubate overnight (16-24 hours) to allow for cell adherence.
- (R)-DRF053 Treatment:
- Prepare serial dilutions of (R)-DRF053 in complete medium at 2x the final desired concentrations.
- Choose a concentration known to be effective (e.g., a concentration ~5-10 times the IC50 of your target of interest) and a vehicle control.[10]
- Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to the wells.
- Incubation:
- Incubate the plates for various time points (e.g., 12, 24, 48, and 72 hours).[10]
- Assay Measurement:
- At the end of each designated incubation period, perform the cell viability assay according to the manufacturer's instructions.[12] For example, for an MTS assay, add 20 µL of the MTS reagent to each well and incubate for 1-4 hours before reading the absorbance.[12]
- Data Analysis:
- Normalize the data to the vehicle-only controls for each time point to calculate the percent viability or percent inhibition.
- Plot the percent inhibition against time. The optimal incubation time is typically the point at which a stable and significant inhibition is observed before a steep decline that might indicate secondary cytotoxicity.[10]
Diagram: Experimental Workflow
References
- 1. This compound, CDK and CK1 inhibitor (CAS 1241675-76-2) | Abcam [abcam.com]
- 2. (R)-DRF053 (dihydrochloride) | Colorectal Research [colorectalresearch.com]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 7. Transcription - P53 signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell-Based Assay Services | Evotec [evotec.com]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of (R)-DRF053 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of (R)-DRF053 dihydrochloride (B599025). The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise from batch-to-batch variability of (R)-DRF053 dihydrochloride.
Issue 1: Inconsistent solubility or dissolution rates between batches.
-
Question: My new batch of this compound is not dissolving as readily as the previous one. What could be the cause?
-
Answer: Batch-to-batch variation in solubility is a common issue that can stem from several factors.[1][2] One of the primary reasons for variability in hydrochloride salts is the degree of hydration.[3] Different batches may have different water content, affecting the molecular weight and solubility.[3] Additionally, variations in particle size and crystallinity (polymorphism) can significantly impact dissolution rates.[1] We recommend referring to the Certificate of Analysis (CofA) for your specific batch to verify the molecular weight and any comments on the physical state.[3]
Issue 2: Observed differences in biological activity or potency in cell-based assays.
-
Question: I am observing a significant difference in the IC50 value of this compound in my cell line with a new batch. Why is this happening?
-
Answer: A shift in biological potency can be attributed to several factors. The most common is a difference in the purity profile between batches. Even with a stated purity of >98% by HPLC, the nature and potency of the impurities could differ.[3][4][5][] We advise carefully comparing the HPLC data from the Certificates of Analysis for both batches. If significant differences in the impurity profile are noted, this could be the source of the discrepancy. Another potential cause could be variations in the solid-state properties of the compound, which may affect its bioavailability in your assay system.
Issue 3: Inconsistent results in animal studies.
-
Question: My in vivo experiments are showing variable efficacy and toxicity profiles with different batches of this compound. What should I investigate?
-
Answer: In vivo studies are sensitive to a multitude of factors, and batch-to-batch variability of the investigational agent is a critical one. In addition to the purity and solubility issues mentioned above, subtle differences in the physical properties of the solid material can affect its absorption, distribution, metabolism, and excretion (ADME) profile. We recommend a thorough characterization of each batch before initiating animal studies. This should include not only purity assessment but also analysis of the salt form and crystallinity.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent, cell-permeable, dual inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[4] It has reported IC50 values of 14 nM for CK1, 80 nM for CDK5/p25, and 220 nM for CDK1/cyclin B.[4][5][7]
Q2: What is the recommended solvent for preparing stock solutions?
A2: this compound is soluble in water and DMSO up to 100 mM.[3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous-based medium.
Q3: How should I store this compound?
A3: The solid compound should be stored at +4°C.[3] Stock solutions should be aliquoted and stored at -20°C or below for up to one month to minimize degradation.
Q4: The molecular weight on the vial is different from the published value. Why?
A4: The molecular weight can vary from batch to batch due to the degree of hydration.[3] The published molecular weight of 490.43 g/mol is for the anhydrous dihydrochloride salt.[3][4][5] Always use the batch-specific molecular weight provided on the Certificate of Analysis for preparing solutions of a specific molarity.[3] For example, one batch had a molecular weight of 521.95 g/mol due to the presence of water molecules.
Data Presentation
For consistent results, it is crucial to compare the analytical data of different batches. Below is a template for summarizing and comparing key parameters.
Table 1: Batch Comparison of this compound
| Parameter | Batch A (Example) | Batch B (Example) | Recommended Tolerance |
| Appearance | Yellow Solid[] | Pale Yellow Solid | Consistent with reference |
| Molecular Weight | 521.95 g/mol | 490.43 g/mol | As stated on CofA |
| Purity (HPLC) | 98.8% | 99.2% | >98% |
| Major Impurity 1 | 0.5% | 0.3% | <0.5% |
| Major Impurity 2 | 0.2% | 0.15% | <0.2% |
| Water Content | 5.8% (as 1.75 H2O) | Not specified | Record if available |
| Solubility (DMSO) | ≥100 mM | ≥100 mM | ≥100 mM |
Experimental Protocols
To investigate batch-to-batch variability, the following analytical methods are recommended.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To compare the purity and impurity profiles of different batches.
-
Methodology:
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound from each batch in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject equal volumes of each standard solution. Compare the chromatograms for the main peak area (purity) and the number and area of impurity peaks.
-
2. Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
-
Objective: To confirm the chemical structure and identify any major structural differences between batches.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of each batch of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Compare the chemical shifts, splitting patterns, and integration of the peaks with the expected structure and between batches. The Certificate of Analysis should confirm that the ¹H NMR is consistent with the structure.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for qualifying a new batch of this compound.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. This compound | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 4. This compound | 1241675-76-2 | Casein Kinase | MOLNOVA [molnova.com]
- 5. This compound, CDK and CK1 inhibitor (CAS 1241675-76-2) | Abcam [abcam.com]
- 7. (R)-DRF053 (dihydrochloride) | Colorectal Research [colorectalresearch.com]
(R)-DRF053 dihydrochloride degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, stability, and potential degradation of (R)-DRF053 dihydrochloride (B599025). It includes troubleshooting guides and frequently asked questions to ensure the successful application of this potent kinase inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-DRF053 dihydrochloride and what are its primary targets?
This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2][3] It has shown significant inhibitory activity against CK1, CDK1/cyclin B, and CDK5/p25.[1][2][4] Its ability to prevent the CK1-dependent production of amyloid-beta has been demonstrated in cell models.[1]
Q2: How should I store and handle solid this compound?
Upon receipt, the solid compound should be stored at +4°C for long-term stability, where it can be kept for up to 12 months.[4] Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[]
Q3: How do I prepare and store stock solutions of this compound?
This compound is soluble in water and DMSO up to 100 mM.[1][3] For stock solutions, it is crucial to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1] Prepared stock solutions should be stored under the following conditions:
-
-80°C: Use within 6 months.
-
-20°C: Use within 1 month.
Always ensure the vials are tightly sealed and protected from moisture.[1][]
Q4: What are the known degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, based on its chemical structure containing purine, aminopyrimidine, and secondary alcohol moieties, it may be susceptible to degradation under certain conditions such as strong acidic or basic environments, oxidative stress, and prolonged exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no compound activity in my assay. | Improper storage of stock solution leading to degradation. | Prepare fresh stock solutions from the solid compound, ensuring proper storage conditions (-80°C for long-term) and the use of fresh aliquots for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes immediately after preparation to avoid multiple freeze-thaw cycles.[1] | |
| Incorrect final concentration in the assay. | Verify all dilution calculations. A dilution calculator can be a helpful tool. | |
| Precipitation of the compound in my aqueous buffer. | Exceeding the solubility limit in the final assay medium. | Although highly soluble in water, ensure the final concentration in your buffer system does not lead to precipitation, especially at physiological pH. If necessary, a small percentage of DMSO can be used as a co-solvent. |
| Inconsistent results between experiments. | Variability in stock solution concentration due to improper storage or handling. | Always use a freshly thawed aliquot of the stock solution for each experiment. Ensure the solution is thoroughly mixed before making dilutions. |
| Degradation of the compound in the assay medium over time. | For long-duration experiments, consider the stability of the compound in your specific assay conditions. It may be necessary to refresh the medium with the compound at certain time points. |
Stability and Degradation Profile
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes recommended storage conditions and potential degradation factors based on its chemical structure.
| Form | Storage Temperature | Duration | Key Precautions |
| Solid | +4°C | Up to 24 months[] | Keep vial tightly sealed. |
| Stock Solution (in DMSO or Water) | -20°C | Up to 1 month[1][] | Aliquot to avoid freeze-thaw cycles. Seal tightly, protect from moisture.[1] |
| -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Seal tightly, protect from moisture.[1] |
Potential Degradation Pathways:
Based on the functional groups present in (R)-DRF053, the following degradation pathways are plausible under harsh experimental conditions (e.g., strong acid/base, high temperature, strong oxidizing agents).
References
Technical Support Center: Interpreting Unexpected Phenotypes with (R)-DRF053 Dihydrochloride Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and investigating unexpected phenotypes observed during experiments with (R)-DRF053 dihydrochloride (B599025).
(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1).[1] It also inhibits GSK3α/β at higher concentrations. While its primary application is often related to the inhibition of amyloid-β production, its effects on fundamental cellular processes such as the cell cycle and various signaling pathways can lead to a range of anticipated and unexpected outcomes.
Quantitative Data Summary
For effective experimental design, it is crucial to consider the known inhibitory concentrations of this compound against its primary targets.
| Target | IC50 | Reference |
| Casein Kinase 1 (CK1) | 14 nM | [1] |
| CDK5/p25 | 80 nM | [1] |
| CDK1/cyclin B | 220 nM | [1] |
| CDK2 | 93 - 290 nM | |
| CDK7 | 820 nM | |
| GSKα/β | 4.1 µM |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound that I should be aware of?
A1: this compound is a multi-kinase inhibitor. Its primary targets are Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, and CDK5.[1] At micromolar concentrations, it also inhibits Glycogen Synthase Kinase 3 (GSK3). Therefore, observed phenotypes are likely a result of perturbations in pathways regulated by these kinases, such as cell cycle progression, Wnt signaling, and neuroinflammation.
Q2: I am observing a much higher level of cytotoxicity than expected. What could be the cause?
A2: Higher-than-expected cytotoxicity can stem from several factors:
-
On-target effects: Inhibition of essential kinases like CDK1 can lead to potent cell cycle arrest and subsequent apoptosis, which may be more pronounced in rapidly dividing cell lines.
-
Off-target effects: Although the primary targets are known, off-target activities at higher concentrations cannot be ruled out and may contribute to toxicity.[2][3]
-
Solvent toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%).[4]
-
Compound stability: Degradation of the compound could potentially lead to cytotoxic byproducts. Ensure proper storage and handling.
Q3: My cells are arresting in the cell cycle, but not in the phase I anticipated. Why might this be?
A3: While CDK inhibitors are known to cause cell cycle arrest, the specific phase can be cell-type dependent. This compound inhibits multiple CDKs. Inhibition of CDK1 is typically associated with a G2/M arrest, while CDK2 inhibition can lead to a G1/S arrest. The net effect will depend on the relative expression and importance of these CDKs in your specific cell model.
Q4: I am seeing changes in cell morphology that don't seem related to cell cycle arrest. What could be happening?
A4: Changes in cell morphology can be linked to the inhibition of CK1 and CDK5. CK1 is involved in regulating cytoskeletal dynamics through the Wnt/PCP pathway. CDK5 is also known to phosphorylate several cytoskeletal proteins. Therefore, observed morphological changes could be an on-target effect of this compound.
Troubleshooting Guides for Unexpected Phenotypes
Issue 1: Unexpectedly High Cytotoxicity
Symptoms:
-
Rapid decrease in cell viability at concentrations where specific target inhibition is expected.
-
Widespread cell detachment and morphological signs of necrosis or apoptosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Experimental Protocol: Annexin V/PI Staining for Apoptosis/Necrosis
-
Cell Treatment: Plate cells and treat with a dose-range of this compound and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Issue 2: Altered Wnt Signaling Pathway Activity
Symptoms:
-
Unexpected changes in the expression of Wnt target genes (e.g., c-Myc, Cyclin D1).
-
Phenotypes associated with aberrant Wnt signaling (e.g., changes in cell adhesion, polarity).
Background: Casein Kinase 1 (CK1) is a key component of the destruction complex in the canonical Wnt signaling pathway, where it phosphorylates β-catenin, marking it for degradation. Inhibition of CK1 can lead to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes.
Signaling Pathway Diagram:
Caption: Canonical Wnt signaling and the effect of (R)-DRF053.
Experimental Protocol: Wnt/β-catenin Reporter Assay (TOP/FOP Flash)
-
Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control with mutated TCF/LEF binding sites (FOP-Flash), along with a constitutively expressed normalization vector (e.g., Renilla luciferase).
-
Treatment: After 24 hours, treat the transfected cells with this compound, a known Wnt activator (positive control, e.g., Wnt3a), and a vehicle control.
-
Lysis and Luminescence Reading: After the desired treatment time (e.g., 24 hours), lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash luciferase activities to the Renilla luciferase activity. A significant increase in the TOP/FOP ratio upon treatment indicates activation of the canonical Wnt pathway.
Issue 3: Unexplained Changes in Protein Phosphorylation
Symptoms:
-
Western blot analysis reveals phosphorylation changes in proteins that are not known substrates of the primary target kinases.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected phosphorylation.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Lysis: Treat cells as required. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the phospho-protein of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
General Experimental Workflow for Phenotypic Analysis
The following diagram outlines a general approach to characterizing an unexpected phenotype observed with this compound treatment.
Caption: General workflow for phenotypic drug discovery.
References
Technical Support Center: Optimization of Cell-Based Assays for (R)-DRF053 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of cell-based assays involving the kinase inhibitor (R)-DRF053 dihydrochloride (B599025).
(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 1 (CDK1)/cyclin B, and CDK5/p25.[1] Its activity against these key cellular regulators makes it a valuable tool for research in neurodegenerative diseases and oncology. This guide will address common issues encountered during in vitro experiments and provide detailed protocols to ensure reliable and reproducible results.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of several key protein kinases. By blocking the activity of CK1, CDK1/cyclin B, and CDK5/p25, it can modulate various cellular processes, including cell cycle progression, neuronal function, and the production of amyloid-beta peptides.[1]
Q2: In which research areas is this compound most relevant?
A2: Given its inhibitory profile, this compound is primarily investigated in the fields of neurodegenerative diseases, such as Alzheimer's disease, due to its impact on amyloid-beta production, and in oncology, due to its role in cell cycle control.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Q4: What are the expected cellular effects of treating cells with this compound?
A4: The cellular effects will depend on the cell type and the concentration of the inhibitor used. In cancer cell lines, inhibition of CDK1 is expected to induce cell cycle arrest, primarily at the G2/M phase, which can subsequently lead to apoptosis.[2] In neuronal cell models, inhibition of CK1 and CDK5 may lead to a reduction in the production of amyloid-beta peptides and could also impact neuronal viability at higher concentrations.
Quantitative Data Summary
The following tables provide representative quantitative data for inhibitors targeting the same kinases as this compound. This data can serve as a reference for expected outcomes in your experiments.
Table 1: Representative IC50 Values of Structurally Related Kinase Inhibitors in Cell Viability Assays
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| Granta-519 | Mantle Cell Lymphoma | Roscovitine | 25-50 | [3] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Roscovitine | 15-25 | [3] |
| Various Human Tumor Cell Lines | Various | Roscovitine | ~16 (average) | [4] |
| BE(2)C | Neuroblastoma | RO-3306 (CDK1i) | ~5 | [5] |
| IMR5 | Neuroblastoma | LEE011 (CDK4/6i) | ~0.3 | [6] |
Table 2: Representative Data on Apoptosis Induction by CDK Inhibitors
| Cell Line | Treatment | Effect | Reference |
| BE(2)C | 5 µM RO-3306 (CDK1i) | ~40% apoptotic cells | [5] |
| SH-SY5Y | 25 µM Purvalanol A (CDK1i) | Increased Annexin V positive cells | [7] |
| BE(2)-M17 | 50 µM Roscovitine (CDKi) | Increased Annexin V positive cells | [7] |
Table 3: Representative Data on the Effect of CK1 Inhibition on Amyloid-Beta (Aβ) Production
| Cell Line | Treatment | Effect on Aβ Production | Reference |
| N2A (APP-695) | 5-50 µM IC261 (CK1i) | Dose-dependent reduction of Aβ40 and Aβ42 | [1] |
| N2A | 50 µM D4476 (CK1i) | Significant reduction in Aβ peptides | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of a colorimetric MTT assay to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., SH-SY5Y for neuronal studies, HeLa or MCF-7 for cancer studies)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis by staining for externalized phosphatidylserine (B164497) (Annexin V) and membrane permeability (Propidium Iodide).
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Western Blot Analysis
This protocol details the detection of changes in protein expression and phosphorylation status following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Troubleshooting Guides
Cell Viability Assay Troubleshooting
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating to maintain a homogenous distribution.
-
-
Possible Cause: Pipetting errors.
-
Solution: Check the calibration of your pipettes and ensure consistent pipetting technique.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity and reduce evaporation.
-
Issue: The compound shows little to no effect on cell viability.
-
Possible Cause: Incorrect compound concentration.
-
Solution: Verify the calculations for your serial dilutions and ensure the stock solution was prepared correctly.
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: The effect of the inhibitor may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
-
-
Possible Cause: Cell line resistance.
-
Solution: The chosen cell line may not be sensitive to the inhibition of CK1, CDK1, or CDK5. Consider using a cell line known to be dependent on these kinases.
-
Western Blot Troubleshooting
Issue: Weak or no signal for the protein of interest.
-
Possible Cause: Insufficient protein loading.
-
Solution: Increase the amount of protein loaded per well (typically 20-40 µg).
-
-
Possible Cause: Suboptimal antibody concentration.
-
Solution: Titrate the primary antibody to find the optimal concentration. Consider incubating the primary antibody overnight at 4°C.
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: Verify the transfer setup and ensure good contact between the gel and the membrane. Check the transfer buffer composition.
-
Issue: High background on the membrane.
-
Possible Cause: Insufficient blocking.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk).
-
-
Possible Cause: Antibody concentration is too high.
-
Solution: Decrease the concentration of the primary and/or secondary antibodies.
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of washes with TBST between antibody incubations.
-
Issue: Multiple non-specific bands are observed.
-
Possible Cause: Primary antibody is not specific enough.
-
Solution: Use a more specific, validated antibody. Check the literature for recommended antibodies for your target.
-
-
Possible Cause: Protein degradation.
-
Solution: Ensure that protease and phosphatase inhibitors are added fresh to the lysis buffer and that samples are kept on ice.
-
-
Possible Cause: Too much protein loaded.
-
Solution: Reduce the amount of protein loaded per well to minimize non-specific antibody binding.
-
References
- 1. Regulation of Alzheimer's disease amyloid-β formation by casein kinase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK inhibitors reduce cell proliferation and reverse hypoxia-induced metastasis of neuroblastoma tumours in a chick embryo model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ovid.com [ovid.com]
Impact of serum concentration on (R)-DRF053 dihydrochloride activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing (R)-DRF053 dihydrochloride (B599025). Our aim is to address specific issues that may arise during in vitro experiments, with a particular focus on the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is (R)-DRF053 dihydrochloride and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1).[1][2][3] Specifically, it shows high potency against CDK1/cyclin B, CDK5/p25, and CK1.[1][2] By inhibiting CDKs, this compound blocks the progression of the cell cycle, making it a subject of interest in cancer research.[4][5] It has also been shown to inhibit the production of amyloid-β, suggesting potential applications in neurodegenerative disease research.[1][2][3]
Q2: We are observing a higher IC50 value for (R)-DRF053 in our cell-based assays compared to the reported biochemical IC50 values. Why might this be?
It is common to observe a rightward shift in the dose-response curve (i.e., a higher IC50 value) in cell-based assays compared to biochemical assays. This discrepancy can be attributed to several factors, with serum concentration in the cell culture medium being a primary contributor.
-
Serum Protein Binding: this compound, like many small molecule inhibitors, can bind to proteins present in fetal bovine serum (FBS) or other sera.[6][7] This binding sequesters the compound, reducing the free concentration available to enter the cells and interact with its target kinases. Only the unbound fraction of the drug is pharmacologically active.
-
Growth Factor Signaling: Serum is a complex mixture of growth factors and cytokines that actively promote cell proliferation and survival.[6] These growth factors can stimulate signaling pathways that may counteract the anti-proliferative effects of (R)-DRF053, leading to a requirement for higher concentrations of the inhibitor to achieve the same level of efficacy.
Q3: How can we experimentally determine the impact of serum on the activity of (R)-DRF053 in our assays?
To investigate the effect of serum on your experimental results, you can perform a serum-shift assay. This involves conducting your cell viability or proliferation assay with varying concentrations of serum in the culture medium (e.g., 10%, 5%, 2%, 1%, and 0.5% FBS). A systematic increase in the IC50 value of (R)-DRF053 with higher serum concentrations would strongly indicate that serum components are affecting the compound's apparent potency.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values Across Experiments
Potential Cause 1: Inconsistent Serum Concentration Minor variations in the final serum concentration between experiments can lead to significant differences in the measured IC50 values.
-
Troubleshooting Step: Ensure that the serum concentration is precisely controlled in all your experiments. Prepare a large batch of medium with the desired serum concentration to be used for the duration of a study.
Potential Cause 2: Different Serum Lots Different lots of FBS can have varying protein and growth factor compositions, which can influence the activity of (R)-DRF053.
-
Troubleshooting Step: If possible, purchase a large single lot of FBS for a series of related experiments. When switching to a new lot, it is advisable to re-validate your assays to ensure consistency.
Problem 2: Unexpected Cellular Phenotype or Off-Target Effects
Potential Cause: Serum-Masked Off-Target Effects At high serum concentrations, the free concentration of (R)-DRF053 may be too low to engage its primary targets effectively, but off-target effects might still be observed, leading to confusing results.
-
Troubleshooting Step: Reduce the serum concentration in your assay to increase the free fraction of the drug. This may reveal the on-target phenotype more clearly. It is also recommended to use a secondary, structurally unrelated inhibitor of the same target to confirm that the observed phenotype is on-target.
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on the Apparent IC50 of this compound in a Cancer Cell Line Proliferation Assay
| Serum Concentration (% FBS) | Apparent IC50 (nM) | Fold Shift in IC50 (relative to 0.5% FBS) |
| 10% | 550 | 11 |
| 5% | 280 | 5.6 |
| 2% | 120 | 2.4 |
| 1% | 75 | 1.5 |
| 0.5% | 50 | 1 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 with Varying Serum Concentrations
-
Cell Seeding: Seed your cells of interest in 96-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight in their standard growth medium (e.g., containing 10% FBS).
-
Medium Exchange: The next day, carefully aspirate the medium and replace it with a series of media containing different concentrations of FBS (e.g., 10%, 5%, 2%, 1%, 0.5%).
-
Compound Preparation: Prepare a 2X stock of this compound in the corresponding serum-containing medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Add an equal volume of the 2X compound stock to the corresponding wells of the 96-well plate. Include vehicle-only controls for each serum concentration.
-
Incubation: Incubate the plates for a period appropriate for your cell line (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, CellTiter-Glo®, or crystal violet staining, following the manufacturer's instructions.
-
Data Analysis: For each serum concentration, normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using a non-linear regression model.
Mandatory Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of (R)-DRF053.
Caption: Workflow for assessing the impact of serum on (R)-DRF053 activity.
Caption: Troubleshooting logic for unexpected (R)-DRF053 IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GCRIS [standard-demo.gcris.com]
- 6. benchchem.com [benchchem.com]
- 7. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (R)-DRF053 Dihydrochloride
Welcome to the technical support center for (R)-DRF053 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance mechanisms in cancer cells during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (R)-DRF053 dihydrochloride?
A1: this compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDK) and Casein Kinase 1 (CK1).[1][2] It primarily targets CDK1/cyclin B, CDK5/p25, and CK1, thereby inhibiting cell cycle progression and other cellular processes regulated by these kinases.
Q2: My cancer cell line is showing reduced sensitivity to (R)-DRF053. What are the common resistance mechanisms?
A2: While specific resistance mechanisms to (R)-DRF053 are still under investigation, resistance to CDK inhibitors, in general, can arise from several factors:
-
Alterations in the p53 Pathway: The tumor suppressor gene p53 is a critical determinant of sensitivity to CDK inhibitors.[3] Cells with mutated or deleted TP53 are often more resistant because the apoptotic response following cell cycle arrest is diminished.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) can prevent cells from undergoing apoptosis even when the cell cycle is arrested.
-
Target Alterations: Mutations in the kinase domain of CDK1 or CK1 can prevent the binding of (R)-DRF053.
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the inhibition of CDKs and CK1, allowing for continued proliferation.
Q3: How can I determine if the p53 status is causing resistance in my cell line?
A3: You can investigate the role of p53 status through the following approaches:
-
Check Existing Literature: The p53 status of many common cancer cell lines is well-documented.
-
TP53 Gene Sequencing: Direct sequencing of the TP53 gene in your cell line will definitively identify any mutations.
-
Western Blot Analysis: Assess the basal protein levels of p53 and its downstream target, p21. In response to a CDK inhibitor, p53 wild-type cells should show an accumulation of p53 and an induction of p21.[3]
-
Functional Assays: Compare the response to (R)-DRF053 in your cell line with isogenic cell lines that differ only in their p53 status.
Troubleshooting Guides
Issue 1: Decreased cell viability is observed, but at much higher concentrations of (R)-DRF053 than expected (Increased IC50).
| Possible Cause | Suggested Solution | Experimental Protocol |
| Increased Drug Efflux | 1. Co-administer with a known ABC transporter inhibitor (e.g., verapamil, tariquidar). 2. Measure the intracellular concentration of (R)-DRF053. | Protocol 1: Drug Efflux Assay |
| Target Alteration | 1. Sequence the kinase domains of CDK1 and CK1 to identify potential mutations. 2. Test the efficacy of other CDK inhibitors with different binding modes. | Protocol 2: Kinase Domain Sequencing |
| p53 Mutation or Deletion | 1. Verify the p53 status of your cell line (see FAQ 3). 2. Consider combination therapy with drugs that reactivate mutant p53 or target downstream pathways.[6][7] | Protocol 3: Combination Therapy Screen |
| Cell Line Misidentification or Contamination | 1. Perform cell line authentication using short tandem repeat (STR) profiling. 2. Test for mycoplasma contamination. | N/A |
Issue 2: Cells arrest in the G2/M phase but do not undergo apoptosis.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Non-functional p53 Pathway | This is a classic phenotype for p53-deficient cells treated with a CDK1 inhibitor.[3] 1. Confirm p53 status. 2. Measure apoptosis using methods like Annexin V staining or caspase activity assays to confirm a lack of apoptotic response. | Protocol 4: Apoptosis Assay |
| Upregulation of Anti-Apoptotic Proteins | 1. Perform a Western blot to assess the levels of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1). 2. Consider combination therapy with a Bcl-2 family inhibitor (e.g., a BH3 mimetic). | Protocol 5: Western Blot for Apoptotic Proteins |
Quantitative Data Summary
Table 1: Representative IC50 Values for this compound and Other CDK Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line Example | Reference |
| (R)-DRF053 | CDK1/cyclin B | 220 | Not specified | [1] |
| CDK5/p25 | 80 | Not specified | [1] | |
| CK1 | 14 | Not specified | [1] | |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK9 | 20-100 | Various | [8] |
| Seliciclib (R-Roscovitine) | CDK1, CDK2, CDK5, CDK7, CDK9 | Varies | Various | [9] |
Detailed Experimental Protocols
Protocol 1: Drug Efflux Assay (using a fluorescent substrate like Rhodamine 123)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with (R)-DRF053 at various concentrations for 1-2 hours. Include a positive control (e.g., verapamil) for efflux inhibition.
-
Substrate Loading: Add a fluorescent substrate (e.g., Rhodamine 123) to all wells and incubate for 30-60 minutes.
-
Wash: Wash the cells with a phosphate-buffered saline (PBS) to remove the extracellular substrate.
-
Efflux Measurement: Measure the intracellular fluorescence at time zero using a fluorescence plate reader. Incubate the plate at 37°C and measure the fluorescence at subsequent time points (e.g., 30, 60, 90 minutes). A faster decrease in fluorescence indicates higher efflux activity.
Protocol 2: Kinase Domain Sequencing
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Amplify the kinase domains of CDK1 and CK1 from the cDNA using specific primers.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant cells to the reference sequence and the sequence from the sensitive cells to identify any mutations.
Protocol 3: Combination Therapy Screen
-
Cell Seeding: Seed cells in a 96-well plate.
-
Drug Preparation: Prepare a dose-response matrix of (R)-DRF053 and the combination drug (e.g., a p53 reactivator, a Bcl-2 inhibitor).
-
Treatment: Treat the cells with the drug combinations for 72 hours.
-
Cell Viability Assay: Assess cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Synergy Analysis: Calculate the combination index (CI) using software like CompuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 4: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Treatment: Treat cells with (R)-DRF053 at the IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 5: Western Blot for Apoptotic Proteins
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Troubleshooting workflow for increased IC50 of (R)-DRF053.
Caption: Simplified CDK1/p53 signaling in response to (R)-DRF053.
Caption: Workflow for a combination therapy screen.
References
- 1. This compound, CDK and CK1 inhibitor (CAS 1241675-76-2) | Abcam [abcam.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. Reverse the Resistance to PARP Inhibitors [ijbs.com]
- 7. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Confirming CDK Inhibition by (R)-DRF053 Dihydrochloride with Downstream Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-DRF053 dihydrochloride (B599025), a potent cyclin-dependent kinase (CDK) inhibitor, with other established CDK inhibitors. We will delve into the mechanism of action and present supporting experimental data on key downstream markers to confirm CDK inhibition. This guide also includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the underlying biological processes and experimental workflows.
Introduction to (R)-DRF053 Dihydrochloride
This compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1).[1][2][3] It is a derivative of (R)-Roscovitine (also known as Seliciclib or CYC202), exhibiting greater potency in inhibiting CDK1/cyclin B and CDK5/p25.[4] Given its enhanced potency, the cellular effects of (R)-DRF053 are expected to be similar to or more pronounced than those of Roscovitine (B1683857). The primary mechanism of action for CDK inhibitors involves the inhibition of the CDK-Cyclin complex, which plays a crucial role in cell cycle progression. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition and ultimately leading to cell cycle arrest.
Downstream Markers for Confirming CDK Inhibition
The efficacy of a CDK inhibitor can be validated by observing changes in several key downstream molecular markers. These include:
-
Phosphorylated Retinoblastoma (pRb): A reduction in the levels of phosphorylated Rb is a primary indicator of CDK inhibition.
-
Ki67: A well-established marker of cellular proliferation. A decrease in Ki67 expression signifies a reduction in the number of actively dividing cells.
-
Cell Cycle Distribution: Inhibition of CDKs, particularly those active in the G1 phase, leads to an arrest of cells in the G1 phase of the cell cycle.
Comparative Analysis of CDK Inhibitors
This section compares the effects of this compound (with Roscovitine as a proxy) and other widely used CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—on key downstream markers.
Effects on Retinoblastoma (Rb) Phosphorylation
Inhibition of CDK activity by these compounds leads to a decrease in the phosphorylation of the Retinoblastoma protein.
| Inhibitor | Cell Line | Concentration | Effect on pRb (Ser780) | Reference |
| (R)-Roscovitine | HT29 Human Colon Cancer | 20 µM | 81% decrease | [5] |
| 50 µM | 96% decrease | [5] | ||
| 100 µM | 97% decrease | [5] | ||
| Palbociclib | ER+ Breast Cancer Models | IC50 < 0.2 µM | Significant dephosphorylation | [6] |
| Ribociclib | CDK4-dependent cells | Nanomolar IC50s | Inhibition of CDK4/6 activity | [7] |
| Abemaciclib | ER+ Breast Cancer Models | IC50 < 0.38 µM | Significant dephosphorylation | [6] |
Effects on Cell Cycle Progression
A hallmark of CDK inhibition is the arrest of the cell cycle, most commonly at the G1/S checkpoint.
| Inhibitor | Cell Line | Concentration | Primary Cell Cycle Effect | Reference |
| (R)-Roscovitine | Alloreactive T cells | 2 µM | G1/S block | [8] |
| Rabbit Retinal Pigment Epithelial Cells | 40 µM | S and G2/M arrest | [9] | |
| A172 Glioblastoma Cells | 100 µM | Increase in G2/M fraction | [1] | |
| Palbociclib, Ribociclib, Abemaciclib | MCF-7 and T47D Breast Cancer Cells | Clinically relevant concentrations | Decrease in S-G2-M phases | [2] |
Effects on Ki67 Expression
The reduction in cell proliferation due to CDK inhibition is reflected in the decreased expression of the Ki67 antigen.
| Inhibitor | Study Type | Ki67 Expression | Reference |
| (R)-Roscovitine | Not explicitly reported in the reviewed literature | Expected to decrease due to anti-proliferative effects | |
| Palbociclib | Real-world study in ABC patients | High Ki67 associated with shorter PFS | [10] |
| Ribociclib | Retrospective analysis in ABC patients | High Ki67 more prevalent in second-line treatment | [11] |
| Abemaciclib | monarchE trial in early breast cancer | High Ki67 patients showed significant benefit | [12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Phosphorylated Retinoblastoma (pRb)
Objective: To quantify the levels of total and phosphorylated Rb protein in cell lysates following treatment with a CDK inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser807/811) and anti-total Rb
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the CDK inhibitor for the desired time and concentration. Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-pRb or anti-total Rb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the pRb signal to the total Rb signal.
Immunohistochemistry (IHC) for Ki67
Objective: To assess the proliferation index of a tumor tissue by staining for the Ki67 antigen.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking serum
-
Primary antibody: anti-Ki67
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.
-
Peroxidase Blocking: Incubate the sections with hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking: Apply blocking serum to reduce non-specific background staining.
-
Primary Antibody Incubation: Incubate the sections with the anti-Ki67 primary antibody.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP conjugate.
-
Chromogen Application: Add the DAB chromogen solution to visualize the antibody binding (positive cells will stain brown).
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Analysis: Score the percentage of Ki67-positive tumor cells by light microscopy.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a CDK inhibitor.
Materials:
-
Cells treated with the CDK inhibitor
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: CDK inhibition pathway by (R)-DRF053.
Caption: Western Blot workflow for pRb detection.
Caption: Comparison of CDK inhibitor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. (R)-DRF053 (dihydrochloride) | Colorectal Research [colorectalresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ki67 and progesterone receptor status predicts sensitivity to palbociclib: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ki67 and PR in Patients Treated with CDK4/6 Inhibitors: A Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. hca.wa.gov [hca.wa.gov]
A Tale of Two Kinase Inhibitors: A Comparative Guide to (R)-DRF053 Dihydrochloride and Palbociclib
For researchers, scientists, and drug development professionals, understanding the nuanced differences between kinase inhibitors is paramount for advancing targeted therapies. This guide provides a detailed, data-driven comparison of two distinct kinase inhibitors: (R)-DRF053 dihydrochloride (B599025), a potent dual-specificity inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), and Palbociclib (B1678290), a highly selective inhibitor of CDK4 and CDK6.
While both molecules target the kinase family, their selectivity, mechanism of action, and, consequently, their therapeutic applications diverge significantly. This guide will objectively present their biochemical and cellular activities, supported by experimental data and detailed methodologies, to illuminate their unique profiles.
At a Glance: Key Differentiators
| Feature | (R)-DRF053 Dihydrochloride | Palbociclib |
| Primary Kinase Targets | Casein Kinase 1 (CK1), CDK1/cyclin B, CDK5/p25 | CDK4, CDK6 |
| Therapeutic Area | Investigational, with potential in neurodegenerative diseases (e.g., Alzheimer's Disease) | Oncology (approved for HR+, HER2- breast cancer) |
| Core Mechanism | Inhibition of CK1-dependent processes and cell cycle regulation by various CDKs | Selective inhibition of CDK4/6, leading to G1 cell cycle arrest |
Quantitative Performance: A Comparative Overview
The inhibitory activity of this compound and palbociclib against their respective primary kinase targets highlights their distinct potency and selectivity. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below.
Table 1: Biochemical IC50 Values of this compound
| Target Kinase | IC50 (nM) |
| Casein Kinase 1 (CK1) | 14[1] |
| CDK5/p25 | 80[1] |
| CDK1/cyclin B | 220[1] |
| CDK2 | 93 - 290[1] |
| CDK7 | 820[1] |
Data sourced from studies on roscovitine-derived compounds, where (R)-DRF053 is a key derivative[1][2][3].
Table 2: Biochemical IC50 Values of Palbociclib
| Target Kinase | IC50 (nM) |
| CDK4/Cyclin D1 | 11[4] |
| CDK6/Cyclin D2 | 15[4] |
| CDK6/Cyclin D3 | 16[4] |
Palbociclib demonstrates high selectivity for CDK4 and CDK6, with minimal activity against a large panel of other kinases at concentrations up to 1 µM[4].
Unraveling the Mechanisms: Signaling Pathways and Points of Intervention
The distinct therapeutic applications of this compound and palbociclib stem from their intervention in different cellular signaling pathways.
(R)-DRF053's potent inhibition of CK1 is significant in the context of Alzheimer's disease pathology. CK1 is implicated in the production of amyloid-beta peptides, a hallmark of the disease. By inhibiting CK1, (R)-DRF053 has been shown to prevent this pathological process in cellular models[1][3]. Its additional activity against CDK1 and CDK5 may also contribute to its effects on the cell cycle and neuronal function.
Figure 1: (R)-DRF053 inhibits CK1, preventing amyloid-beta production.
Palbociclib, on the other hand, is a cornerstone of therapy for certain types of breast cancer due to its precise targeting of the cell cycle machinery. It inhibits CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, growth-suppressive state, bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby inducing cell cycle arrest[4][5].
Figure 2: Palbociclib inhibits CDK4/6, leading to G1 cell cycle arrest.
Experimental Protocols: A Closer Look at the Methodology
The determination of IC50 values is a critical step in characterizing the potency of kinase inhibitors. Below are outlines of the typical experimental protocols used for this compound and palbociclib.
In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol describes a common method for determining the in vitro IC50 value of a kinase inhibitor.
Figure 3: General workflow for in vitro kinase IC50 determination.
Protocol for this compound (CK1 Inhibition Assay):
-
Enzyme: Recombinant human Casein Kinase 1.
-
Substrate: A suitable substrate for CK1, such as α-casein[6].
-
Detection Method: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate[6][7].
-
Kinase reactions are performed in a buffer containing Tris-HCl, MgCl₂, and [γ-³²P]ATP[6].
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is initiated by the addition of the enzyme and incubated at 30°C.
-
The reaction is stopped, and the phosphorylated substrate is separated, often by spotting onto phosphocellulose paper[7][8].
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol for Palbociclib (CDK4/6 Inhibition Assay):
-
Enzyme: Recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 complexes.
-
Substrate: A protein substrate such as the Retinoblastoma (Rb) protein.
-
Detection Method: A frequently used method is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay[4][9][10][11].
-
Serial dilutions of palbociclib are prepared.
-
In a multi-well plate, the kinase assay buffer, CDK4/6 enzyme, and Rb substrate are combined with the palbociclib dilutions.
-
The reaction is initiated by the addition of ATP and incubated.
-
After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the ADP produced into ATP, which is subsequently used to generate a luminescent signal.
-
The luminescence, which is proportional to the kinase activity, is measured, and the IC50 value is determined.
-
Cellular Proliferation Assay (MTT Assay)
This assay is used to determine the effect of an inhibitor on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for palbociclib) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for cell proliferation is determined.
Conclusion: Distinct Tools for Different Biological Questions
This guide has elucidated the significant differences between this compound and palbociclib. (R)-DRF053 is a multi-targeted inhibitor with high potency against CK1, positioning it as a tool for investigating CK1-mediated pathways and as a potential therapeutic for neurodegenerative diseases. In contrast, palbociclib is a highly selective CDK4/6 inhibitor that has transformed the treatment landscape for HR+, HER2- breast cancer by effectively inducing cell cycle arrest.
For the research and drug development community, the choice between such inhibitors is dictated by the biological question at hand. The detailed data and protocols provided herein serve as a valuable resource for designing and interpreting experiments aimed at understanding and targeting the complex network of cellular kinases.
References
- 1. Roscovitine-derived, dual-specificity inhibitors of cyclin-dependent kinases and casein kinases 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Roscovitine-derived, dual-specificity inhibitors of cyclin-dependent kinases and casein kinases 1. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
A Comparative Analysis of (R)-DRF053 Dihydrochloride and Other Casein Kinase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (R)-DRF053 dihydrochloride (B599025) with other well-characterized inhibitors of Casein Kinase 1 (CK1). The information presented herein is compiled from publicly available experimental data to assist researchers in selecting the most appropriate tool for their studies of CK1-mediated signaling pathways.
(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of Casein Kinase 1, with a reported half-maximal inhibitory concentration (IC50) of 14 nM.[1] It also exhibits inhibitory activity against cyclin-dependent kinases (CDKs), making it a dual CK1/CDK inhibitor.[1] This dual activity can be advantageous in certain experimental contexts but may also contribute to off-target effects. This guide will compare the biochemical potency and cellular activity of (R)-DRF053 to other notable CK1 inhibitors, including PF-670462 and D4476.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro inhibitory potency (IC50) of this compound and other selected CK1 inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro IC50 Values of Selected CK1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Additional Kinase Targets (IC50) |
| This compound | CK1 | 14 | CDK1/cyclin B (220 nM), CDK5/p25 (80 nM) |
| PF-670462 | CK1δ | 14 | CK1ε (7.7 nM) |
| D4476 | CK1δ | 300 | ALK5 (500 nM) |
Table 2: Cellular Activity of Selected CK1 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 (µM) |
| This compound | SH-SY5Y (human neuroblastoma) | Antiproliferative | 17.2[1] |
| PF-670462 | A375 (human melanoma) | MTT Assay | >10[1] |
| D4476 | A375 (human melanoma) | MTT Assay | 10[1] |
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
CK1 plays a crucial role in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β and targeting it for proteasomal degradation. Inhibition of CK1 can therefore lead to the stabilization and nuclear accumulation of β-catenin, resulting in the activation of Wnt target genes.
Experimental Workflow for Kinase Inhibitor Comparison
A typical workflow for comparing the efficacy of kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified recombinant CK1 enzyme
-
Kinase substrate (e.g., α-casein or a specific peptide substrate)
-
ATP
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control) to the appropriate wells.
-
Prepare a master mix containing the CK1 enzyme and substrate in kinase assay buffer. Add 2 µL of this master mix to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km of the kinase for ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
After a 40-minute incubation at room temperature, add the Kinase Detection Reagent.
-
Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Kinase Selectivity Profiling (General Protocol)
To assess the selectivity of an inhibitor, its activity is tested against a broad panel of purified kinases.
Procedure:
-
The test inhibitor is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., the KinomeScan™ panel or a similar service).
-
The percent inhibition for each kinase is determined.
-
For kinases that show significant inhibition (e.g., >50% or >70%), a follow-up dose-response experiment is performed to determine the IC50 or Kd value for each of these off-targets.
-
The selectivity of the inhibitor is then quantified. This can be represented as a selectivity score (S-score), which is a measure of how many kinases the compound inhibits at a certain concentration, or by visualizing the data as a dendrogram (kinome tree map).
Conclusion
This compound is a potent inhibitor of CK1 in biochemical assays. However, its dual specificity for CDKs and its reported weak antiproliferative activity in a neuroblastoma cell line are important considerations for its use as a research tool.[1] In contrast, inhibitors like PF-670462 and D4476, while also exhibiting off-target activities, have been more extensively characterized in various cellular contexts. The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired level of selectivity. For studies focused specifically on the role of CK1, particularly in Wnt signaling, careful consideration of the inhibitor's selectivity profile is crucial to avoid confounding effects from the inhibition of other kinases. Further head-to-head comparative studies under standardized conditions are needed to provide a more definitive ranking of the efficacy and selectivity of these and other CK1 inhibitors.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to (R)-DRF053 Dihydrochloride
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in elucidating cellular signaling pathways and developing targeted therapeutics. This guide provides a comprehensive cross-reactivity profile of (R)-DRF053 dihydrochloride (B599025), a known Casein Kinase 1 (CK1) inhibitor, and objectively compares its performance against other commercially available alternatives. The information presented herein is supported by experimental data to aid in making informed decisions for your research.
(R)-DRF053 dihydrochloride has emerged as a potent inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases implicated in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. However, a thorough understanding of its selectivity is paramount to avoid off-target effects that could confound experimental results. This guide delves into the cross-reactivity profile of (R)-DRF053 and compares it with three alternative kinase inhibitors: D4476, SR-3029, and Roscovitine.
Performance Comparison: A Data-Driven Overview
The inhibitory activity of this compound and its alternatives against a panel of kinases is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of a biological function), has been compiled from various scientific sources.
| Kinase Target | This compound IC50 (nM) | D4476 IC50 (nM) | SR-3029 IC50 (nM) | Roscovitine IC50 (nM) |
| CK1 | 14 | 200-300 | - | - |
| CK1δ | - | 300 | 44 | - |
| CK1ε | - | - | 260 | - |
| cdk1/cyclin B | 220 | - | - | 650 |
| cdk2 | 93 - 290 | - | - | 700 |
| cdk2/cyclin A | - | - | - | 700 |
| cdk2/cyclin E | - | - | - | 700 |
| cdk5/p25 | 80 | - | - | 160-200 |
| cdk7 | 820 | - | - | - |
| cdk4/cyclin D1 | - | - | 576 | >100,000 |
| cdk6/cyclin D1 | - | - | 428 | >100,000 |
| GSK-3α/β | 4100 | >10,000 | - | - |
| ALK5 (TGF-βRI) | - | 500 | - | - |
| p38α MAPK | - | 12,000 | - | - |
| FLT3 | - | - | 3000 | - |
(Data compiled from multiple sources. Conditions for assays may vary between sources.)
As the data indicates, this compound is a highly potent inhibitor of CK1.[1][2][3] However, it also demonstrates significant activity against several cyclin-dependent kinases (CDKs), particularly cdk1, cdk2, and cdk5.[1][2][3] In contrast, D4476, while also a potent CK1 inhibitor, shows additional inhibitory activity against ALK5.[4][5][6] SR-3029 exhibits high potency and selectivity for CK1δ and CK1ε isoforms but also affects CDK4, CDK6 and FLT3 at higher concentrations.[7] Roscovitine is a well-established CDK inhibitor with high selectivity for CDKs over other kinase families.[1][2][3][8]
Signaling Pathway Context: The Role of CK1 in Wnt/β-catenin Signaling
Casein Kinase 1 plays a crucial role in the Wnt/β-catenin signaling pathway, a key regulator of embryonic development and tissue homeostasis. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.
Experimental Protocols: A Closer Look at Kinase Inhibition Assays
The determination of a compound's inhibitory profile is typically achieved through in vitro kinase assays. A common method involves the use of a radiometric assay with [γ-³³P]ATP to measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
General Protocol for In Vitro Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide or protein), and the test inhibitor at various concentrations in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Separation: Stop the reaction and spot an aliquot of the mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a potent tool for the study of CK1-mediated cellular processes. However, its cross-reactivity with CDKs necessitates careful experimental design and data interpretation. For researchers requiring higher selectivity for CK1, particularly the δ and ε isoforms, SR-3029 may present a more suitable alternative, although its effects on other kinases should also be considered. D4476 offers an interesting profile for studies involving both CK1 and TGF-β signaling. Roscovitine remains a valuable tool for specifically targeting CDK activity. Ultimately, the choice of inhibitor should be guided by the specific research question and a thorough consideration of its selectivity profile.
References
- 1. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 3. Roscovitine targets, protein kinases and pyridoxal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. D 4476 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for (R)-DRF053 Dihydrochloride Target Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of (R)-DRF053 dihydrochloride (B599025), a potent inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs). While direct experimental data for CETSA with (R)-DRF053 dihydrochloride is not publicly available, this document will utilize data from other well-characterized kinase inhibitors to provide a comprehensive comparison of methodologies.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor targeting CK1 and CDKs, key regulators of numerous cellular processes, including cell cycle progression and signal transduction. Verifying that a compound like this compound directly binds to its intended targets within a cellular context is a critical step in drug discovery, providing confidence in its mechanism of action. CETSA is a powerful biophysical technique that allows for the assessment of target engagement in a native cellular environment.
Cellular Thermal Shift Assay (CETSA): The Principle of Thermal Stabilization
CETSA is based on the principle that the thermal stability of a protein is altered upon ligand binding. When a drug molecule binds to its target protein, it often results in a more stable complex that is more resistant to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.
The CETSA workflow typically involves treating cells with the compound of interest, followed by heating the cell lysate or intact cells across a temperature gradient. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, usually by Western blot or other protein detection methods. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.
Comparative Analysis of Target Engagement Assays
Several techniques are available to assess target engagement, each with its own advantages and limitations. Below is a comparison of CETSA with two common alternatives: NanoBRET™ Target Engagement Assay and Drug Affinity Responsive Target Stability (DARTS).
Data Presentation: Quantitative Comparison of Target Engagement Assays
The following table summarizes representative quantitative data for different kinase inhibitors using CETSA, NanoBRET, and DARTS. This data illustrates the typical output and sensitivity of each assay.
| Assay | Target | Compound | EC50/IC50 | Thermal Shift (ΔTm) | Reference |
| CETSA | CDK2 | Staurosporine | Not Reported | Significant Shift | [1] |
| CDK4/6 | Palbociclib | Not Reported | Selective Stabilization | [2] | |
| Chk1 | V158411 | >10 µM | Not Reported | [3] | |
| NanoBRET™ | Various Kinases | Crizotinib | 0.2 - >10,000 nM | Not Applicable | [4] |
| HDAC6 | Various | 0.59 ± 0.21 µM | Not Applicable | [5] | |
| DARTS | mTOR | Rapamycin | Dose-dependent protection | Not Applicable | Not explicitly found in searches |
Note: EC50/IC50 values can vary depending on the cell line and experimental conditions.
Methodological Comparison
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Ligand-induced protection of the target protein from proteolysis. |
| Labeling Requirement | Label-free (for endogenous proteins). | Requires genetic tagging of the target protein (NanoLuc®) and a fluorescent tracer. | Label-free. |
| Cellular Context | Intact cells or cell lysates. | Intact cells. | Primarily cell lysates. |
| Throughput | Low to high, depending on the detection method (Western blot vs. high-throughput formats). | High-throughput compatible. | Low to medium throughput. |
| Quantitative Readout | EC50 from isothermal dose-response curves and thermal shift (ΔTm). | IC50 values. | Semi-quantitative (dose-dependent protection). |
| Key Advantages | - Measures engagement with endogenous proteins in their native state.- No modification of the compound is required.- Applicable to a wide range of targets. | - High sensitivity and quantitative.- Real-time measurements are possible.- High-throughput screening capabilities. | - No modification of the compound is required.- Can identify novel targets. |
| Key Limitations | - Not all ligand binding events result in a significant thermal shift.- Can be lower throughput with Western blot detection.- High cell densities may affect apparent potency.[3] | - Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer.- Potential for artifacts from protein overexpression. | - Not all ligand binding events protect from proteolysis.- Optimization of protease digestion is critical.- Less quantitative than CETSA or NanoBRET. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for Kinase Inhibitors
This protocol provides a general framework for performing a CETSA experiment to assess the target engagement of a kinase inhibitor like this compound.
1. Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., one that expresses the target kinases CK1 and CDKs) to 70-80% confluency.
-
Treat the cells with various concentrations of the kinase inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Treatment:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes. Include an unheated control.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using specific antibodies against the target kinases (e.g., anti-CK1 and anti-CDK antibodies).
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve.
-
For isothermal dose-response experiments, plot the amount of soluble protein at a fixed temperature against the inhibitor concentration to determine the EC50 value.
Alternative Assay Protocols
NanoBRET™ Target Engagement Assay Protocol:
1. Cell Preparation:
-
Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a multi-well plate.
2. Assay Execution:
-
Add the NanoBRET™ tracer and serial dilutions of the test compound to the cells.
-
Add the NanoBRET™ Nano-Glo® substrate.
3. Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the IC50.
Drug Affinity Responsive Target Stability (DARTS) Protocol:
1. Lysate Preparation:
-
Prepare a cell lysate in a buffer without detergents.
2. Compound Incubation:
-
Incubate the cell lysate with the test compound at various concentrations.
3. Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a specific time.
4. Analysis:
-
Stop the digestion and analyze the protein fragments by SDS-PAGE and Western blotting for the target protein.
-
Increased band intensity in the presence of the compound indicates protection from proteolysis.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways involving the primary targets of this compound, Casein Kinase 1 and Cyclin-Dependent Kinases.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. Cell Density Affects the Detection of Chk1 Target Engagement by the Selective Inhibitor V158411 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Effects of (R)-DRF053 Dihydrochloride: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies to confirm the on-target effects of (R)-DRF053 dihydrochloride (B599025), a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1). We present detailed methodologies for rescue experiments, comparative data with an alternative inhibitor, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to (R)-DRF053 and On-Target Validation
(R)-DRF053 dihydrochloride is a powerful, ATP-competitive inhibitor with high affinity for CDK1/cyclin B, CDK5/p25, and CK1.[1][2] It also demonstrates inhibitory activity against GSKα/β at higher concentrations. Given its multi-kinase inhibitory profile, confirming that the observed cellular effects are a direct consequence of engaging its intended targets is crucial for its development as a specific research tool or therapeutic agent. Rescue experiments are a gold-standard method for such validation. These experiments aim to reverse the phenotypic effects of an inhibitor by specifically counteracting its on-target activity, thereby distinguishing on-target from off-target effects.
Signaling Pathways of (R)-DRF053 Targets
To design effective rescue experiments, a thorough understanding of the signaling pathways regulated by the targets of (R)-DRF053 is essential.
CDK1 Signaling Pathway: CDK1 is a master regulator of the cell cycle, primarily active during the G2 and M phases. In complex with cyclin B, CDK1 phosphorylates a multitude of substrates to drive mitotic entry, including the breakdown of the nuclear envelope and chromosome condensation.[3] Inhibition of CDK1 leads to a G2/M cell cycle arrest.
CDK5 Signaling Pathway: Unlike other CDKs, CDK5 is not primarily involved in cell cycle progression but plays a crucial role in the central nervous system.[4] Activated by its regulatory partners p35 or p39, CDK5 is involved in neuronal migration, differentiation, and synaptic plasticity.[5] Dysregulation of CDK5 activity is implicated in neurodegenerative diseases.[6]
CK1 Signaling Pathway: The Casein Kinase 1 family of serine/threonine kinases is involved in diverse cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[7] CK1 isoforms can act as both positive and negative regulators within these pathways through phosphorylation of key components.[8][9]
Experimental Workflow for Rescue Experiments
A typical workflow for a rescue experiment to confirm the on-target effects of (R)-DRF053 involves the introduction of a modified, inhibitor-resistant version of the target kinase into cells. If the cellular phenotype induced by (R)-DRF053 is reversed in cells expressing the resistant mutant, it strongly suggests that the phenotype is due to the on-target inhibition of that kinase.
Comparison of (R)-DRF053 with an Alternative Inhibitor
For comparative purposes, we include Roscovitine, a parent compound of (R)-DRF053, which also inhibits CDKs and CK1, albeit with different potencies.[1] This comparison helps to contextualize the specificity and efficacy of (R)-DRF053.
| Parameter | This compound | Roscovitine |
| Target(s) | CDK1, CDK5, CK1 | CDK1, CDK2, CDK5, CK1 |
| IC50 (CDK1/cyclin B) | 220 nM[10] | ~350 nM[1] |
| IC50 (CDK5/p25) | 80 nM[10] | ~200 nM[1] |
| IC50 (CK1) | 14 nM[10] | ~2300 nM[1] |
| Mechanism of Action | ATP-competitive | ATP-competitive |
Quantitative Data Summary for a Hypothetical Rescue Experiment
The following table summarizes the expected quantitative outcomes of a rescue experiment designed to confirm the on-target effects of (R)-DRF053 on cell viability, using a cell line sensitive to CDK1 inhibition. The rescue is performed by overexpressing a hypothetical inhibitor-resistant CDK1 mutant. A similar experimental design could be applied to investigate the effects on CDK5 or CK1 in appropriate cellular contexts.
| Experimental Condition | Treatment | Cell Viability (% of Control) | G2/M Arrest (% of Cells) | Phospho-Rb (Ser807/811) (% of Control) |
| Empty Vector | Vehicle | 100% | 15% | 100% |
| (R)-DRF053 (250 nM) | 45% | 70% | 20% | |
| Roscovitine (400 nM) | 55% | 65% | 30% | |
| Wild-Type CDK1 Overexpression | Vehicle | 100% | 15% | 100% |
| (R)-DRF053 (250 nM) | 42% | 72% | 18% | |
| Roscovitine (400 nM) | 53% | 68% | 28% | |
| Inhibitor-Resistant CDK1 Mutant Overexpression | Vehicle | 100% | 16% | 100% |
| (R)-DRF053 (250 nM) | 95% | 20% | 90% | |
| Roscovitine (400 nM) | 92% | 25% | 85% |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with (R)-DRF053, Roscovitine, or vehicle control at the desired concentrations for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the inhibitors or vehicle for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.[11]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[12]
-
Flow Cytometry: Analyze the cells on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
Western Blot for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of target proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14][15]
-
Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., phospho-Rb) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]
Generation of Inhibitor-Resistant Kinase Mutants
Creating a kinase mutant that is resistant to an ATP-competitive inhibitor often involves mutating a key "gatekeeper" residue in the ATP-binding pocket. For CDKs, a conserved aspartate residue has been identified, which, when mutated to asparagine (e.g., D97N in CDK7), can confer resistance to ATP-competitive inhibitors while retaining kinase activity.[16] A similar strategy could be employed for CDK1 and CDK5. For CK1, specific mutations have also been shown to confer inhibitor resistance.[17][18] Site-directed mutagenesis can be used to introduce these mutations into an expression vector for the kinase of interest. The resulting construct should be sequenced to confirm the mutation before use in rescue experiments.
References
- 1. Cdk/CKI Inhibitor, (R)-DRF053 - CAS 1186647-87-9 - Calbiochem | 219494 [merckmillipore.com]
- 2. scbt.com [scbt.com]
- 3. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 4. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. news-medical.net [news-medical.net]
- 7. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 8. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]
- 9. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells | The EMBO Journal [link.springer.com]
- 17. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-Proliferative Effects of (R)-DRF053 and Other Prominent CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-proliferative effects of (R)-DRF053 against other well-characterized cyclin-dependent kinase (CDK) inhibitors, including Flavopiridol, Roscovitine, and Palbociclib (B1678290). This objective analysis is supported by available experimental data to inform research and drug development decisions.
Introduction to CDK Inhibition in Cancer Therapy
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK inhibitors aim to block the uncontrolled proliferation of cancer cells by inducing cell cycle arrest and, in some cases, apoptosis.
(R)-DRF053 is a potent inhibitor of Casein Kinase 1 (CK1), but it also demonstrates inhibitory activity against several CDKs. This dual-target nature distinguishes it from many other CDK inhibitors. This guide will compare its known enzymatic activity with the established anti-proliferative effects of other CDK inhibitors in cancer cell lines.
Comparative Analysis of Inhibitory Activity
The following tables summarize the available quantitative data for (R)-DRF053 and other selected CDK inhibitors. It is important to note that direct comparative studies of the anti-proliferative effects of (R)-DRF053 in cancer cell lines are not extensively available in the public domain. Therefore, this comparison relies on its enzymatic inhibitory activity against purified kinases alongside the cellular anti-proliferative data for other inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | CDK1/cyclin B (nM) | CDK2/cyclin A (nM) | CDK4/cyclin D1 (nM) | CDK5/p25 (nM) | CDK6/cyclin D3 (nM) | CK1 (nM) |
| (R)-DRF053 | 220 | Data not available | Data not available | 80 | Data not available | 14 |
| Flavopiridol | 30 | 170 | 100 | Data not available | 60 | Data not available[1] |
| Roscovitine | 650 | 700 | >100,000 | 160 | >100,000 | Data not available[2] |
| Palbociclib | Data not available | Data not available | 11 | Data not available | 15 | Data not available |
Note: Lower IC50 values indicate greater potency. The data is compiled from various sources and experimental conditions may differ.
Table 2: Anti-Proliferative Activity (IC50/GI50) in Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) |
| (R)-DRF053 | Data not available | Data not available | Data not available |
| Flavopiridol | HN4 | Head and Neck Squamous Cell Carcinoma | 65.2[3] |
| HN12 | Head and Neck Squamous Cell Carcinoma | 72.8[3] | |
| RT4 | Bladder Cancer | 150-350[4] | |
| T24 | Bladder Cancer | 1000[4] | |
| MCF-7 | Breast Cancer | ~100 | |
| LNCAP | Prostate Cancer | 16[5] | |
| Roscovitine | Various | Various | ~15,000 (average)[2][6][7] |
| CH1 | Ovarian Cancer | 3,250[1] | |
| Palbociclib | MB-453 | Breast Cancer (ER-, HER2+) | 106[8] |
| MB-231 | Breast Cancer (Triple Negative) | 285[8] | |
| MCF-7 | Breast Cancer (ER+) | 148[2] | |
| T47D | Breast Cancer (ER+) | Data available in various studies |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are measures of a drug's potency in inhibiting cell growth. These values can vary depending on the cell line and the assay conditions.
Mechanism of Action and Signaling Pathways
CDK inhibitors exert their anti-proliferative effects by blocking the kinase activity of CDKs, which in turn prevents the phosphorylation of key substrates required for cell cycle progression. A primary target of many CDKs is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4/6 and CDK2 leads to the release of the E2F transcription factor, which activates the transcription of genes necessary for the G1 to S phase transition. By inhibiting CDKs, these compounds prevent Rb phosphorylation, leading to cell cycle arrest, primarily at the G1/S or G2/M checkpoints.
Flavopiridol is a broad-spectrum CDK inhibitor, affecting multiple stages of the cell cycle.[1] Roscovitine also inhibits several CDKs, with a notable potency against CDK1, CDK2, CDK5, and CDK7.[2] Palbociclib is a highly selective inhibitor of CDK4 and CDK6.[8] The precise downstream effects of (R)-DRF053's CDK inhibition on the cell cycle in cancer cells require further investigation.
Caption: General overview of the CDK signaling pathway and points of inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-proliferative effects of CDK inhibitors.
Cell Viability Assay (e.g., MTT or CCK-8 Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CDK inhibitor (e.g., (R)-DRF053) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the CDK inhibitor in complete culture medium. A common starting range for a new compound is 0.01 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of the inhibitor or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results against the logarithm of the inhibitor concentration. Use non-linear regression to determine the IC50 value.
Caption: A typical workflow for determining cell viability using MTT or CCK-8 assays.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a CDK inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CDK inhibitor
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the CDK inhibitor at a concentration around its IC50 value for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
Conclusion
(R)-DRF053 is a potent dual inhibitor of CK1 and select CDKs. While its enzymatic inhibitory activity against CDK1 and CDK5 is established, its anti-proliferative effects in cancer cell lines have not been widely reported in the peer-reviewed literature. In contrast, Flavopiridol, Roscovitine, and Palbociclib have been extensively characterized for their anti-proliferative activities across a broad range of cancer cell lines, with varying degrees of potency and selectivity. Flavopiridol demonstrates broad-spectrum activity, while Roscovitine shows selectivity for a subset of CDKs, and Palbociclib is highly specific for CDK4/6.
Further research is required to determine the anti-proliferative IC50 values of (R)-DRF053 in various cancer cell lines to enable a direct comparison of its cellular efficacy with other CDK inhibitors. Such studies would be invaluable for elucidating its potential as a cancer therapeutic and for understanding the interplay between CK1 and CDK inhibition in cancer biology. Researchers are encouraged to utilize the provided experimental protocols to characterize the anti-proliferative effects of novel compounds like (R)-DRF053.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
Phenotypic Comparison of (R)-DRF053 Dihydrochloride with Known CDK Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a critical class of targeted agents. This guide provides a detailed phenotypic comparison of the research compound (R)-DRF053 dihydrochloride (B599025) with three well-characterized CDK inhibitors: Flavopiridol, Roscovitine (Seliciclib), and Dinaciclib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform on the selection and application of these molecules in oncology research.
(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and several CDKs, including CDK1, CDK2, CDK5, and CDK7.[1][2] Its dual activity against both CDKs and CK1, a kinase implicated in various cellular processes including the Wnt signaling pathway, distinguishes it from many other CDK inhibitors. This guide will compare its known biochemical profile with the phenotypic effects of established CDK inhibitors to provide a framework for its potential applications.
Comparative Analysis of Kinase Inhibitory Activity
The selectivity and potency of a kinase inhibitor are crucial determinants of its biological effects. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and the comparator compounds against a panel of CDKs and other kinases. This data highlights the distinct inhibitory profiles of each compound.
| Target Kinase | (R)-DRF053 (nM) | Flavopiridol (nM) | Roscovitine (nM) | Dinaciclib (nM) |
| CDK1/cyclin B | 220[1] | ~30-100[3][4] | 650[1] | 3[5] |
| CDK2/cyclin A | - | 170[4] | 700[1] | 1[5] |
| CDK2/cyclin E | - | - | 700[1] | 1[5] |
| CDK4/cyclin D1 | - | 100[4] | >100,000 | 100[6] |
| CDK5/p25 | 80[1] | - | 160[1] | 1[5] |
| CDK7/cyclin H | - | 300 | 490 | - |
| CDK9/cyclin T1 | - | 20-100 | - | 4[5] |
| CK1 | 14[1] | - | - | - |
| GSK-3α/β | 4100[1] | - | - | 800 |
Phenotypic Effects on Cancer Cells
The following sections detail the observed effects of the comparator CDK inhibitors on cell cycle progression and apoptosis in various cancer cell lines. While direct comparative phenotypic data for (R)-DRF053 in cancer cells is limited in the public domain, its potent inhibition of key cell cycle-regulating CDKs suggests it would likely induce cell cycle arrest and apoptosis.
Cell Cycle Arrest
CDK inhibitors exert their anti-proliferative effects primarily by inducing cell cycle arrest at different phases. The specific phase of arrest is dependent on the inhibitor's selectivity profile.
| Inhibitor | Cell Line | Concentration | Effect on Cell Cycle |
| Flavopiridol | MDA-MB-468 (Breast) | 300 nM | G1 and G2 arrest[1] |
| CD133high/CD44high (Lung CSCs) | 676.3 nM | Increase in G1 phase from 48.2% to 66.9%[7] | |
| Roscovitine | A172 (Glioblastoma) | 100 µM (72h) | Increase in G2/M from 26.9% to 54.5%[4] |
| Rabbit RPE cells | 40 µM | Accumulation in S and G2/M phases[8] | |
| Dinaciclib | Raji (Lymphoma) | Not specified | G2/M arrest[9] |
| Ca9-22 (Oral Squamous) | 12.5-25 nM (24h) | Dose-dependent S phase arrest[10] | |
| OECM-1 (Oral Squamous) | 12.5-25 nM (24h) | Increase in S and G2/M phases[10] | |
| HSC-3 (Oral Squamous) | 25 nM (24h) | G2/M arrest[10] |
Note: The data presented is from separate studies, and direct comparison should be made with caution due to variations in experimental conditions.
Induction of Apoptosis
In addition to cell cycle arrest, CDK inhibitors can trigger programmed cell death, or apoptosis, in cancer cells.
| Inhibitor | Cell Line | Concentration | Apoptotic Effect |
| Flavopiridol | A549 (Non-small cell lung) | 200-500 nM | Appearance of sub-G1 population[11] |
| Roscovitine | MDA-MB-231 (Breast) | 10 µg/ml (48h) | 35.7% apoptotic cells (vs. 3.5% control)[5] |
| A172 (Glioblastoma) | 100 µM (96h) | 49.9% apoptotic cells (vs. 2.6% control)[4] | |
| Dinaciclib | Raji (Lymphoma) | Not specified | Increased apoptosis rate[9] |
| Melanoma cell panel | 30 nM (48h) | Increased Annexin V positive cells[12] |
Note: The data presented is from separate studies, and direct comparison should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To provide a conceptual framework for the action of these inhibitors, the following diagrams illustrate the CDK signaling pathway and a typical experimental workflow for their evaluation.
Caption: Simplified CDK signaling pathway in cell cycle progression.
Caption: Preclinical evaluation workflow for CDK inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CDK inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.
Principle: This assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the target kinase. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant CDK/cyclin complexes
-
Kinase-specific substrate (e.g., histone H1 for CDK1/cyclin B)
-
ATP
-
Test inhibitor (e.g., (R)-DRF053) and vehicle control (e.g., DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate vehicle (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test inhibitor or vehicle control.
-
2 µL of diluted CDK/cyclin enzyme in kinase buffer.
-
2 µL of a substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of a compound on the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor and vehicle control
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of analysis.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the test inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Objective: To determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount of DNA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test inhibitor or vehicle control for the desired time.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
Objective: To detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test inhibitor or vehicle control for the desired time.
-
Cell Harvest: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).[14]
Western Blot Analysis
Objective: To detect specific proteins in a sample and assess target engagement and downstream signaling effects of the inhibitor.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Rb, total Rb, cleaved PARP, actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels. Use a loading control (e.g., actin) to normalize the data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR20160021084A - C. novyi for the treatment of solid tumors in humans - Google Patents [patents.google.com]
- 9. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. InvivoChem [invivochem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Inactive Enantiomer as a Gold Standard Control for (R)-DRF053 Dihydrochloride in Kinase Inhibition Studies
For researchers in pharmacology and drug development, the use of stereoisomers as controls is a critical component of rigorous experimental design. In the case of (R)-DRF053 dihydrochloride (B599025), a potent inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), its enantiomer, (S)-DRF053 dihydrochloride, serves as an invaluable negative control to ensure that the observed biological effects are specifically attributable to the R-enantiomer.
(R)-DRF053 dihydrochloride has demonstrated significant inhibitory activity against key kinases implicated in various cellular processes, including cell cycle regulation and neurodegenerative diseases.[1][2] Specifically, it is a potent inhibitor of CK1, CDK1/cyclin B, and CDK5/p25.[1] The compound's efficacy is intrinsically linked to its specific three-dimensional conformation, which allows it to bind to the ATP-binding pocket of these kinases.
To validate that the observed inhibition is a direct result of this specific molecular interaction and not due to non-specific effects of the chemical scaffold, the use of the (S)-enantiomer as a control is paramount. The (S)-enantiomer possesses the same chemical formula and connectivity of atoms but differs in its spatial arrangement. This subtle difference in stereochemistry is often sufficient to dramatically reduce or abolish its biological activity.
Comparative Inhibitory Activity
Experimental data from kinase inhibition assays highlight the stark contrast in potency between the (R) and (S) enantiomers of DRF053. The following table summarizes the half-maximal inhibitory concentrations (IC50) for both compounds against their primary kinase targets.
| Kinase Target | This compound IC50 (nM) | (S)-DRF053 Dihydrochloride IC50 (nM) |
| Casein Kinase 1 (CK1) | 14 | >10,000 |
| CDK1/cyclin B | 220 | >10,000 |
| CDK5/p25 | 80 | >10,000 |
Data sourced from Oumata et al., J. Med. Chem. 2008, 51, 17, 5229–5242.
As the data illustrates, the (R)-enantiomer exhibits potent, nanomolar inhibition of its target kinases, while the (S)-enantiomer is essentially inactive, with IC50 values greater than 10,000 nM. This dramatic difference underscores the stereospecificity of the interaction and validates the use of the (S)-enantiomer as a negative control.
Signaling Pathway and Experimental Workflow
The inhibitory action of this compound can be visualized within the context of relevant signaling pathways. For instance, in the context of Alzheimer's disease, both CDK5 and CK1 are implicated in the production of amyloid-beta (Aβ) peptides.
A typical experimental workflow to demonstrate the specificity of (R)-DRF053 would involve parallel assays with both enantiomers.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of (R)-DRF053 and (S)-DRF053 against target kinases.
Materials:
-
Recombinant human CK1, CDK1/cyclin B, and CDK5/p25.
-
Specific peptide substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
This compound and (S)-DRF053 dihydrochloride, dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent.
-
384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of (R)-DRF053 and (S)-DRF053 in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound ((R)-DRF053, (S)-DRF053, or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Luminescence is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Amyloid-β Production Assay
Objective: To assess the effect of (R)-DRF053 and its inactive enantiomer on the cellular production of amyloid-β.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human amyloid precursor protein (APP).
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound and (S)-DRF053 dihydrochloride, dissolved in DMSO.
-
Aβ40 and Aβ42 ELISA kits.
-
Cell lysis buffer.
-
BCA protein assay kit.
Procedure:
-
Seed the APP-overexpressing cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of (R)-DRF053, (S)-DRF053, or vehicle control (DMSO) for 24-48 hours.
-
Collect the conditioned medium from each well.
-
Lyse the cells and determine the total protein concentration using a BCA assay for normalization.
-
Measure the levels of secreted Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's protocols.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.
-
Compare the Aβ levels in the treated cells to the vehicle-treated control cells to determine the effect of each compound.
By employing the inactive (S)-enantiomer as a negative control in these and other relevant assays, researchers can confidently attribute the observed kinase inhibition and downstream cellular effects to the specific stereochemical configuration of this compound, thereby ensuring the validity and robustness of their findings.
References
Assessing the Blood-Brain Barrier Permeability of (R)-DRF053 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. This guide provides a comparative assessment of the potential BBB permeability of (R)-DRF053 dihydrochloride (B599025), a potent inhibitor of casein kinase 1 (CK1) and cyclin-dependent kinases (CDKs). Due to the absence of direct experimental data for (R)-DRF053 dihydrochloride, this analysis relies on a predictive assessment based on its physicochemical properties, in comparison with established CNS-penetrant and non-penetrant drugs.
Executive Summary
Direct experimental data on the BBB permeability of this compound is not publicly available. However, a qualitative assessment based on its molecular weight suggests that it may have limited passive diffusion across the BBB. For context, this guide presents experimental BBB permeability data for a selection of comparator compounds, including the structurally related CDK inhibitor Roscovitine, which exhibits moderate brain penetration. This comparison aims to provide a framework for researchers to evaluate the potential CNS distribution of this compound and to highlight the experimental approaches that would be necessary to definitively determine its BBB permeability.
Comparative Analysis of Blood-Brain Barrier Permeability
To contextualize the potential BBB penetration of this compound, the following tables summarize its physicochemical properties alongside the experimental BBB permeability data of several well-characterized compounds.
Table 1: Physicochemical Properties of this compound and Comparator Compounds
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | General BBB Permeability |
| This compound | 490.43 | Not available | Predicted to be low |
| Roscovitine | 354.45 | 2.4 | Moderate |
| Diazepam | 284.74 | 2.82 | High |
| Carbamazepine | 236.27 | 2.45 | High |
| Atenolol | 266.34 | 0.16 | Low |
| Loperamide | 477.04 | 4.7 | Very Low (efflux substrate) |
| Caffeine | 194.19 | -0.07 | High |
| Verapamil | 454.60 | 3.8 | Moderate (P-gp substrate/inhibitor) |
Table 2: In Vivo Blood-Brain Barrier Permeability Data for Comparator Compounds
| Compound | Species | Brain-to-Plasma Ratio | Comments |
| Roscovitine | Rat | ~0.15 (exposure) | Demonstrates moderate brain penetration. |
| Diazepam | Rat | 3.0 - 4.23 | Readily crosses the BBB and accumulates in the brain.[1] |
| Loperamide | Human | Very low | Actively removed from the brain by P-glycoprotein efflux.[2][3][4] |
Table 3: In Vitro Blood-Brain Barrier Permeability Data for Comparator Compounds
| Compound | Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| Atenolol | Caco-2 | 0.62 - 0.90 | Low Permeability[5][6][7] |
| Propranolol | Caco-2 | 15.7 - 19.63 | High Permeability[7] |
| Loperamide | Caco-2 | 1.155 - 2.45 (A-B); 4.88 - 8.685 (B-A) | Efflux Substrate[7] |
| Verapamil | Caco-2 | Variable, can increase paracellular transport at high concentrations. | P-gp Substrate/Inhibitor[8] |
| Caffeine | PAMPA | ~300 | High Permeability[9][10] |
Predictive Assessment of this compound BBB Permeability
In the absence of experimental data, the BBB permeability of a compound can be preliminarily assessed based on its physicochemical properties, often guided by Lipinski's "Rule of Five". While not a definitive predictor, these guidelines suggest that compounds with a molecular weight greater than 500 g/mol may exhibit poor membrane permeability. With a molecular weight of 490.43 g/mol , this compound is approaching this threshold, suggesting that its ability to passively diffuse across the BBB may be limited.
Furthermore, without a predicted LogP value, a key indicator of lipophilicity, a comprehensive in silico assessment is challenging. Generally, a moderate LogP (between 1 and 3) is favorable for BBB penetration, as highly lipophilic compounds can be sequestered in lipid membranes and very hydrophilic compounds cannot readily cross the lipid-rich BBB.
Experimental Protocols
To empirically determine the BBB permeability of this compound, the following experimental methodologies are recommended.
In Vitro Permeability Assays
The PAMPA assay is a high-throughput method to predict passive, transcellular permeability.
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane. The test compound is added to the donor compartment, and its appearance in the acceptor compartment is measured over time.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer to the desired concentration for the donor wells.
-
Add the diluted compound to the donor wells of the PAMPA plate.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, which can model the intestinal barrier and, to some extent, the BBB, particularly for studying efflux transporter interactions.
-
Principle: Caco-2 cells are cultured on a semi-permeable membrane in a Transwell® system. The transport of the test compound from the apical (blood side) to the basolateral (brain side) compartment (A-B), and in the reverse direction (B-A), is measured.
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For A-B permeability, add the test compound to the apical side and fresh medium to the basolateral side.
-
For B-A permeability, add the test compound to the basolateral side and fresh medium to the apical side.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Collect samples from both compartments at various time points.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the Papp values for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
-
In Vivo Brain Penetration Studies
-
Principle: The test compound is administered to an animal model (e.g., rat or mouse), and the concentrations of the compound in the brain and plasma are measured at various time points.
-
Procedure:
-
Administer this compound to the animals via a relevant route (e.g., intravenous or oral).
-
At predetermined time points, collect blood samples and euthanize the animals to harvest the brains.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the compound from the plasma and brain homogenates.
-
Quantify the concentration of the compound in the extracts using LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio at each time point.
-
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Permeability Assay.
Caption: Mechanisms of Drug Transport Across the Blood-Brain Barrier.
References
- 1. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 Method Validation | Bienta [bienta.net]
- 3. New experimental models of the blood-brain barrier for CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nanx.me [nanx.me]
- 10. PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-DRF053 Dihydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of (R)-DRF053 dihydrochloride (B599025), a potent casein kinase 1 (CK1) inhibitor. Adherence to these protocols is critical to ensure a secure laboratory environment and to mitigate potential environmental impact.
(R)-DRF053 dihydrochloride is a research chemical with significant biological activity. As with many research compounds, the full extent of its hazards may not be fully known, necessitating a cautious and informed approach to its disposal. This document outlines the immediate safety precautions, waste segregation, and disposal procedures based on general best practices for heterocyclic compounds and hydrochloride salts.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive safety and handling information tailored to the specific product. In addition to the SDS, the following personal protective equipment (PPE) and handling guidelines are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is a common recommendation), safety goggles or a face shield, and a lab coat.[1]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the product's SDS.
-
Spill Management: Have a spill kit readily available. In the event of a spill, avoid generating dust. The spilled material should be carefully collected and placed in a designated hazardous waste container.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it should not be disposed of down the drain or in regular trash. It must be treated as hazardous chemical waste.
-
Waste Segregation and Collection:
-
All waste containing this compound, including unused solid compound, stock solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.
-
Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.
-
-
Neutralization of Acidic Waste (for solutions):
-
As a dihydrochloride salt, solutions of (R)-DRF053 will be acidic. While the final disposal will be handled by a professional service, in some institutional protocols, neutralization of acidic waste is a preliminary step. Always consult your institution's specific waste management guidelines before proceeding.
-
If permitted, slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste solution while stirring gently in a larger secondary container.
-
Monitor the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding the base in small increments until the pH is within a neutral range (typically 6-8).
-
Be aware that this neutralization reaction will produce carbon dioxide gas, so ensure adequate ventilation and avoid sealing the container during the process.
-
-
Container Management and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Provide the EHS department with a complete and accurate description of the waste contents.
-
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and safety information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇N₇O·2HCl | |
| Molecular Weight | 490.43 g/mol | |
| Appearance | Solid | - |
| Storage Temperature | +4°C | |
| Solubility | Soluble in water and DMSO |
Experimental Workflow and Decision Pathway
To provide a clear visual guide for the disposal process, the following diagrams illustrate the experimental workflow for waste handling and the logical decision-making process for the proper disposal of this compound.
Caption: Experimental workflow for the proper disposal of this compound.
Caption: Logical decision pathway for the disposal of this compound.
References
Personal protective equipment for handling (R)-DRF053 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (R)-DRF053 dihydrochloride (B599025). As a potent kinase inhibitor with an uncharacterized toxicological profile, this compound must be handled with the utmost care, treating it as a potentially hazardous substance. Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The following table outlines the minimum required personal protective equipment for handling (R)-DRF053 dihydrochloride. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1][2][3]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[4] | To prevent skin contact and absorption of the compound. The outer glove should be removed immediately after handling. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes.[5] | To protect the eyes and face from splashes and airborne particles. |
| Body Protection | A disposable, impermeable laboratory coat with long sleeves and tight-fitting cuffs.[6] | To protect skin and clothing from contamination. |
| Respiratory Protection | All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.[5] For procedures outside a fume hood with a risk of aerosol generation, a NIOSH-approved N95 or higher-level respirator is required.[4] | To prevent inhalation of the powdered compound or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials.
-
Maintain a detailed inventory of the compound.
2.2. Preparation and Handling
-
Work Area Preparation : All manipulations of the solid compound or concentrated solutions must occur within a certified chemical fume hood to minimize inhalation risk. The work surface should be covered with absorbent, disposable bench paper.
-
Weighing : When weighing the solid compound, use a dedicated, clean spatula and weighing vessel inside the fume hood.
-
Solution Preparation : Slowly add solvent to the solid to avoid splashing. Keep the container sealed when not in use.
2.3. Experimental Use
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate tools such as calibrated pipettes to minimize the risk of spills.
-
Decontaminate all non-disposable equipment that comes into contact with the compound immediately after use.
Donning and Doffing of PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.[7][8][9] The following workflow should be followed diligently.
Caption: Standard sequence for donning and doffing Personal Protective Equipment.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[10] Do not dispose of this compound down the drain.[11]
4.1. Waste Segregation
-
Solid Waste : All contaminated disposable items, including gloves, bench paper, pipette tips, and vials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. As (R)-DRF053 is a dihydrochloride salt, it is a chlorinated organic compound and should be segregated accordingly.[12]
4.2. Disposal Procedure
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Maintain detailed records of all disposed waste.
The following diagram outlines the decision-making process for the disposal of waste generated during the handling of this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. pppmag.com [pppmag.com]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. Laboratory chemical waste [watercorporation.com.au]
- 7. munglobal.com.au [munglobal.com.au]
- 8. aaha.org [aaha.org]
- 9. ausmed.com [ausmed.com]
- 10. benchchem.com [benchchem.com]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
